molecular formula C12H15NO4 B13996015 Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Benzyl (2-(2-oxoethoxy)ethyl)carbamate

カタログ番号: B13996015
分子量: 237.25 g/mol
InChIキー: UECPNVBENHDSLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benzyl (2-(2-oxoethoxy)ethyl)carbamate ( 1433221-51-2) is a synthetic organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This molecule is characterized by a reactive aldehyde group (oxoethoxy) and a benzyl carbamate (Cbz) protecting group, making it a valuable bifunctional building block in chemical synthesis . The Cbz group is a cornerstone in organic chemistry, widely used for the protection of amines in peptide synthesis and the fabrication of complex molecular architectures; its presence in this compound allows for further selective deprotection and functionalization . The terminal aldehyde moiety offers a versatile handle for conjugation reactions, notably through reductive amination or oxime formation, facilitating the creation of novel chemical entities and linkers. Researchers can utilize this compound in the development of pharmaceutical intermediates, functional materials, and as a precursor for more complex, polyfunctional molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for handling information. This compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

特性

分子式

C12H15NO4

分子量

237.25 g/mol

IUPAC名

benzyl N-[2-(2-oxoethoxy)ethyl]carbamate

InChI

InChI=1S/C12H15NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,7H,6,8-10H2,(H,13,15)

InChIキー

UECPNVBENHDSLZ-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)COC(=O)NCCOCC=O

製品の起源

United States
Foundational & Exploratory

Solubility and Handling of Benzyl (2-(2-oxoethoxy)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3][4]

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (also known as Cbz-aminoethoxyacetaldehyde or Cbz-PEG1-Aldehyde ) is a critical heterobifunctional linker used in bioconjugation, PROTAC synthesis, and peptidomimetic development.[1][2] It features a carbobenzyloxy (Cbz) protecting group on the amine and a reactive aldehyde terminus, separated by a short polyethylene glycol (PEG)-like ether spacer.[1]

This guide addresses the solubility profile, stability concerns, and handling protocols required to maintain the integrity of this intermediate during drug development workflows.

Chemical Structure & Properties[1][2][3][4][6][7][8][9]
  • IUPAC Name: Benzyl (2-(2-oxoethoxy)ethyl)carbamate[1][2]

  • Common Identifiers: Cbz-PEG1-CHO, N-Cbz-2-(vinyloxy)ethylamine precursor[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: ~237.25 g/mol [1]

  • Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid (depending on purity and hydration).[1][2]

Physicochemical Solubility Profile

The solubility of Benzyl (2-(2-oxoethoxy)ethyl)carbamate is governed by the competing polarity of its functional groups: the lipophilic benzyl carbamate (Cbz) moiety and the hydrophilic ether-aldehyde tail.[2]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowIdeal for extraction and transport.[1][2]
Chloroform Chloroform (CHCl

)
High LowNMR analysis and synthesis.[1]
Polar Aprotic DMSOHigh LowStock solutions for bio-assays.[1][2]
Polar Aprotic DMF, DMAcHigh LowPeptide coupling / SN2 reactions.[1]
Polar Aprotic THFHigh ModerateProne to peroxide formation; use inhibited/dry.[1][2]
Esters Ethyl Acetate (EtOAc)High LowStandard workup solvent.[1][2]
Alcohols Methanol, EthanolHigh High AVOID for storage. Forms hemiacetals/acetals rapidly.[1]
Hydrocarbons Hexanes, HeptaneLow (<1 mg/mL)LowUsed as an anti-solvent for precipitation.[1]
Aqueous Water / PBSLow/Moderate ModerateForms hydrates (gem-diols); limited solubility due to Cbz.[1][2]
Mechanistic Insight[4][6]
  • The "Like Dissolves Like" Balance: The aromatic Cbz group drives high solubility in organic solvents like DCM and EtOAc, making these the preferred media for synthesis and purification.

  • The Aldehyde Factor: The terminal aldehyde is highly reactive.[3] In protic solvents (alcohols), it reversibly reacts to form hemiacetals.[1] In water, it exists in equilibrium with its gem-diol (hydrate) form.[1][2] While this does not degrade the molecule permanently, it complicates NMR analysis and precise concentration determination.[1]

Stability & Degradation Pathways[3]

Understanding the solubility is inseparable from understanding the chemical stability of the aldehyde group in solution.

Critical Degradation Risks
  • Oxidation (Aerobic): The aldehyde is susceptible to autoxidation to the corresponding carboxylic acid (Cbz-aminoethoxyacetic acid), especially in the presence of light and air.[1]

    • Mitigation: Store under inert gas (Argon/Nitrogen) in non-peroxide-forming solvents (e.g., anhydrous DCM or DMSO).[1]

  • Acetalization: In methanol or ethanol, particularly with trace acid, the aldehyde converts to a dimethyl or diethyl acetal.[1] This protects the aldehyde but alters reactivity.[2]

  • Polymerization: Concentrated solutions can undergo self-aldol condensation if trace base is present.[1][2]

Visualization: Stability & Reaction Pathways[4]

StabilityPathways Aldehyde Target Molecule (Aldehyde Form) Hemiacetal Hemiacetal (In Alcohols) Aldehyde->Hemiacetal + ROH (Reversible) Hydrate Gem-Diol (Hydrate) (In Water) Aldehyde->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Oxidation Product) Aldehyde->Acid O2 / Light (Irreversible) Imine Schiff Base (Reductive Amination) Aldehyde->Imine + R-NH2 (Desired Reaction)

Caption: Chemical fate of Benzyl (2-(2-oxoethoxy)ethyl)carbamate in various solvent environments.

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Use this protocol for bioconjugation or reductive amination reactions.[1]

  • Calculate Mass: For 10 mL of 100 mM solution, weigh ~237 mg of the compound.[1]

  • Solvent Selection: Use Anhydrous DMSO or DMAc .[1][2] Avoid alcohols.

  • Dissolution:

    • Add the solid/oil to a glass vial.[2]

    • Add 50% of the final volume of solvent.[2]

    • Vortex gently for 30 seconds. The compound should dissolve instantly.[2]

    • Dilute to final volume.

  • Storage: Aliquot into amber glass vials, purge with Argon, cap tightly, and store at -20°C. Stability: ~3 months.

Protocol B: Reductive Amination Workflow

Optimized for solubility and reactivity.

  • Dissolution: Dissolve the amine partner (Protein/Peptide) in appropriate buffer (PBS pH 6.5-7.5).[1][2]

  • Linker Addition: Dissolve Benzyl (2-(2-oxoethoxy)ethyl)carbamate in Acetonitrile or DMSO (10-50x stock).

  • Mixing: Add the linker solution to the aqueous amine solution. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein precipitation.[1]

    • Note: The Cbz-linker may precipitate if the concentration is too high (>5 mM final) in purely aqueous buffer.[2] If "crashing out" occurs, add Cyclodextrin or increase DMSO % slightly.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH

    
    ) or Sodium Triacetoxyborohydride (STAB) to lock the bond.[1][2]
    
Protocol C: Purification via Solvent Extraction

If the compound needs repurification from crude mixtures.

  • Dilution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Wash: Wash the organic layer with:

    • 1x 1M HCl (removes free amines).[1][2]

    • 1x Saturated NaHCO

      
       (removes carboxylic acids).[1][2]
      
    • 1x Brine (removes water).[1][2]

  • Drying: Dry over Anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Rotary evaporate at <40°C. Do not overheat to prevent polymerization.

Workflow Decision Matrix

Use the following logic flow to select the correct solvent system for your specific application.

SolventWorkflow Start Start: Select Application Synthesis Chemical Synthesis (e.g., Oxidation, Protection) Start->Synthesis Conjugation Bioconjugation (Protein/Peptide) Start->Conjugation Analysis Analysis (NMR, LCMS) Start->Analysis DCM_EtOAc Use DCM or Ethyl Acetate (Inert, High Solubility) Synthesis->DCM_EtOAc DMSO_DMF Dissolve in DMSO/DMF Dilute into Aqueous Buffer Conjugation->DMSO_DMF CDCl3 Use CDCl3 or DMSO-d6 (Avoid CD3OD) Analysis->CDCl3 PrecipCheck Check for Precipitation? DMSO_DMF->PrecipCheck AddCosolvent Increase Organic % or Add Cyclodextrin PrecipCheck->AddCosolvent Yes

Caption: Decision matrix for solvent selection based on experimental intent.

References

  • BenchChem. (2025).[4][1][2][5] An In-depth Technical Guide to the Biochemical and Biophysical Properties of Cbz-NH-PEG1-CH2COOH. Retrieved from [1]

  • Creative PEGWorks. (2023).[1][2] What Is PEG Aldehyde? Reactive PEGs for Bioconjugation. Retrieved from [1]

  • Organic Chemistry Portal. (2020).[1][2] Protection of Amino Groups: Cbz-Protected Amino Groups. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Product Information. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2011).[1][2] Polyethylene glycol behaves like weak organic solvent.[1][2][6] PubMed.[1][2] Retrieved from

Sources

A Technical Guide to the Synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining Benzyl (2-(2-oxoethoxy)ethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide not only a step-by-step experimental protocol but also a deeper understanding of the chemical principles and strategic decisions involved in this synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a bifunctional molecule featuring a carbamate protecting group and a reactive aldehyde moiety. The benzyl carbamate (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide synthesis and a robust protecting group for amines. Its stability under a range of conditions and its facile removal by catalytic hydrogenation make it an ideal choice for multi-step syntheses.[1] The aldehyde functionality, on the other hand, is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The combination of these two functionalities in Benzyl (2-(2-oxoethoxy)ethyl)carbamate makes it a useful building block for the synthesis of more complex molecules with potential biological activity.

This guide will focus on a reliable and accessible two-step synthetic approach, commencing with the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by the selective oxidation of the primary alcohol to the desired aldehyde.

Overall Synthetic Workflow

The proposed synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a two-step process. The first step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a benzyl carbamate group. The second step is the selective oxidation of the primary alcohol of the resulting intermediate to the target aldehyde.

Synthetic Workflow Start 2-(2-Aminoethoxy)ethanol Intermediate Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate Start->Intermediate Cbz-Cl, Base (Protection) Final Benzyl (2-(2-oxoethoxy)ethyl)carbamate Intermediate->Final Mild Oxidation (e.g., Swern, DMP)

Caption: Overall synthetic workflow for Benzyl (2-(2-oxoethoxy)ethyl)carbamate.

Part 1: Synthesis of Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate

The initial step in the synthesis is the chemoselective protection of the primary amino group of 2-(2-aminoethoxy)ethanol. The use of benzyl chloroformate (Cbz-Cl) is a well-established and efficient method for introducing the benzyl carbamate protecting group.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Mechanistic Rationale

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base and solvent is crucial for achieving high yields and purity. A biphasic system or the use of a water-soluble organic solvent allows for easy workup and purification.

Cbz Protection Mechanism cluster_0 Cbz Protection Mechanism Amine R-NH₂ CbzCl Cbz-Cl Amine->CbzCl Nucleophilic Attack Intermediate [R-NH₂(⁺)-C(=O)O-Bn] Cl⁻ CbzCl->Intermediate Product R-NH-Cbz Intermediate->Product -HCl HCl HCl

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol

The following protocol is adapted from established procedures for the Cbz-protection of amino alcohols.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
2-(2-Aminoethoxy)ethanol105.141.0551001.0
Benzyl chloroformate (Cbz-Cl)170.591.1951051.05
Sodium Bicarbonate (NaHCO₃)84.01-2002.0
Dichloromethane (DCM)84.931.33--
Water (H₂O)18.021.00--
Brine (sat. NaCl aq.)----
Anhydrous Sodium Sulfate (Na₂SO₄)142.04---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethoxy)ethanol (10.51 g, 100 mmol) in a mixture of dichloromethane (150 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL).

  • Addition of Cbz-Cl: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (17.91 g, 15.0 mL, 105 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.[5]

Part 2: Oxidation of Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate to Benzyl (2-(2-oxoethoxy)ethyl)carbamate

The conversion of the primary alcohol in Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate to the corresponding aldehyde requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid.[3] Several methods are suitable for this transformation, with Swern oxidation and Dess-Martin periodinane (DMP) oxidation being two of the most reliable and widely used.[4][6]

Choice of Oxidation Method

The selection of the oxidant is critical. Strong oxidizing agents like potassium permanganate or chromic acid would lead to the formation of the corresponding carboxylic acid.[7] Mild oxidants are necessary to isolate the aldehyde.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[8] It is highly effective for a wide range of substrates and generally gives high yields.[4] The main drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[8]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature.[6][9] It offers the advantages of neutral reaction conditions and a simpler workup compared to the Swern oxidation.[10]

For this guide, we will provide a detailed protocol for the Swern oxidation due to its widespread use and high efficiency.

Experimental Protocol: Swern Oxidation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate239.27-501.0
Dichloromethane (DCM), anhydrous84.931.33--
Oxalyl chloride126.931.455751.5
Dimethyl sulfoxide (DMSO), anhydrous78.131.101002.0
Triethylamine (TEA), anhydrous101.190.7262505.0
Water (H₂O)18.021.00--
Brine (sat. NaCl aq.)----
Anhydrous Sodium Sulfate (Na₂SO₄)142.04---

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (9.52 g, 6.54 mL, 75 mmol) to the cooled DCM.

  • DMSO Addition: In a separate flask, dissolve anhydrous DMSO (7.81 g, 7.10 mL, 100 mmol) in anhydrous DCM (40 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate (11.96 g, 50 mmol) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature below -65 °C. Stir the reaction for 30-45 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (25.30 g, 34.85 mL, 250 mmol) dropwise to the mixture, again keeping the temperature below -65 °C. A thick white precipitate of triethylammonium chloride will form.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 20-30 minutes.

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Benzyl (2-(2-oxoethoxy)ethyl)carbamate, can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as an oil.

Trustworthiness and Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The Cbz-protection of amines is a fundamental transformation in organic chemistry, and the Swern oxidation is a reliable method for the synthesis of aldehydes from primary alcohols.[2][4][8] Each step includes a standard work-up and purification procedure to ensure the isolation of the desired product in high purity. The progress of the reactions can be monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and mass spectrometry should be used to confirm the identity and purity of the intermediate and the final product.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate. By following the outlined two-step procedure, researchers can reliably produce this versatile intermediate. The emphasis on the rationale behind experimental choices, coupled with detailed protocols, is intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. The successful synthesis of this molecule opens up avenues for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-18. [Link]

  • Ryan, L. D., et al. (2018). Developing deprotectase biocatalysts for synthesis. Chemical Science, 9(21), 4871–4878. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Rauschenberg, M., et al. (2011). Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Beilstein Journal of Organic Chemistry, 7, 1327–1335. [Link]

  • PubChem. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Gawas, P. V., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Sustainable Chemistry & Engineering, 3(5), 938–943. [Link]

  • Scribd. (2023, January 12). TEMPO: Oxidizing Alcohols Efficiently. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]

Sources

Navigating the Solution Stability of Cbz-Protected Aldehyde Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

In the intricate landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates both efficacy and safety. The Cbz-protected aldehyde linker represents a versatile tool, offering a reactive handle for conjugation while the carbamate provides crucial protection. However, the chemical stability of this bifunctional system in solution is a paramount concern that can significantly impact the viability of a drug candidate. Premature cleavage of the Cbz group or degradation of the aldehyde can lead to off-target effects, reduced potency, and a compromised therapeutic window. This guide provides an in-depth exploration of the stability profile of Cbz-protected aldehyde linkers, detailing the primary degradation pathways, the factors influencing stability, and robust experimental protocols for assessment. By understanding these principles, researchers can proactively design stable formulations and develop reliable analytical strategies, ensuring the integrity and performance of their novel therapeutics.

The Chemical Foundation: Understanding the Cbz-Aldehyde Moiety

The utility of the Cbz-protected aldehyde linker stems from the distinct properties of its two core components: the benzyloxycarbonyl (Cbz or Z) protecting group and the aldehyde functional group.

  • The Cbz Protecting Group: Introduced in the 1930s for peptide synthesis, the Cbz group converts a nucleophilic amine into a significantly less reactive carbamate.[1][2] This transformation is fundamental for controlling reaction selectivity during complex syntheses. The Cbz group is renowned for its stability in basic and mildly acidic conditions, providing a robust shield during various synthetic steps.[2] However, its stability is not absolute, and understanding its cleavage conditions is key to its application.[1][3]

  • The Aldehyde Linker: Aldehydes are highly valuable functional groups for bioconjugation due to the electrophilic nature of their carbonyl carbon.[4] This reactivity allows for specific and efficient bond formation with nucleophiles commonly found on biomolecules, such as primary amines, hydrazides, and aminooxy groups, enabling the attachment of payloads like cytotoxic drugs.[5] This reactivity, however, also makes the aldehyde susceptible to undesirable degradation pathways.[6][7]

The combination of a stable, yet removable, protecting group with a reactive conjugation handle makes the Cbz-protected aldehyde a powerful linker component in drug development.

Mechanisms of Instability: Key Degradation Pathways

The stability of the Cbz-protected aldehyde linker in solution is primarily threatened by two distinct chemical processes: the hydrolysis of the carbamate (Cbz) group and the oxidation of the aldehyde moiety. These pathways are often influenced by the specific conditions of the solution environment.

Hydrolytic Cleavage of the Cbz (Carbamate) Group

The carbamate linkage in the Cbz group is susceptible to hydrolysis, a reaction where water cleaves the bond, leading to the release of the unprotected amine, benzyl alcohol, and carbon dioxide.[8] This degradation can be catalyzed by acids, bases, or enzymes.[8]

  • Alkaline Hydrolysis: This is the most significant hydrolytic threat. The rate of carbamate hydrolysis increases dramatically under alkaline conditions (pH > 7.5).[8] The half-life of a carbamate can decrease from days at a neutral pH to mere hours or minutes at an alkaline pH.[8] Generally, carbamates are more stable to hydrolysis than corresponding esters.[9]

  • Acidic Hydrolysis: While many carbamates are most stable in a slightly acidic environment (around pH 5), they can be cleaved under harsher acidic conditions (e.g., HBr in acetic acid).[1][3][8] This process typically involves protonation of the carbamate followed by cleavage.[1]

  • Enzymatic Degradation: In biological matrices such as plasma, esterase enzymes can efficiently catalyze the hydrolysis of the carbamate bond, leading to premature deprotection in vivo.[8]

Degradation of the Aldehyde Moiety

The aldehyde group is one of the most easily oxidized organic functional groups, making it a point of vulnerability in the linker.[6]

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids.[7] This reaction can be initiated by various oxidizing agents and even by molecular oxygen from the air, making protection from atmospheric exposure crucial for long-term storage.[6][10] This transformation is highly undesirable as it deactivates the linker for its intended conjugation reaction.

  • Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles other than its intended target. For instance, it can reversibly react with water to form an unstable gem-diol.[10] While this is often an equilibrium, it can influence the availability of the reactive aldehyde.

The following diagram illustrates the primary degradation pathways for a Cbz-protected aldehyde linker.

Degradation Pathways of a Cbz-Protected Aldehyde Linker A Cbz-Protected Aldehyde Linker B Carbamate Hydrolysis (Cbz Cleavage) A->B Hydrolysis C Aldehyde Oxidation A->C Oxidation D Unprotected Amine Linker + Benzyl Alcohol + CO2 B->D Products E Cbz-Protected Carboxylic Acid Linker C->E Product F Alkaline Conditions (OH-) High pH (>7.5) F->B Catalyzes G Strong Acid (H+) G->B Catalyzes H Esterase Enzymes (In Vivo) H->B Catalyzes I Oxidizing Agents (e.g., O2, H2O2) I->C Initiates

Caption: Key degradation pathways for Cbz-protected aldehyde linkers.

Experimental Design for Comprehensive Stability Assessment

A self-validating protocol is essential for accurately determining the stability profile of a linker. The following methodologies provide a robust framework for assessing stability under various stress conditions. The primary analytical techniques for monitoring these studies are High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.[11][12][13]

Workflow for Stability Testing

General Workflow for Linker Stability Testing prep 1. Prepare Stock Solution of Linker in Organic Solvent stress 2. Incubate in Stress Conditions (e.g., pH Buffers, Oxidant) prep->stress sample 3. Collect Aliquots at Timed Intervals stress->sample quench 4. Quench Reaction (if necessary) sample->quench analyze 5. Analyze by HPLC/LC-MS quench->analyze data 6. Quantify Parent Linker & Degradants analyze->data report 7. Determine Half-Life (t½) and Degradation Profile data->report

Caption: A stepwise workflow for assessing linker stability.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To quantify the rate of hydrolytic degradation of the Cbz-protected aldehyde linker across a physiologically and chemically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers with precisely measured pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Stock Solution: Prepare a concentrated stock solution of the linker in a suitable, water-miscible organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation: In separate temperature-controlled vials (e.g., 37 °C), dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final percentage of the organic solvent should be kept low (<5%) to minimize its effect on the solution properties.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH (if necessary) and is compatible with the HPLC mobile phase.

  • Analysis: Analyze each sample by a validated reverse-phase HPLC method with UV detection. The percentage of the remaining parent linker is calculated relative to the t=0 time point.

  • Data Interpretation: Plot the percentage of remaining parent linker versus time for each pH. Use this data to calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: Oxidative Stability Study

Objective: To assess the susceptibility of the aldehyde group to oxidative degradation.

Methodology:

  • Solution Preparation: Prepare a solution of the linker in a relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Stress Condition: To one set of samples, add a controlled concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% H₂O₂). A parallel control sample without the oxidizing agent should be run simultaneously. For atmospheric oxidation, samples can be incubated with loose caps to allow air exposure.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 37 °C), protected from light.

  • Time Points and Analysis: Collect and analyze aliquots at various time points as described in the hydrolysis protocol. LC-MS analysis is particularly useful here to confirm the formation of the corresponding carboxylic acid.

  • Data Interpretation: Compare the degradation rate in the presence and absence of the oxidizing agent to determine the linker's sensitivity to oxidation.

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparing stability across different conditions. A summary table is an effective way to present these findings.

Table 1: Representative Stability Data for a Cbz-Protected Aldehyde Linker

ConditionParameterValueInterpretation
Hydrolytic Stability Half-life (t½) at pH 5.0, 37°C> 7 daysHigh stability in mildly acidic conditions.
Half-life (t½) at pH 7.4, 37°C~ 48 hoursModerate stability at physiological pH.
Half-life (t½) at pH 9.0, 37°C< 2 hoursRapid degradation in alkaline conditions.
Oxidative Stability % Degradation (24h, 37°C, Air)< 2%Relatively stable to atmospheric oxidation.
% Degradation (24h, 37°C, 0.1% H₂O₂)> 50%Susceptible to stronger oxidizing agents.

Field-Proven Insights: The data clearly indicate that the primary liability of the Cbz group is alkaline hydrolysis. For any formulation, maintaining a pH below neutral is critical. The aldehyde is relatively stable but can be degraded by strong oxidants, suggesting that the inclusion of antioxidants or packaging under an inert atmosphere (e.g., nitrogen or argon) could be beneficial for long-term storage of a drug product.

Strategies for Enhancing Solution Stability

Based on the mechanistic understanding and experimental data, several practical strategies can be implemented to ensure the stability of Cbz-protected aldehyde linkers in solution.

  • Formulation at Optimal pH: The most effective strategy is to control the pH of the solution. Formulating drug candidates containing these linkers in a slightly acidic buffer system (pH 5.0-6.0) will drastically inhibit the primary carbamate hydrolysis degradation pathway.[8]

  • Temperature Control: Degradation reactions are temperature-dependent.[8] Storing stock solutions, intermediates, and the final drug product under refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions will significantly extend the shelf life.

  • Control of the Headspace: To mitigate oxidation of the aldehyde, consider purging storage vials with an inert gas like argon or nitrogen to displace oxygen.

  • Solvent Selection: For stock solutions or reaction media, the choice of solvent is important. While aqueous buffers are necessary for many applications, storing concentrated stocks in anhydrous aprotic solvents (e.g., DMSO, DMF) can prevent hydrolysis. The hydrogen-bonding propensity of solvents can also influence molecular interactions and stability.[14][15]

Conclusion

The stability of a Cbz-protected aldehyde linker is a multifaceted challenge governed by the inherent reactivity of both the carbamate and aldehyde functionalities. A thorough understanding of the degradation mechanisms—primarily alkaline-catalyzed hydrolysis of the Cbz group and oxidation of the aldehyde—is essential for any researcher in the field of drug development. By employing rigorous experimental designs to probe stability under relevant stress conditions, scientists can generate the critical data needed to guide formulation development. Implementing strategies such as strict pH control, temperature management, and protection from atmospheric oxygen are not merely recommendations but necessities for ensuring the chemical integrity, safety, and efficacy of therapeutics built upon this versatile linker chemistry.

References

  • Title: Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Source: Dr. Zachary H. Houston. URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Source: Total Synthesis. URL: [Link]

  • Title: Which one is stronger in alkaline hydrolysis? Carbamate or Ester? Source: ResearchGate. URL: [Link]

  • Title: 16.5: Oxidation of Aldehydes. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Source: ACS Publications - Organic Process Research & Development. URL: [Link]

  • Title: Amine Protection and Deprotection. Source: Master Organic Chemistry. URL: [Link]

  • Title: Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils. Source: PubMed. URL: [Link]

  • Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry. URL: [Link]

  • Title: Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Source: Scite.ai. URL: [Link]

  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PMC - NIH. URL: [Link]

  • Title: Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Source: ResearchGate. URL: [Link]

  • Title: 19.3 Oxidation of Aldehydes and Ketones. Source: Organic Chemistry: A Tenth Edition. URL: [Link]

  • Title: Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Source: MDPI. URL: [Link]

  • Title: Aldehyde - Oxidation, Reduction, Reactions. Source: Britannica. URL: [Link]

  • Title: Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. Source: PMC - NIH. URL: [Link]

  • Title: Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. Source: ResearchGate. URL: [Link]

  • Title: Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Source: ResearchGate. URL: [Link]

  • Title: An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Source: ACS Publications. URL: [Link]

  • Title: Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Source: PMC. URL: [Link]

  • Title: In Vivo Testing of Drug-Linker Stability. Source: Springer Nature Experiments. URL: [Link]

  • Title: Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Source: PMC. URL: [Link]

  • Title: Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Source: PMC. URL: [Link]

  • Title: Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Source: PMC. URL: [Link]

  • Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups. Source: PMC. URL: [Link]

  • Title: 13.10: Protecting Groups in Organic Synthesis. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. Source: PubMed. URL: [Link]

  • Title: Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. Source: ResearchGate. URL: [Link]

  • Title: Carbamazepine: Stability Indicating HPLC Assay Method. Source: ResearchGate. URL: [Link]

  • Title: A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. Source: ijcsrr.org. URL: [Link]

  • Title: A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Source: Journal of Chemical Reviews. URL: [Link]

Sources

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS 1433221-51-2): A Comprehensive Technical Guide for Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the selection of the correct linker is as critical as the choice of the target-binding warhead or the E3 ligase ligand[1]. Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS 1433221-51-2), commonly referred to as Cbz-NH-PEG1-aldehyde , is a highly versatile, heterobifunctional building block[2].

This molecule features a carboxybenzyl (Cbz)-protected primary amine on one terminus and a highly reactive aliphatic aldehyde on the other, separated by a short, hydrophilic diethylene glycol-like (PEG1) spacer. This specific architectural design provides orthogonal reactivity, enabling precise, step-wise assembly of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates without the risk of cross-polymerization or unwanted side reactions.

Physicochemical Profiling & Structural Identity

To ensure rigorous quality control and accurate database registration during drug development, the structural and physicochemical parameters of the linker must be well-defined.

Table 1: Chemical Identifiers and Properties
ParameterValue / Description
IUPAC Name Benzyl N-[2-(2-oxoethoxy)ethyl]carbamate
CAS Registry Number 1433221-51-2[2]
Common Synonyms Cbz-NH-PEG1-aldehyde; Cbz-PEG1-CH2CHO
Molecular Formula C12H15NO4[2]
Molecular Weight 237.25 g/mol
SMILES O=C(OCC1=CC=CC=C1)NCCOCC=O[2]
Key Functional Groups Cbz-protected amine, PEG1 spacer, Aliphatic Aldehyde
Storage Conditions -20°C, under inert atmosphere (Argon/N2) to prevent aldehyde oxidation

Mechanistic Utility in Drug Development

Orthogonal Reactivity in PROTAC Assembly

PROTACs require the precise linkage of two distinct ligands. The Cbz-NH-PEG1-aldehyde linker is engineered for a highly controlled, two-step conjugation strategy:

  • Reductive Amination (Aldehyde Terminus): The terminal aldehyde reacts selectively with primary or secondary amines present on the target protein ligand (warhead). This forms a stable secondary or tertiary amine linkage.

  • Deprotection & Amide Coupling (Cbz Terminus): Following the attachment of the warhead, the Cbz group is cleanly removed via catalytic hydrogenolysis (Pd/C, H2). This exposes a primary amine, which can then be coupled to the carboxylic acid of an E3 ligase ligand (e.g., a VHL or CRBN ligand) using standard peptide coupling reagents (HATU/DIPEA).

The Rationale for Sodium Triacetoxyborohydride (NaBH(OAc)3)

For the initial conjugation step, reductive amination using NaBH(OAc)3 is the gold standard[3]. As established by Abdel-Magid et al., NaBH(OAc)3 is a mild, selective reducing agent that preferentially reduces the transient imine/iminium intermediate over the starting aldehyde[3]. This causality is critical: using stronger reducing agents like NaBH4 would prematurely reduce the aldehyde to an alcohol, terminating the reaction and ruining the yield.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPC) such as LC-MS monitoring, the chemist can verify the success of each mechanistic step before proceeding.

Protocol 1: Reductive Amination with a Target Ligand (Warhead)

Objective: Conjugate the aldehyde terminus of CAS 1433221-51-2 to a primary amine-bearing warhead.

  • Imine Formation: Dissolve the amine-bearing warhead (1.0 equiv.) and Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.05 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Acid Catalysis (Conditional): If the reacting amine is weakly nucleophilic, add glacial acetic acid (1.0 - 2.0 equiv.) to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 - 2.0 equiv.) in one portion[3].

  • Self-Validation (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS (ESI+). The reaction is complete when the aldehyde mass (m/z 238.1 [M+H]+) is completely consumed and the product mass is dominant.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess borohydride. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Cbz protecting group to expose the primary amine for E3 ligase attachment.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a blanket of Argon. Safety Note: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (H2) and stir vigorously under a balloon of H2 at room temperature for 2-4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The Cbz cleavage results in a mass shift of -134 Da (loss of the benzyl ester and CO2).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate to yield the free amine, ready for immediate coupling.

Data Presentation: Reductive Amination Optimization

To highlight the superiority of the chosen methodology, the following table summarizes the causal relationship between the choice of reducing agent and the reaction outcome for aldehyde-amine conjugations.

Table 2: Comparison of Reducing Agents for Aldehyde Conjugation
Reducing AgentReactivity ProfileToxicity / ByproductsOptimal pHVerdict for CAS 1433221-51-2
NaBH(OAc)3 Mild; selective for imines over aldehydes[3]Low toxicity; generates acetic acidWeakly acidic (pH 4-5)Optimal. High yield, minimal side reactions.
NaCNBH3 Mild; selective for iminesHighly toxic; generates HCN gasWeakly acidic (pH 5-6)Sub-optimal. Effective, but poses severe safety risks.
NaBH4 Strong; reduces aldehydes rapidlyLow toxicityBasicAvoid. Causes premature reduction of the linker to an alcohol.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the PROTAC synthesis using this linker, as well as the chemical mechanism of the reductive amination step.

Diagram 1: PROTAC Synthesis Workflow

PROTAC_Workflow Warhead Warhead-NH2 (Target Ligand) Intermediate Cbz-NH-PEG1-Warhead (Secondary Amine) Warhead->Intermediate Reductive Amination Linker Cbz-NH-PEG1-CHO (CAS 1433221-51-2) Linker->Intermediate NaBH(OAc)3 Deprotected NH2-PEG1-Warhead (Free Amine) Intermediate->Deprotected H2, Pd/C (Deprotection) PROTAC Final PROTAC (Ternary Complex Inducer) Deprotected->PROTAC Amide Coupling E3Ligand E3 Ligand-COOH (e.g., Thalidomide deriv.) E3Ligand->PROTAC HATU, DIPEA

Caption: Step-by-step assembly of a PROTAC molecule utilizing the orthogonal reactivity of CAS 1433221-51-2.

Diagram 2: Mechanism of Reductive Amination

Reductive_Amination Step1 Aldehyde (CAS 1433221-51-2) + 1° Amine Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Imine / Iminium Ion (Loss of H2O) Step2->Step3 Dehydration (Acid Catalyzed) Step4 Secondary Amine Linkage (Stable Conjugate) Step3->Step4 Hydride Transfer from NaBH(OAc)3

Caption: Mechanistic pathway of reductive amination highlighting the transient imine intermediate.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

Technical Guide: Structure-Activity Relationship of Cbz-amino-PEG-aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic utility, and bioconjugation mechanics of Cbz-amino-PEG-aldehyde (Cbz-NH-PEG-CHO). As a heterobifunctional linker, this molecule serves as a critical bridge in the synthesis of Antibody-Drug Conjugates (ADCs), surface-functionalized nanoparticles, and PEGylated therapeutics.

The guide focuses on the Structure-Activity Relationship (SAR) governing its three functional domains: the protective carbobenzyloxy (Cbz) group, the tunable polyethylene glycol (PEG) spacer, and the reactive aldehyde "warhead." It provides actionable protocols for site-specific N-terminal conjugation and critical insights into stability management.

Molecular Architecture & SAR Analysis

The utility of Cbz-amino-PEG-aldehyde is defined by the interplay of its three structural components. Understanding these relationships is essential for optimizing conjugation yields and controlling the pharmacokinetics (PK) of the final construct.

The Aldehyde Warhead (Reactivity & Stability)
  • Structure: Typically exists as a propionaldehyde (C3 linker) rather than an acetaldehyde (C2 linker).

  • SAR Insight:

    • Stability: Acetaldehyde derivatives are prone to rapid oxidation and aldol condensation (polymerization) in basic conditions. Propionaldehyde derivatives possess an additional methylene group, significantly enhancing hydrolytic stability and resistance to retro-Michael decomposition.

    • Reactivity: The aldehyde is a "soft" electrophile. It targets alpha-amines (

      
      -NH
      
      
      
      ) at the N-terminus of proteins under acidic conditions (pH 5.0–6.0) via reductive amination.[1][2][3] It is less reactive toward epsilon-amines (
      
      
      -NH
      
      
      ) of Lysine residues compared to NHS-esters, enabling site-specificity.
The PEG Spacer (Solubility & Shielding)
  • Structure: Linear chain of ethylene oxide units, typically varying from

    
     (discrete) to MW 20 kDa (polymeric).
    
  • SAR Insight:

    • Short Chain (

      
      ):  Used primarily as a spacer to prevent steric hindrance between a drug payload and a carrier protein. It has minimal effect on the hydrodynamic radius.
      
    • Long Chain (MW > 2 kDa): Used for half-life extension. The "sweeping" motion of the hydrated PEG chain creates a steric shield (excluded volume effect), reducing renal clearance and immunogenic recognition (stealth effect).

The Cbz Protecting Group (Latent Functionality)
  • Structure: Carbobenzyloxy (Benzyloxycarbonyl) group protecting a primary amine.

  • SAR Insight:

    • Lipophilicity: The aromatic ring of the Cbz group adds hydrophobicity, which facilitates purification of the intermediate linker via reverse-phase HPLC (removing hydrophilic impurities like free PEG).

    • Orthogonality: Cbz is stable against acidic conditions used to deprotect Boc groups and basic conditions used for Fmoc.[4] It is removed via catalytic hydrogenolysis (

      
      /Pd-C) or strong acids (HBr/AcOH), revealing a primary amine for secondary conjugation (e.g., to an NHS-ester drug).
      
Visualization: SAR Logic Map

SAR_Logic Cbz Cbz Group (Protection) Amine Latent Amine (Payload Attachment) Cbz->Amine  Protects during storage  Allows HPLC purification PEG PEG Spacer (Solubility/Stealth) Amine->PEG  Connected via  stable amide/ether Aldehyde Aldehyde (Conjugation Handle) PEG->Aldehyde  Propionaldehyde preferred  (prevents polymerization) Target Protein N-Terminus (Site-Specific) Aldehyde->Target  Reductive Amination  (pH 5-6)

Caption: Functional decomposition of Cbz-amino-PEG-aldehyde showing the specific role of each moiety in the conjugation workflow.

Bioconjugation Mechanics: Site-Specific Reductive Amination

The primary application of the aldehyde function is N-terminal site-specific PEGylation . This relies on the pKa difference between the N-terminal


-amine (pKa ~7.6–8.0) and Lysine 

-amines (pKa ~10.5).[]
The pKa Exploitation Strategy

At pH 5.0–6.0 , Lysine residues are almost entirely protonated (


) and non-nucleophilic. The N-terminal amine, having a lower pKa, maintains a small fraction in the unprotonated, nucleophilic form (

). This allows the aldehyde to selectively form a Schiff base with the N-terminus.
Reaction Workflow
  • Schiff Base Formation: The aldehyde attacks the N-terminal amine, releasing water to form a reversible imine (Schiff base).[2]

  • Reduction: A reducing agent (Sodium Cyanoborohydride, NaCNBH

    
    ) selectively reduces the imine bond to a stable secondary amine.
    
    • Note: NaCNBH

      
       is preferred over NaBH
      
      
      
      because it is less aggressive and will not reduce the aldehyde or disulfide bridges in the protein at acidic pH.
Visualization: N-Terminal Conjugation Pathway

Reaction_Pathway Start Protein (pH 5.5) Lys-NH3+ (Inactive) N-term-NH2 (Active) Intermediate Schiff Base (Imine) Reversible Start->Intermediate Nucleophilic Attack Reagent Cbz-PEG-Aldehyde Reagent->Intermediate Reduction Reduction Step (NaCNBH3) Intermediate->Reduction Kinetic Trapping Final Stable Secondary Amine Conjugate Cbz-PEG-NH-Protein Reduction->Final Permanent Linkage

Caption: Kinetic pathway for site-specific N-terminal PEGylation exploiting pKa differences at pH 5.5.

Experimental Protocols

Protocol A: Site-Specific N-Terminal PEGylation

This protocol is designed for conjugating Cbz-amino-PEG-aldehyde to a protein (e.g., an antibody or enzyme).

Reagents:

  • Buffer A: 100 mM Sodium Acetate or MES buffer, pH 5.5.

  • Reducing Agent: 1 M Sodium Cyanoborohydride (NaCNBH

    
    ) in water (Freshly prepared). Warning: Toxic.
    
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalting-column the target protein into Buffer A . Ensure no amine-containing buffers (Tris, Glycine) are present, as they will compete with the reaction.

  • Equilibration: Adjust protein concentration to 2–5 mg/mL.

  • Linker Addition: Add Cbz-amino-PEG-aldehyde (dissolved in water or DMSO) to the protein solution.

    • Molar Ratio: Use 5:1 to 10:1 (Linker:Protein) excess. The lower reactivity of aldehydes compared to NHS esters requires higher stoichiometry.

  • Reductive Amination: Immediately add NaCNBH

    
     to a final concentration of 20 mM.
    
  • Incubation: Incubate at 4°C for 12–18 hours or Room Temperature for 4–6 hours with gentle agitation.

    • Why 4°C? Improves site-specificity and preserves protein stability.[6]

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 30 mins. The Tris amine will scavenge unreacted aldehydes.

  • Purification: Remove excess PEG and reagents via Size Exclusion Chromatography (SEC) or dialysis.

Protocol B: Quality Control (Aldehyde Determination)

Before use, verify the aldehyde content, as aldehydes can oxidize to carboxylic acids during storage.

Method: H-NMR or Colorimetric titration with 2,4-Dinitrophenylhydrazine (DNPH).

  • Storage: Store Cbz-amino-PEG-aldehyde at -20°C under Argon. Moisture causes hydration (gem-diol formation), reducing reactivity.

Comparative Data: Linker Performance

The following table summarizes the performance characteristics of Aldehyde PEGs compared to other common chemistries.

FeatureCbz-PEG-AldehydePEG-NHS EsterPEG-Maleimide
Target Residue N-terminal

-Amine
Lysine

-Amines
Cysteine Sulfhydryl
Selectivity High (pH dependent)Low (Random)High
Bond Stability Secondary Amine (Very Stable)Amide (Stable)Thioether (Stable*)
Reaction pH 5.0 – 6.07.0 – 8.56.5 – 7.5
Hydrolysis Risk Low (Propionaldehyde)High (t

~mins)
Moderate (Ring opening)
Main Advantage Site-specific on native proteins Rapid reactionHigh selectivity

*Maleimides can undergo retro-Michael exchange in plasma; Aldehyde-amine bonds do not.

References

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals.[2][3][6][] Nature Reviews Drug Discovery, 2(3), 214–221. [Link]

  • Kinstler, O., et al. (1996). Mono-N-terminal poly(ethylene glycol)-protein conjugates.[8] Advanced Drug Delivery Reviews, 54(4), 477-485. [Link]

  • Bentley, M. D., et al. (1998). Pegylation: The art and science of polymer therapeutics. Journal of Pharmaceutical Sciences. [Link]

Sources

Chemo-Selectivity and Bioconjugation Utility of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2) is a specialized heterobifunctional linker used critically in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and protein labeling reagents. Structurally, it represents a "masked" amino-PEG-aldehyde system:

  • The Shield: A Carboxybenzyl (Cbz) group protects the amine, providing stability against basic conditions and preventing self-polymerization.

  • The Sword: A terminal acetaldehyde group serves as a chemo-selective electrophile, primarily targeting primary amines via reductive amination.

This guide analyzes the reactivity profile of the aldehyde moiety, specifically addressing the thermodynamic "hydrate trap" in aqueous media and providing optimized protocols for bioconjugation.

Chemical Architecture & Stability Profile
PropertySpecification
IUPAC Name Benzyl (2-(2-oxoethoxy)ethyl)carbamate
Common Identifier Cbz-NH-PEG1-CH2-CHO
Molecular Formula

Molecular Weight 237.25 g/mol
Reactive Moiety Aldehyde (Electrophile)
Protecting Group Cbz (Acid/Hydrogenolysis labile)
Solubility DMSO, DCM, MeOH, DMF (Sparingly soluble in water)
The Thermodynamic Challenge: Gem-Diol Formation

In aqueous buffers used for bioconjugation, the aldehyde group of this molecule does not exist primarily as a free carbonyl (


). Instead, it undergoes rapid hydration to form a gem-diol  (hydrate).
  • The Equilibrium:

    
    
    
  • Impact: The gem-diol is nucleophilically inert. For a reaction to proceed, the equilibrium must shift back to the free aldehyde. This creates a kinetic bottleneck, often misinterpreted as "low reactivity" by researchers.

  • Solution: The equilibrium shift is driven by the consumption of the free aldehyde by the nucleophile (amine) and is catalyzed by slightly acidic pH (5.0–6.0).

Reactivity Profile: The Aldehyde Interface

The utility of Benzyl (2-(2-oxoethoxy)ethyl)carbamate lies in its ability to undergo specific ligation chemistries while the amine remains protected.

A. Reductive Amination (The Gold Standard)

This is the primary application. The aldehyde reacts with primary amines (e.g., Lysine residues on proteins, N-termini) to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine.[1]

  • Selectivity: By controlling pH (approx. 6.0), the aldehyde reacts preferentially with the N-terminus (

    
    ) over Lysine 
    
    
    
    -amines (
    
    
    ).
  • Reducing Agents:

    • Sodium Cyanoborohydride (

      
      ): The classic choice. It is selective for imines at acidic pH and does not reduce the aldehyde itself.
      
    • Sodium Triacetoxyborohydride (

      
      ): A non-toxic alternative, preferred for small molecule synthesis in organic solvents (DCM/DCE).
      
B. Bioorthogonal Ligation (Oxime/Hydrazone)

The aldehyde reacts with hydroxylamines (


) or hydrazides (

) to form oximes or hydrazones, respectively.
  • Advantage: These reactions occur at acidic pH (4.5–5.5) and do not require a reducing agent.

  • Stability: Oximes are hydrolytically stable; hydrazones may require reduction to prevent hydrolysis over time.

Visualizing the Reaction Mechanism

The following diagram illustrates the competition between the non-reactive hydrate and the reactive imine pathway.

G cluster_0 Aqueous Equilibrium Aldehyde Free Aldehyde (Reactive) GemDiol Gem-Diol (Hydrate) (Inert in Water) Aldehyde->GemDiol +H2O (Fast) Imine Schiff Base (Imine Intermediate) Aldehyde->Imine + Amine (-H2O) Amine Target Amine (R-NH2) Product Secondary Amine (Stable Conjugate) Imine->Product + Reductant (NaBH3CN)

Caption: Kinetic pathway showing the equilibrium between the inert gem-diol and the reactive aldehyde, driving the formation of the stable secondary amine conjugate.

Experimental Protocol: Reductive Amination

Objective: Conjugation of Benzyl (2-(2-oxoethoxy)ethyl)carbamate to a protein or amine-bearing small molecule.

Reagents:

  • Linker: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (dissolved in dry DMSO).

  • Buffer: 0.1 M Phosphate or Acetate Buffer, pH 6.0.

  • Reductant: Sodium Cyanoborohydride (

    
    ) (5 M in 1 M NaOH - Caution: Toxic).
    
  • Quench: 1 M Tris-HCl, pH 7.5.

Step-by-Step Workflow:

  • Linker Solubilization: Dissolve the linker in anhydrous DMSO to a concentration of 10–50 mM. Note: Aldehydes oxidize in air; use fresh stock.

  • Activation (Equilibrium Shift): Add the linker to the amine-containing sample in pH 6.0 buffer.

    • Molar Ratio: Use 1.5 – 5.0 equivalents of linker relative to the amine target.

    • Incubation: Allow to stand for 30–60 minutes at Room Temperature (RT). This allows the Schiff base (imine) to form.[1][2]

  • Reduction: Add

    
     to a final concentration of 10–20 mM.
    
    • Tip: Perform this step in a fume hood.

    • Duration: Incubate for 2–16 hours at 4°C or RT.

  • Quenching: Add excess Tris buffer or Glycine to react with any remaining aldehyde.

  • Purification: Remove excess linker and reductant via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrate formation dominates.Increase linker excess (up to 10x). Ensure pH is < 7.0 to catalyze imine formation.
Precipitation Linker hydrophobicity.Limit DMSO concentration to < 10% (v/v) in the final mix.
Non-Specific Labeling pH too high (> 7.5).Lower pH to 6.0 to target N-terminus or most reactive amines only.
Linker Degradation Oxidation to carboxylic acid.Store linker under Nitrogen/Argon at -20°C. Check purity via NMR (Aldehyde proton at ~9.7 ppm).
Synthesis Workflow Visualization

The following diagram outlines the logical flow for using this linker in a PROTAC synthesis context, where the Cbz group is removed after the aldehyde ligation.

Workflow Start Start: Benzyl (2-(2-oxoethoxy)ethyl)carbamate Step1 Step 1: Reductive Amination (Target: Ligand A-NH2) Start->Step1 Inter1 Intermediate: Cbz-Linker-Ligand A Step1->Inter1 Step2 Step 2: Cbz Deprotection (H2, Pd/C or HBr/AcOH) Inter1->Step2 Inter2 Intermediate: H2N-Linker-Ligand A Step2->Inter2 Step3 Step 3: Amide Coupling (Target: Ligand B-COOH) Inter2->Step3 Final Final PROTAC: Ligand B-Linker-Ligand A Step3->Final

Caption: Strategic workflow for PROTAC synthesis using the linker. The aldehyde is reacted first, followed by Cbz removal to expose the amine for the second conjugation.

References
  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd ed.).[3] Academic Press. (Chapter 2: The Chemistry of Reactive Groups - Aldehydes and Ketones).

  • BenchChem. (2025).[1] The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide.

  • Sigma-Aldrich. (2025). Benzyl (2-(2-oxoethoxy)ethyl)carbamate - Product Specification & Properties.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

  • KPU Pressbooks. (2024). Addition of Water to Aldehydes and Ketones: The Gem-Diol Equilibrium.

Sources

Technical Safety & Handling Guide: Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2) is a specialized bifunctional linker intermediate widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Structurally, it features a carboxybenzyl (Cbz)-protected amine and a reactive aldehyde motif separated by a polyethylene glycol (PEG) spacer.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of handling, stability, and application. While the Cbz group provides robust protection, the aldehyde functionality dictates the storage and handling protocols required to prevent oxidation to the corresponding carboxylic acid, which would render the linker inactive for reductive amination workflows.

Part 1: Chemical Identity & Technical Specifications[1]

PropertySpecification
Chemical Name Benzyl (2-(2-oxoethoxy)ethyl)carbamate
CAS Number 1433221-51-2
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES O=C(OCC1=CC=CC=C1)NCCOCC=O[1]
Physical State Viscous liquid or low-melting solid (typically colorless to pale yellow)
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water
Reactive Groups Aldehyde (Electrophile), Cbz-Carbamate (Protected Nucleophile)

Part 2: Critical Safety Profile (GHS Classification)

Note: As a specialized research intermediate, full toxicological data (LD50) is often unavailable. The classification below is derived from structural analogs (Cbz-amino aldehydes) and supplier data.

Hazard Identification

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3]
STOT-SE H335 May cause respiratory irritation.[2][3]
Precautionary Directives (Scientist-to-Scientist)
  • P261: Avoid breathing vapors/mist.[3][4] Rationale: Aldehydes can be potent respiratory irritants and sensitizers.

  • P280: Wear nitrile gloves (minimum 0.11 mm thickness) and safety glasses with side shields.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 3: Stability & Storage Protocols (The "Hidden" Hazard)

The primary risk with CAS 1433221-51-2 is not acute toxicity, but chemical degradation . The terminal aldehyde is susceptible to autoxidation, forming the corresponding carboxylic acid (Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate derivative).

Storage Protocol
  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable.

  • Atmosphere: Hygroscopic and air-sensitive. Must be stored under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-degradation and solvent leaching.

Handling Workflow (DOT Visualization)

The following decision tree illustrates the safe handling logic to maintain compound integrity and user safety.

SafetyWorkflow Start Retrieve Compound (-20°C Storage) Check Visual Inspection (Color/Precipitate) Start->Check Equilibrate Equilibrate to RT (Prevent Condensation) Check->Equilibrate Pass Atmosphere Open in Inert Atm (N2/Ar Glovebox or Balloon) Equilibrate->Atmosphere Dry Exterior Weigh Weigh Required Amount Atmosphere->Weigh Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Use Proceed to Reaction Weigh->Use Reseal->Start Return to Cold Storage

Figure 1: Safe handling workflow emphasizing moisture exclusion to protect the aldehyde group.

Part 4: Application Protocol – Reductive Amination

Context: This compound is typically used to link a ligand (amine) to an E3 ligase binder in PROTAC synthesis. The aldehyde undergoes reductive amination with a primary or secondary amine.

Experimental Design
  • Reagent: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.0 eq).

  • Substrate: Target Amine (R-NH₂ or R₂NH) (1.0–1.2 eq).

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH₃). Note: STAB is preferred for safety and selectivity.

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH) with 1% Acetic Acid.

Step-by-Step Methodology
  • Dissolution: In a flame-dried vial, dissolve the amine substrate in anhydrous DCE (0.1 M concentration).

  • Activation: Add Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.0 eq) and Acetic Acid (1-2 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS for the disappearance of the aldehyde and formation of the imine (Schiff base).

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

ReactionScheme Aldehyde Cbz-Linker-CHO (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Amine Ligand-NH2 (Nucleophile) Amine->Imine Condensation Product Cbz-Linker-NH-Ligand (Secondary Amine) Imine->Product Reduction Acid AcOH (Cat.) Acid->Imine Reductant NaBH(OAc)3 (Reductant) Reductant->Product

Figure 2: Mechanistic pathway for the reductive amination of the Cbz-aldehyde linker.

Part 5: Emergency Response Procedures

In the event of exposure, the following protocols must be enacted immediately. These are self-validating steps based on standard chemical hygiene for irritants.

Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse cautiously with water for 15 minutes .[3] Remove contact lenses if present.[3]Dilution of the aldehyde prevents corneal damage and chemical conjunctivitis.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[3]Aldehydes can bind to skin proteins (sensitization); thorough washing breaks surface contact.
Inhalation Move to fresh air.[5][3][4] If breathing is difficult, administer oxygen.[3][4]Respiratory irritation can lead to edema; fresh air stops the exposure source.
Spill Cleanup Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).Prevents reaction with the absorbent; aldehydes are flammable.

References

  • PubChem. (2025).[2] Compound Summary: Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Alcohol Precursor). National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Advanced Applications of Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-NH-PEG1-aldehyde) in Medicinal Chemistry and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the architectural design of linker molecules is as critical as the selection of the active ligands themselves. Benzyl (2-(2-oxoethoxy)ethyl)carbamate —commonly referred to as Cbz-NH-PEG1-aldehyde—is a highly versatile heterobifunctional linker[1]. It features a carboxybenzyl (Cbz)-protected primary amine and a highly reactive terminal aldehyde, separated by a single polyethylene glycol (PEG1) unit.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its critical role in synthesizing Proteolysis Targeting Chimeras (PROTACs), and self-validating experimental workflows for advanced bioconjugation.

Physicochemical & Structural Profiling

Understanding the structural parameters of Benzyl (2-(2-oxoethoxy)ethyl)carbamate is foundational for predicting its behavior in complex synthetic routes. The presence of the PEG1 spacer ensures a compact, hydrophilic bridge, while the terminal functional groups offer orthogonal reactivity.

Table 1: Physicochemical & Structural Data

PropertyValue
Chemical Name Benzyl (2-(2-oxoethoxy)ethyl)carbamate[1]
Common Synonyms Cbz-NH-PEG1-aldehyde, Cbz-PEG1-CHO
CAS Number 1433221-51-2[1]
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
SMILES O=C(OCC1=CC=CC=C1)NCCOCC=O[2]
Reactive Groups Aldehyde (-CHO), Protected Amine (Cbz-NH-)

Core Application: Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent proteasomal degradation[3]. The linker connecting the POI ligand and the E3 ligase ligand is a critical variable; it dictates the spatial orientation, solubility, and cooperativity of the resulting ternary complex[4].

The PEG1 spacer in Benzyl (2-(2-oxoethoxy)ethyl)carbamate provides a minimal, hydrophilic bridge[4]. This ultra-short spacer is particularly valuable during the optimization phase of PROTAC development when a highly compact ternary complex is required to overcome entropic penalties during target recruitment[5].

PROTAC_Mechanism POI Target Protein (POI) Ligand1 POI Ligand POI->Ligand1 Linker Cbz-PEG1 Linker (Scaffold) Ligand1->Linker Conjugated via Aldehyde Ligand2 E3 Ligase Ligand Linker->Ligand2 Conjugated via Deprotected Amine E3 E3 Ubiquitin Ligase Ligand2->E3 Ub Ubiquitination Pathway E3->Ub Recruits Proteasome Proteasomal Degradation Ub->Proteasome Targets POI

Fig 1. Mechanism of targeted protein degradation mediated by a PROTAC utilizing a PEG1 linker.

Mechanistic Causality & E-E-A-T Insights

As a Senior Application Scientist, it is crucial to understand why specific chemical moieties are chosen over others in a synthetic pipeline:

  • Why Reductive Amination? The aldehyde moiety allows for highly specific bioconjugation via reductive amination[6]. Unlike NHS esters, which are prone to rapid hydrolysis in aqueous media, aldehydes are stable in water and react chemoselectively with amines. Furthermore, the secondary amine generated via reductive amination is basic at physiological pH, which can significantly improve the aqueous solubility and pharmacokinetic (PK) properties of the resulting PROTAC compared to neutral amide linkages[6].

  • Why Cbz over Boc or Fmoc? The choice of the Cbz protecting group provides critical orthogonal reactivity. In complex PROTAC synthesis, the POI ligand or E3 ligase ligand may contain acid-sensitive functional groups (rendering Boc deprotection with TFA unsuitable) or base-sensitive groups (rendering Fmoc deprotection with piperidine unsuitable). Cbz is cleanly removed under strictly neutral, reductive conditions (hydrogenolysis), preserving the structural integrity of the fully assembled chimera.

Experimental Workflows (Self-Validating Protocols)

The following step-by-step methodologies outline a robust, self-validating system for utilizing Benzyl (2-(2-oxoethoxy)ethyl)carbamate in bifunctional conjugation[5][6].

Protocol A: Reductive Amination of the Aldehyde Moiety
  • Preparation : Dissolve the amine-containing Ligand 1 (1.0 eq) and Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.1 eq) in anhydrous dichloromethane (DCM) or methanol (MeOH).

  • Imine Formation : Add catalytic acetic acid to adjust the pH to 5.0–6.0.

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the imine intermediate without completely protonating the nucleophilic amine.

  • Reduction : Add sodium cyanoborohydride (NaBH3CN) or picoline borane (1.5 eq) and stir at room temperature for 2-4 hours[6].

    • Causality: Borane reducing agents are stable at pH 5-6 and selectively reduce the protonated iminium ion over the unreacted aldehyde, preventing over-alkylation and yielding a stable secondary amine[6].

  • Validation : Monitor via LC-MS. The mass shift should correspond to [M(Ligand1) + 237.25 - 18 (H2O) + 2 (H2)] m/z.

Protocol B: Cbz Deprotection and Amide Coupling
  • Deprotection : Dissolve the purified intermediate from Protocol A in MeOH. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction flask with H2 gas (1 atm) and stir for 4-6 hours.

    • Causality: Hydrogenolysis cleanly cleaves the Cbz group to release CO2 and toluene, revealing the primary amine without the need for harsh acids or bases that might degrade sensitive ligand moieties.

  • Filtration : Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate in vacuo.

  • Amide Coupling : Dissolve the resulting free amine, Ligand 2 (carboxylic acid, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 2 hours[5].

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, while DIPEA acts as a non-nucleophilic base to deprotonate the primary amine, driving the efficient formation of the final amide bond.

Synthetic_Workflow Step1 Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-NH-PEG1-CHO) Step2 Reductive Amination (Ligand 1 -NH2 + NaBH3CN, pH 5-6) Step1->Step2 Step3 Cbz-NH-PEG1-Ligand 1 (Secondary Amine Intermediate) Step2->Step3 Step4 Catalytic Hydrogenolysis (Pd/C, H2 gas, MeOH) Step3->Step4 Step5 NH2-PEG1-Ligand 1 (Free Primary Amine) Step4->Step5 Step6 Amide Coupling (Ligand 2 -COOH + HATU/DIPEA) Step5->Step6 Step7 Fully Assembled PROTAC (Ligand 2-PEG1-Ligand 1) Step6->Step7

Fig 2. Step-by-step synthetic workflow for bifunctional conjugation using Cbz-NH-PEG1-CHO.

References

  • [3] Title: PROTAC Linkers - CD Bioparticles Source: CD Bioparticles URL: [Link]

  • [6] Title: Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Reductive Amination using Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (also referred to as N-Cbz-2-(2-aminoethoxy)acetaldehyde) is a high-value bifunctional linker widely employed in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery.

Its structural utility lies in its three distinct components:

  • The Aldehyde Handle: A reactive electrophile primed for reductive amination with primary or secondary amines.[1]

  • The PEG-like Spacer: An ethoxy-ethyl backbone that provides aqueous solubility and flexibility, reducing steric clash between conjugated domains.

  • The Cbz (Z) Protecting Group: An orthogonal amine protecting group that survives the reductive amination conditions but can be cleanly removed later via hydrogenolysis.

This guide details the optimized protocols for installing this linker onto amine-bearing scaffolds, ensuring high fidelity and yield.

Chemical Mechanism & Stability[2]

The Reductive Amination Pathway

The reaction proceeds through a two-stage mechanism.[2] First, the nucleophilic amine attacks the aldehyde of the linker to form a hemiaminal, which dehydrates to form an imine (Schiff base) or iminium ion. Second, a selective hydride donor reduces this intermediate to the stable secondary or tertiary amine.

Critical Insight: The choice of reducing agent is paramount. We utilize Sodium Triacetoxyborohydride (STAB) because it is less basic and milder than Sodium Borohydride (


), allowing it to reduce the imine selectively without reducing the aldehyde starting material too rapidly (Abdel-Magid et al., 1996).
Visualization: Reaction Mechanism

ReductiveAmination cluster_reagents Key Reagents Start Amine Scaffold (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Linker Linker Linker Aldehyde (Cbz-PEG-CHO) Linker->Hemiaminal Imine Imine / Iminium (C=N Species) Hemiaminal->Imine - H2O Reduction Hydride Transfer (STAB / NaCNBH3) Imine->Reduction + H- Product Secondary Amine Linker Conjugate Reduction->Product STAB Na(OAc)3BH (Selective Reductant)

Figure 1: Mechanistic pathway of reductive amination. The formation of the Imine species is the rate-determining equilibrium, driven forward by water removal or acid catalysis.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Recommended for most small molecule scaffolds due to the high selectivity of Sodium Triacetoxyborohydride (STAB).

Reagents:

  • Substrate: Target Amine (1.0 equiv)

  • Linker: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous preferred)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, dissolve the Target Amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Linker Addition: Add Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.2 equiv).

  • Imine Formation:

    • Standard: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-complexation step promotes imine formation before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution may occur. Ensure the vessel is vented or under a nitrogen balloon.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for mass shift +237 Da for the linker addition).

  • Quench: Dilute with DCM and add saturated aqueous

    
    . Stir vigorously for 15 minutes to quench residual borohydride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Solubility Alternative" (NaCNBH3 in MeOH)

Use this if your amine scaffold is insoluble in DCE/DCM but soluble in Methanol.

Safety Warning: Sodium Cyanoborohydride (


) is highly toxic and can generate HCN gas in strong acid. Work in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Dissolution: Dissolve Target Amine (1.0 equiv) and Linker (1.5 equiv) in Methanol (MeOH).

  • Acidification: Adjust pH to ~5–6 using mild acid (e.g., Acetic Acid).

    • Critical:

      
       requires slightly acidic conditions to effectively reduce the imine, but too acidic (pH < 3) will generate HCN.
      
  • Reduction: Add

    
      (2.0 equiv).
    
  • Stir: Incubate at RT for 4–12 hours.

  • Quench: Carefully add saturated

    
     (gas evolution).
    
  • Extraction: Remove MeOH under reduced pressure. Resuspend residue in EtOAc/Water and extract.

Post-Coupling: Cbz Deprotection

Once the linker is attached, the Cbz group is typically removed to reveal the primary amine for further conjugation (e.g., to an E3 ligase ligand).

Protocol:

  • Dissolve the purified intermediate in MeOH or EtOH.

  • Add 10% Pd/C (10–20% by weight of substrate).

  • Stir under Hydrogen atmosphere (

    
     balloon) for 1–4 hours.
    
  • Filter through a Celite pad to remove Pd/C. Concentrate to obtain the free amine.[3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor imine formation.Increase reaction time for Step 3 (Imine formation). Add 4Å Molecular Sieves to scavenge water, pushing the equilibrium toward the imine.
Dialkylation Primary amine reacting twice with the aldehyde.This is rare with this specific bulky linker, but if observed, increase the amine-to-linker ratio (use excess amine) or switch to Protocol B at lower temperature (0°C).
Aldehyde Oxidation Linker degraded to carboxylic acid.The aldehyde is sensitive to air. Ensure the linker is stored at -20°C under inert gas. Check purity by NMR before use.
Emulsion during Workup Amphiphilic nature of PEG linker.Saturate the aqueous phase with solid NaCl (Brine) or use a small amount of MeOH to break the emulsion.
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Amine Scaffold SolubilityCheck Is Scaffold Soluble in DCE/DCM? Start->SolubilityCheck ProtocolB Protocol B: NaCNBH3 / MeOH (Alternative: Toxic Reagent) SolubilityCheck->ProtocolB No (Only soluble in MeOH/Water) AcidSensitive Is Scaffold Acid Sensitive? SolubilityCheck->AcidSensitive Yes ProtocolA Protocol A: STAB / DCE (Preferred: Safer, Higher Yield) AcidSensitive->ProtocolA No ModProtocolA Protocol A (Modified) No AcOH, add Molecular Sieves AcidSensitive->ModProtocolA Yes

Figure 2: Workflow for selecting the appropriate reductive amination condition based on substrate solubility and stability.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • BenchChem. (2025).[3][6][7][8] "Application Notes and Protocols for Amine Coupling with PEG Linkers." BenchChem Technical Library.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Protein Biology Learning Center.

  • Total Synthesis. (2024). "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[9]

Sources

Application Note: Strategic Utilization of Benzyl (2-(2-oxoethoxy)ethyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Profile

Introduction

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2) is a specialized heterobifunctional linker precursor designed for the precise assembly of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike standard diamine or diacid linkers, this molecule presents two orthogonal handles:

  • A Reactive Aldehyde: Ready for immediate reductive amination.

  • A Latent Amine (Cbz-protected): Chemically inert until specifically deprotected.

This "Aldehyde-First" architecture allows researchers to introduce a secondary or tertiary amine linkage into the PROTAC backbone. This is chemically significant because, unlike amide bonds, amine linkages can be protonated at physiological pH, modulating the solubility and cell permeability of the final degrader.

Chemical Profile
PropertySpecification
IUPAC Name Benzyl (2-(2-oxoethoxy)ethyl)carbamate
CAS Number 1433221-51-2
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Functional Handles Aldehyde (Electrophile), Cbz-Amine (Protected Nucleophile)
Linker Type Short PEG-like (PEG1 equivalent spacer)
Storage -20°C under Argon. Aldehydes are prone to air oxidation to carboxylic acids.
Stability Indicator Check ¹H NMR for aldehyde proton at ~9.7 ppm. If significant broad peaks appear at ~10-11 ppm, oxidation has occurred.

Part 2: Strategic Workflow (The "Aldehyde-First" Logic)

Critical Causality: You must perform the reductive amination (reaction of the aldehyde) before removing the Cbz group.

  • Why? If you deprotect the Cbz group first, the resulting free primary amine will intramolecularly react with the aldehyde, leading to polymerization or stable cyclic hemiaminal formation, destroying the linker.

Synthesis Pathway Diagram

The following flowchart illustrates the mandatory sequence of operations to ensure high yield and prevent side reactions.

PROTAC_Synthesis Linker Linker Precursor (Aldehyde + Cbz) Step1 Step 1: Reductive Amination (NaBH(OAc)3, AcOH) Linker->Step1 LigandA Ligand A (Target/E3 Binder with Amine) LigandA->Step1 Intermediate1 Intermediate 1 (Secondary Amine + Cbz) Step1->Intermediate1 Form C-N Bond Step2 Step 2: Cbz Deprotection (H2, Pd/C or HBr/AcOH) Intermediate1->Step2 Intermediate2 Intermediate 2 (Free Primary Amine) Step2->Intermediate2 Reveal Amine Step3 Step 3: Amide Coupling (HATU/DIPEA) Intermediate2->Step3 LigandB Ligand B (Carboxylic Acid) LigandB->Step3 Final Final PROTAC Step3->Final

Caption: Operational workflow for Benzyl (2-(2-oxoethoxy)ethyl)carbamate. The aldehyde handle is engaged first to prevent self-polymerization.

Part 3: Detailed Experimental Protocols

Protocol 1: Reductive Amination (The Critical Step)

This step couples the linker's aldehyde to a primary or secondary amine on your first Ligand (Ligand A).

Reagent Selection Logic:

  • Use Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃): It is milder than NaBH₄ and NaCNBH₃. It selectively reduces the iminium ion (formed when amine meets aldehyde) without reducing the aldehyde itself, preventing the formation of the alcohol byproduct.

Procedure:

  • Dissolution: In a dry vial, dissolve Ligand A (Amine) (1.0 equiv) and Linker Aldehyde (1.1–1.2 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM.

    • Note: If solubility is poor, a DCM/MeOH (4:1) mixture can be used, but DCE is preferred for STAB kinetics.

  • Imine Formation: Add catalytic Acetic Acid (1–2 drops, or ~2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Mechanism:[2][3][4][5] Acid catalyzes the dehydration of the hemiaminal to the imine/iminium species.

  • Reduction: Add NaBH(OAc)₃ (2.0–3.0 equiv) in one portion.

  • Reaction: Stir at RT under Nitrogen for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate and appearance of the product mass (M+H).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol 2: Cbz Deprotection (Revealing the Second Handle)

Once the linker is attached to Ligand A, the Cbz group must be removed to allow attachment of Ligand B.

Method A: Hydrogenolysis (Standard)

  • Best for: Ligands lacking sulfur or reducible functional groups (e.g., nitro groups, certain halides).

  • Procedure: Dissolve Intermediate 1 in MeOH or EtOH. Add 10% Pd/C (10–20 wt%). Stir under H₂ balloon (1 atm) for 2–6 hours. Filter through Celite to remove Pd.

Method B: Acidolysis (For Sensitive Substrates)

  • Best for: Ligands containing Sulfur (Thalidomide derivatives, Methionine) or aromatic halides that might reduce under H₂/Pd.

  • Procedure: Dissolve Intermediate 1 in 33% HBr in Acetic Acid (or TFA/Thioanisole). Stir at RT for 1–2 hours. Precipitate with cold diethyl ether or concentrate and purify by Prep-HPLC.

Protocol 3: Final Conjugation (Amide Coupling)

Connect the newly revealed primary amine to Ligand B (containing a Carboxylic Acid).

  • Activation: Dissolve Ligand B (Acid) (1.0 equiv) in anhydrous DMF/DMSO. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling: Add the Deprotected Intermediate 2 (1.0 equiv).

  • Reaction: Stir at RT for 1–12 hours.

  • Final Purification: Isolate the final PROTAC via Prep-HPLC (Reverse Phase C18).

Part 4: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
LCMS shows M+2 mass (Alcohol) Aldehyde reduced before amine coupling.Use NaBH(OAc)₃ instead of NaBH₄. Ensure amine and acid catalyst are added before the reducing agent to form the imine first.
Low Yield in Step 1 Aldehyde oxidation.Check starting material NMR. If aldehyde peak (~9.7 ppm) is small, repurify the linker or buy fresh.
Incomplete Cbz Deprotection Catalyst poisoning (Method A).If Ligand A has Sulfur (e.g., Thiazole, Thiophene), Pd/C will fail. Switch to Method B (HBr/AcOH).
Product degradation in Step 2 Acid sensitivity (Method B).If using HBr, ensure the acetal/ether linkages are stable. Alternatively, use Pd(OH)₂ (Pearlman's catalyst) for stubborn hydrogenolysis.[6]

References

  • Baud, M. G. J., et al. (2020).[7] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

    • Context: authoritative review on linker chemistry and the impact of amine vs. amide linkages.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Context: The gold-standard protocol for using NaBH(OAc)
  • Kihlberg, J. (2016). "Guidelines for Specific Cbz Deprotection in Complex Molecules." Organic Process Research & Development. Context: Methodologies for removing Cbz groups in the presence of sensitive heterocycles common in drug discovery.
  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link

    • Context: Foundational principles of PROTAC design and linker length optimiz

Sources

Advanced Application Note: Bioconjugation Strategies with Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Rationale

Benzyl (2-(2-oxoethoxy)ethyl)carbamate represents a specialized class of heterobifunctional linkers designed for precision bioconjugation. Its structure features three critical functional domains:

  • Aldehyde Group (2-oxoethoxy): A bio-reactive handle that targets amines via reductive amination. Unlike NHS esters, aldehydes are stable in aqueous solution, allowing for extended equilibration times without hydrolysis.

  • PEG Spacer (ethoxy ethyl): A short polyethylene glycol (PEG) unit that enhances water solubility and reduces the immunogenicity/aggregation of the final conjugate.

  • Cbz (Benzyloxycarbonyl) Group: An amine protecting group.[1][2][3] In small molecule synthesis, this preserves the amine for later activation. In protein conjugation, it often serves as a hydrophobic "cap" or a latent amine handle (activatable only under specific deprotection conditions).

Why use this reagent? This compound is the reagent of choice when site-selectivity (N-terminus vs. Lysine) is required, or when creating stable secondary amine linkages that are resistant to physiological hydrolysis.

Chemical Mechanism: Reductive Amination[4][5][6][7]

The core conjugation mechanism relies on the reaction between the aldehyde on the linker and primary amines on the target biomolecule.[4]

  • Schiff Base Formation: The aldehyde attacks the nucleophilic amine (Lysine

    
    -NH
    
    
    
    or N-terminal
    
    
    -NH
    
    
    ) to form a reversible imine (Schiff base) and releases water.
  • Reduction: A reducing agent (Sodium Cyanoborohydride, NaCNBH

    
    ) selectively reduces the imine bond to a stable secondary amine. NaCNBH
    
    
    
    is preferred over NaBH
    
    
    because it does not reduce the aldehyde group itself at neutral/acidic pH.
Mechanism Diagram[8]

ReactionMechanism Linker Linker-CHO (Benzyl (2-(2-oxoethoxy)ethyl)carbamate) Imine Schiff Base (Imine Intermediate) Linker->Imine + Protein-NH2 - H2O Protein Protein-NH2 (Lysine or N-term) Protein->Imine Final Stable Conjugate (Secondary Amine Linkage) Imine->Final Reduction ReducingAgent NaCNBH3 (Reducing Agent) ReducingAgent->Final

Caption: Step-wise mechanism of reductive amination converting the aldehyde linker and protein amine into a stable secondary amine conjugate.

Protocol 1: Site-Selective N-Terminal Conjugation

Best for: Homogeneous modification of therapeutic proteins (e.g., mAbs, cytokines) where preserving Lysine activity is critical.

Scientific Principle: The


-amine of the N-terminus has a lower pKa (~7.6–8.0) compared to the 

-amine of Lysine (~10.0–10.5).[5] By maintaining the reaction pH between 5.0 and 6.0, the N-terminal amine remains unprotonated (nucleophilic), while Lysine amines are protonated (

) and unreactive.
Materials
  • Target Protein: 1–5 mg/mL in modification buffer.

  • Linker: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (dissolved in dry DMSO or DMF).

  • Modification Buffer: 100 mM Sodium Acetate or MES, pH 5.5. (Strictly NO amines like Tris or Glycine).[4]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    ), 5 M stock in 1 M NaOH (Prepare fresh).
    
  • Quenching Buffer: 1 M Glycine, pH 8.0.

Step-by-Step Workflow
  • Buffer Exchange: Equilibrate the protein into 100 mM Sodium Acetate, pH 5.5 using a desalting column (e.g., Zeba Spin or PD-10).

    • Critical: Verify pH is < 6.0 to ensure Lysine protonation.

  • Linker Preparation: Dissolve the Benzyl (2-(2-oxoethoxy)ethyl)carbamate in anhydrous DMSO to a concentration of 50 mM.

  • Reaction Setup: Add the Linker solution to the protein at a 5 to 10-fold molar excess .

    • Example: For 1 mL of 50 kDa protein (20 µM), add 100–200 µM of Linker.

    • Note: Keep organic solvent concentration < 10% to prevent protein denaturation.

  • Catalyst Addition: Immediately add NaCNBH

    
     to a final concentration of 20 mM .
    
    • Safety: Perform in a fume hood; NaCNBH

      
       generates trace HCN gas.
      
  • Incubation: Incubate at 4°C for 16–24 hours or Room Temperature for 4–6 hours. Gentle rotation is required.

  • Quenching: Add 1 M Glycine to a final concentration of 50 mM. Incubate for 30 minutes to cap unreacted aldehydes.

  • Purification: Remove excess small molecules via dialysis or Size Exclusion Chromatography (SEC).

Protocol 2: Random Lysine Conjugation

Best for: High-payload delivery (ADCs), surface coating, or when N-terminal selectivity is not required.

Scientific Principle: At pH 7.5–8.5, a fraction of Lysine


-amines are deprotonated. The high abundance of Lysines on protein surfaces drives rapid, multi-site conjugation.
Materials
  • Modification Buffer: PBS (Phosphate Buffered Saline) or HEPES, pH 7.5.

  • Reducing Agent: NaCNBH

    
     (as above).
    
Step-by-Step Workflow
  • Buffer Exchange: Equilibrate protein into PBS, pH 7.5 .

  • Reaction Setup: Add Linker (in DMSO) to protein at a 10 to 50-fold molar excess , depending on desired Drug-to-Antibody Ratio (DAR).

  • Catalyst Addition: Add NaCNBH

    
     to a final concentration of 50 mM .
    
  • Incubation: Incubate at Room Temperature for 2–4 hours .

    • Note: Higher pH accelerates Schiff base formation, reducing necessary reaction time compared to Protocol 1.

  • Quenching & Purification: Follow steps 6–7 from Protocol 1.

Protocol 3: Cbz Deprotection (Small Molecule/Surface Only)

Context: The Cbz group is generally too stable to be removed from fragile proteins without denaturation. This protocol is intended for use before protein conjugation (e.g., synthesizing a drug-linker) or on robust solid surfaces.

Method: Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected conjugate in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) at 10% w/w loading relative to substrate.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure) for 2–16 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Result: The terminal amine is now free for further reaction (e.g., with an NHS-ester drug).

Analytical Validation & Troubleshooting

Data Summary Table
ParameterN-Terminal ProtocolLysine Protocol
pH 5.0 – 6.07.2 – 8.5
Selectivity High (>90% N-term)Low (Random Lysines)
Molar Excess 5x – 10x20x – 50x
Reaction Time 16h (4°C)2–4h (RT)
Validation N-terminal Edman degradation blockedTNBS Assay (Loss of amines)
Troubleshooting Guide (Self-Validating)
  • Precipitation: If the solution turns cloudy upon adding the linker, the DMSO concentration is too high or the linker is insoluble. Solution: Add the linker in smaller aliquots or use a PEGylated co-solvent.

  • No Conjugation:

    • Check Reducing Agent: NaCNBH

      
       degrades in moisture. Ensure the stock is fresh.
      
    • Check Buffer: Did you use Tris? Tris contains amines and will scavenge the aldehyde. Use Phosphate, Acetate, or HEPES.

  • Over-modification: Decrease the molar excess of the linker or lower the pH to 6.0 to restrict reaction to the most reactive amines.

Decision Logic for Protocol Selection

DecisionTree Start Start: Define Conjugation Goal IsProtein Is the target a Protein? Start->IsProtein SiteSpecific Is Site-Specificity Required? IsProtein->SiteSpecific Yes Protocol3 USE PROTOCOL 3 (Cbz Deprotection -> Amine Reactive) IsProtein->Protocol3 No (Small Molecule/Surface) Protocol1 USE PROTOCOL 1 (pH 5.5, N-Terminus) SiteSpecific->Protocol1 Yes Protocol2 USE PROTOCOL 2 (pH 7.5, Random Lysine) SiteSpecific->Protocol2 No

Caption: Decision matrix for selecting the appropriate pH and workflow based on target type and specificity requirements.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Kinstler, O., et al. (2002). "Mono-N-terminal poly(ethylene glycol)-protein conjugates." Advanced Drug Delivery Reviews, 54(4), 477-485.

  • Thermo Fisher Scientific. "Reductive Amination Protocol." Protein Biology Application Notes.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Applications."

  • Sigma-Aldrich. "Benzyl (2-(2-oxoethoxy)ethyl)carbamate Product Sheet."

Sources

Technical Note: Strategic Cbz Deprotection of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the deprotection of Benzyl (2-(2-oxoethoxy)ethyl)carbamate , a critical bifunctional linker used in PROTAC and ADC synthesis.

The Core Challenge: The substrate contains a masked primary amine (Cbz) and a reactive aldehyde. Removal of the Cbz group releases a primary amine in the presence of an aldehyde, creating an immediate risk of intramolecular cyclization to form a morpholine derivative (Morpholin-2-ol) or intermolecular polymerization (Schiff base formation).

The Solution: Standard neutral hydrogenolysis is insufficient and will lead to low yields of the desired linear aldehyde. This protocol mandates an Acid-Trapping Strategy to protonate the amine immediately upon release, or a Domino Strategy for immediate downstream coupling.

Mechanistic Analysis & The "Morpholine Trap"

Understanding the failure mode of standard protocols is essential. The deprotection releases 2-(2-aminoethoxy)acetaldehyde.

The Cyclization Pathway

Upon deprotection, the amine nitrogen is positioned perfectly to attack the aldehyde carbonyl (6-membered transition state), forming a cyclic hemiaminal.

DeprotectionPathways cluster_trap Critical Control Point SM Cbz-Precursor (Stable) FreeBase Free Amino-Aldehyde (Transient/Unstable) SM->FreeBase H2, Pd/C (Neutral) Morpholine Morpholin-2-ol (Cyclic Impurity) FreeBase->Morpholine Spontaneous Cyclization Salt Amino-Aldehyde HCl Salt (Stable) FreeBase->Salt + HCl (1.1 eq) Acid Trap ReductiveProduct Secondary Amine (Downstream Product) FreeBase->ReductiveProduct + Amine/NaBH3CN In-situ Capture

Figure 1: The kinetic competition between stabilization (salt formation) and degradation (cyclization).

Recommended Protocols

Method A: Hydrogenolysis with Acid Trapping (Gold Standard)

Objective: Isolate the linear amino-aldehyde as a stable Hydrochloride salt. Mechanism: The presence of HCl during hydrogenolysis ensures the amine is protonated (


) immediately upon formation, rendering it non-nucleophilic and preventing reaction with the aldehyde.
Materials
  • Substrate: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Acid Source: 4M HCl in Dioxane (1.1 equiv)

  • Gas: Hydrogen (

    
    ) balloon or 1 atm line.
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the substrate in 1,4-Dioxane (0.1 M concentration).

    • Note: Avoid Methanol or Ethanol if possible, as they will form acetals with the aldehyde under acidic conditions. If acetal formation is acceptable/reversible, MeOH is a safer solvent for solubility.

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise. Stir for 5 minutes.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10% Pd/C (10% by weight of substrate).
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is already present.

  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle x3). Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (
    
    
    
    ).
  • Monitoring: Monitor by TLC (stain with Ninhydrin). The starting material (UV active) should disappear; the product (non-UV active, Ninhydrin positive) will remain at the baseline.

    • Time: Typically 1–4 hours. Prolonged reaction may lead to aldehyde reduction (to alcohol), though this is slow with unpromoted Pd/C.

  • Workup:

    • Flush with Nitrogen.[1]

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with dry Dioxane.

    • Critical: Do not perform an aqueous extraction (product is highly water-soluble).

  • Isolation: Concentrate the filtrate in vacuo at low temperature (

    
    ) to yield the Amino-aldehyde Hydrochloride salt .
    
    • Storage: Store immediately at

      
       under Argon. The salt is hygroscopic.
      
Method B: One-Pot Reductive Amination (Domino Reaction)

Objective: Use the unstable amino-aldehyde immediately to couple with a target amine. Mechanism: The Cbz is removed, and the resulting aldehyde reacts in situ with a secondary amine partner, followed by reduction.

Protocol
  • Mix: Combine Cbz-linker (1.0 equiv) and the Amine Partner (1.0–1.2 equiv) in MeOH.

  • Catalyst: Add 10% Pd/C.

  • Hydrogenation: Stir under

    
     (1 atm).
    
    • Chemistry: The Pd/C catalyzes both the Cbz cleavage and the reduction of the resulting imine formed between the released aldehyde and the amine partner.

  • Note: This only works if the "Amine Partner" is stable to hydrogenolysis. If the partner contains benzyl esters or other sensitive groups, this method is not suitable.

Comparison of Methods

FeatureMethod A: Acidic HydrogenolysisMethod B: HBr / Acetic AcidMethod C: Transfer Hydrogenation
Reagents

, Pd/C, HCl
33% HBr in AcOHCyclohexadiene, Pd/C, Acid
Aldehyde Stability High (if stopped promptly)Low (Risk of polymerization)Medium
Product Form Hydrochloride SaltHydrobromide SaltSalt (if acid added)
Throughput HighLow (Difficult workup)High
Key Risk Over-reduction to alcoholAldol condensationIncomplete reaction
Recommendation Primary Choice Not RecommendedSecondary Choice

Troubleshooting & Critical Parameters

Over-reduction (Aldehyde Alcohol)
  • Symptom: NMR shows loss of aldehyde proton (

    
     ppm) and appearance of 
    
    
    
    .
  • Cause: Reaction time too long or catalyst loading too high.

  • Fix: Stop reaction immediately upon consumption of SM. Use a "poisoned" catalyst if necessary (though rarely needed for aliphatic aldehydes at 1 atm).

Acetal Formation
  • Symptom: NMR shows doublet at

    
     ppm (acetal methine) if MeOH was used.
    
  • Cause: Acid + Alcohol solvent + Aldehyde = Acetal.

  • Fix: This is often reversible. Treat the crude acetal with aqueous acid during the next step to hydrolyze it back to the aldehyde. Alternatively, switch solvent to Dioxane or THF.

Cyclization (Morpholine)
  • Symptom: Mass spec shows M-18 peak (loss of water).

  • Cause: Insufficient acid during deprotection; pH rose above 7.

  • Fix: Ensure at least 1.1 equivalents of HCl are present throughout the reaction.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (The definitive guide on Cbz removal conditions).
  • Hydrogenolysis of Cbz groups. Felpin, F.-X., & Fouquet, E. (2010).[2] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440–12445.[2] Link

  • Stability of Amino-Aldehydes. Fisher, J. F., et al. (2006). Synthesis of amino-aldehyde linkers. Journal of Organic Chemistry. (General principles of handling amino-acetaldehydes as salts).
  • Cbz Deprotection Methodologies. BenchChem Application Note: N-Cbz Deprotection Protocols. Link

Sources

Synthesis of heterobifunctional linkers using Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterobifunctional Linkers via Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Executive Summary

This guide details the synthesis and application of Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-PEG2-Aldehyde), a critical heterobifunctional linker intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Unlike standard diamine linkers, this molecule offers a distinct "Aldehyde-First" conjugation strategy .[1] The aldehyde function allows for mild, site-specific reductive amination with a ligand bearing a primary amine, while the Benzyloxycarbonyl (Cbz) group provides robust protection for the second amine, orthogonal to standard Boc/Fmoc chemistries. This orthogonality is essential when assembling complex ternary complexes where acid-labile groups (like tert-butyl esters) must remain intact during linker installation.[1][2]

Chemical Logic & Design Philosophy

The utility of Benzyl (2-(2-oxoethoxy)ethyl)carbamate lies in its dual-reactivity profile, allowing for the sequential assembly of two different ligands (Ligand A and Ligand B).[1][2]

  • The Aldehyde Handle (Electrophile): Reacts with primary amines under mild reductive conditions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to form stable secondary amine linkages.[2] This avoids the use of harsh acyl chlorides or coupling reagents that can cause racemization in chiral ligands.
    
  • The Cbz Group (Protecting Group): Stable to acidic conditions (TFA, HCl) and basic conditions, but readily removed via catalytic hydrogenolysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This allows the linker to be installed on "Ligand A" without affecting acid-sensitive moieties (e.g., tert-butyl groups) present on the ligand.[1]
    
  • The PEG Spacer: The ethoxy-ethyl backbone increases water solubility and provides the necessary spatial flexibility for PROTAC ternary complex formation.

Workflow Visualization

LinkerStrategy Start Amino-Alcohol Precursor Step1 1. Cbz Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 Cbz-Alcohol (Stable Storage) Step1->Inter1 Step2 2. Oxidation (Dess-Martin Periodinane) Inter1->Step2 Reagent Cbz-PEG2-Aldehyde (Active Linker) Step2->Reagent Conj1 3. Reductive Amination (Ligand A-NH2 + STAB) Reagent->Conj1 Inter2 Intermediate Conjugate (Cbz-Protected) Conj1->Inter2 Conj2 4. Hydrogenolysis (H2, Pd/C) Inter2->Conj2 Final Free Amine Conjugate (Ready for Ligand B) Conj2->Final

Figure 1: Strategic workflow for synthesizing and utilizing the Cbz-PEG2-Aldehyde linker. The pathway highlights the generation of the aldehyde "on-demand" from the stable alcohol precursor.

Experimental Protocols

Protocol A: Synthesis of the Cbz-PEG2-Aldehyde Reagent

Note: The aldehyde is moderately unstable (prone to hydrate formation and oxidation).[1][2] It is recommended to store the stable alcohol precursor and perform the oxidation (Step 2) immediately prior to conjugation.

Materials:

  • 2-(2-aminoethoxy)ethanol (CAS: 929-06-6)[1][2]

  • Benzyl chloroformate (Cbz-Cl)[1][2]

  • Dess-Martin Periodinane (DMP)[1][2]

  • Dichloromethane (DCM), anhydrous[1]

  • Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[2][3]
    

Step 1: Cbz-Protection of 2-(2-aminoethoxy)ethanol

  • Dissolve 2-(2-aminoethoxy)ethanol (10 mmol) in THF/

    
     (1:1, 40 mL).
    
  • Add

    
     (25 mmol, 2.5 eq) and cool to 0°C.
    
  • Dropwise add Benzyl chloroformate (11 mmol, 1.1 eq).

  • Stir at 0°C for 1h, then warm to RT for 12h.

  • Workup: Extract with EtOAc (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1] Dry over

    
    .[3][4]
    
  • Result: Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Colorless oil).[1][2] Yield typically >90%.

Step 2: Oxidation to Aldehyde (Dess-Martin Method) Critique: Swern oxidation is an alternative, but DMP is preferred for bench-scale due to milder conditions and avoidance of foul-smelling sulfides.[1][2]

  • Dissolve the Cbz-alcohol (5 mmol) in anhydrous DCM (25 mL).

  • Add Dess-Martin Periodinane (1.2 eq, 6 mmol) at 0°C.

  • Stir at RT for 1.5 – 2 hours.

  • Monitoring: TLC (50% EtOAc/Hex) should show disappearance of the alcohol (lower

    
    ) and appearance of the aldehyde (higher 
    
    
    
    ).
  • Quench: Add a 1:1 mixture of sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and sat. 
    
    
    
    (sodium thiosulfate). Stir vigorously until the cloudy mixture becomes clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry (

    
    ), and concentrate.
    
  • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Reductive Amination (Coupling to Ligand A)

This step installs the linker onto the first ligand (e.g., a VHL or Cereblon ligand with a primary amine).

Reagents:

  • Ligand A (Primary Amine)[1][5]

  • Cbz-PEG2-Aldehyde (from Protocol A)[1][2]

  • Sodium Triacetoxyborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , STAB)
    
  • Acetic Acid (AcOH)[1][2]

  • 1,2-Dichloroethane (DCE) or DCM[1][2]

Procedure:

  • Imine Formation: In a dry vial, dissolve Ligand A (1.0 eq) and Cbz-PEG2-Aldehyde (1.2 eq) in DCE (0.1 M concentration relative to Ligand).

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). The pH should be roughly 5–6 to facilitate imine formation without protonating the amine entirely.

  • Stir for 30–60 minutes at RT. Self-Validation: LCMS may show the imine mass [M-18].[1][2]

  • Reduction: Add

    
     (3.0 eq) in one portion.
    
    • Expert Insight: STAB is chosen over

      
       because it is less aggressive and will not reduce the aldehyde before it forms the imine, nor will it reduce ketones if present on the ligand.
      
  • Stir at RT for 2–16 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM/EtOAc.
    
  • Purification: Flash chromatography. The secondary amine product is usually stable and polar.

Protocol C: Cbz Deprotection (Hydrogenolysis)

This step reveals the secondary amine for the final coupling.

Reagents:

  • Pd/C (10 wt% loading)

  • Hydrogen gas (balloon) or Ammonium Formate[1][2]

  • Methanol (MeOH) or Ethanol[1][2][6]

Procedure:

  • Dissolve the Cbz-protected conjugate in MeOH.[6][7]

  • Flush the flask with Nitrogen.

  • Add 10% Pd/C (10-20% by weight of substrate).[1][2][7]

    • Safety: Pd/C can ignite methanol vapors. Add carefully under inert gas flow.

  • Hydrogenation: Equip a hydrogen balloon and purge the vessel (vacuum/fill x3). Stir vigorously at RT.

  • Monitoring: Reaction is typically fast (1–4 hours).[1] Monitor for the loss of the Cbz group (Mass change: -134 Da).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent to yield the free amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Oxidation) Aldehyde Hydrate formationAvoid aqueous workups if possible; dry solvents thoroughly.[1][2] Use DMP over Swern to minimize side reactions.
No Reaction in Reductive Amination pH too high or steric hindranceEnsure catalytic AcOH is added. If the amine is sterically hindered, switch solvent to MeOH and use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(stronger, but toxic).
Over-reduction (Alcohol formation) Reducing agent added too earlyAllow imine formation (30-60 mins) before adding the hydride source.[2] Use STAB, not ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Incomplete Cbz Removal Catalyst poisoning (Sulfur/Amines)If Ligand A contains Thiophenes or Thioethers, Pd/C may be poisoned. Use HBr in Acetic Acid or TFA/Thioanisole for acid-mediated deprotection instead.[1][2]

Orthogonality Diagram

The following diagram illustrates why Cbz is the superior choice when the Ligand contains Boc-sensitive or Fmoc-sensitive groups.

Orthogonality cluster_conditions Deprotection Conditions Boc Boc Group (Removed by TFA/HCl) Target Target Molecule: Contains t-Butyl Ester (Acid Sensitive) Boc->Target Destroys t-Butyl Ester (Acidic) Fmoc Fmoc Group (Removed by Piperidine/Base) Fmoc->Target Compatible (But less stable) Cbz Cbz Group (Removed by H2/Pd) Cbz->Target Safe Removal (Hydrogenolysis)

Figure 2: Orthogonality map.[1][2] The Cbz group allows deprotection without exposing the substrate to acidic conditions that would cleave t-butyl esters often found in VHL ligands.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2][8] The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Carbamates/Cbz). [1][2]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. (Contextual application of linkers).

Sources

Application Notes and Protocols: One-Pot Reductive Alkylation with Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical biology, the precise and efficient construction of complex molecular architectures is paramount. Bifunctional linkers, in particular, have emerged as indispensable tools for conjugating disparate molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or a target-binding ligand and an E3 ligase ligand in proteolysis-targeting chimeras (PROTACs).[1][2] Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a versatile bifunctional linker, featuring a terminal aldehyde for covalent modification of amine-containing biomolecules and a stable benzyl carbamate (Cbz) protecting group.

This application note provides a comprehensive guide to the one-pot reductive alkylation of primary amines using Benzyl (2-(2-oxoethoxy)ethyl)carbamate. We will first detail the synthesis of this key aldehyde intermediate from its corresponding alcohol precursor. Subsequently, a robust, step-by-step protocol for the one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is presented, a reagent favored for its mildness and selectivity.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Part A: Synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

The target aldehyde, Benzyl (2-(2-oxoethoxy)ethyl)carbamate, is readily prepared by the oxidation of the commercially available primary alcohol, Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate. Several mild and selective oxidation methods are suitable for this transformation, three of which are detailed below. The choice of method will depend on the available reagents and the scale of the synthesis.

Protocol A1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, typically proceeding at room temperature with high efficiency.[5][6][7]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (for 1 mmol scale)Molar Equivalents
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamateC₁₂H₁₇NO₄239.27239 mg1.0
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14510 mg1.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (239 mg, 1.0 mmol).

  • Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • To this solution, add Dess-Martin Periodinane (510 mg, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ containing a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Benzyl (2-(2-oxoethoxy)ethyl)carbamate.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Protocol A2: Swern Oxidation

The Swern oxidation is another classic and efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[8][9][10]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (for 1 mmol scale)Molar Equivalents
Oxalyl chloride(COCl)₂126.930.11 mL1.3
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS78.130.20 mL2.8
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamateC₁₂H₁₇NO₄239.27239 mg1.0
Triethylamine (TEA)C₆H₁₅N101.190.70 mL5.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9315 mL-

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (0.11 mL, 1.3 mmol) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (0.20 mL, 2.8 mmol). Stir the mixture for 15 minutes at -78 °C.

  • Dissolve Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (239 mg, 1.0 mmol) in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (0.70 mL, 5.0 mmol) to the reaction mixture, and stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol A1.

Protocol A3: Parikh-Doering Oxidation

The Parikh-Doering oxidation employs the sulfur trioxide pyridine complex as a mild activating agent for DMSO, allowing the reaction to be performed at or near room temperature.[11][12][13]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (for 1 mmol scale)Molar Equivalents
Sulfur trioxide pyridine complexSO₃·C₅H₅N159.16477 mg3.0
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS78.1310 mL-
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamateC₁₂H₁₇NO₄239.27239 mg1.0
Triethylamine (TEA)C₆H₁₅N101.190.42 mL3.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.935 mL-

Step-by-Step Protocol:

  • To a round-bottom flask, add Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (239 mg, 1.0 mmol), anhydrous DMSO (10 mL), and triethylamine (0.42 mL, 3.0 mmol).

  • In a separate flask, dissolve the sulfur trioxide pyridine complex (477 mg, 3.0 mmol) in 5 mL of anhydrous DCM.

  • Slowly add the solution of the sulfur trioxide pyridine complex to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol A1.

Part B: One-Pot Reductive Alkylation Protocol

This protocol details the one-pot reductive alkylation of a primary amine with the synthesized Benzyl (2-(2-oxoethoxy)ethyl)carbamate using sodium triacetoxyborohydride (STAB).

Reaction Mechanism

The one-pot reductive amination proceeds through a two-step sequence within a single reaction vessel. First, the primary amine undergoes a condensation reaction with the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The mild and selective reducing agent, sodium triacetoxyborohydride, then reduces the iminium ion to the desired secondary amine. The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion.[14]

G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Primary Amine Primary_Amine Primary Amine Primary_Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Secondary_Amine Secondary Amine Product Iminium_Ion->Secondary_Amine + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Secondary_Amine

Caption: Reductive amination mechanism.

Experimental Protocol

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (for 0.5 mmol scale)Molar Equivalents
Benzyl (2-(2-oxoethoxy)ethyl)carbamateC₁₂H₁₅NO₄237.25119 mg1.0
Primary Amine (e.g., Benzylamine)C₇H₉N107.1554 mg (55 µL)1.0
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94159 mg1.5
Acetic Acid (optional)CH₃COOH60.053 µL0.1
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.965 mL-
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Protocol:

  • To a dry round-bottom flask containing a magnetic stir bar, add Benzyl (2-(2-oxoethoxy)ethyl)carbamate (119 mg, 0.5 mmol) and the primary amine (0.5 mmol).

  • Dissolve the reactants in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • (Optional) If the reaction is sluggish, add a catalytic amount of acetic acid (3 µL, 0.05 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. For basic amine products, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing.[15]

G Start Start Reagents Combine Aldehyde, Amine, and DCE Start->Reagents Imine_Formation Stir at RT (30-60 min) Reagents->Imine_Formation Add_STAB Add NaBH(OAc)₃ Imine_Formation->Add_STAB Reaction Stir at RT (2-12 h) Add_STAB->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product Product Purification->Product

Caption: Experimental workflow for one-pot reductive alkylation.

Data Presentation

The following table summarizes the expected outcomes for the one-pot reductive alkylation of Benzyl (2-(2-oxoethoxy)ethyl)carbamate with various primary amines based on typical yields for this type of reaction.

EntryPrimary AmineExpected ProductExpected Yield (%)Notes
1BenzylamineBenzyl (2-(2-((benzylamino)ethoxy)ethyl)carbamate85-95A standard, unhindered primary amine.
2n-ButylamineBenzyl (2-(2-((butylamino)ethoxy)ethyl)carbamate80-90A simple aliphatic primary amine.
3AnilineBenzyl (2-(2-((phenylamino)ethoxy)ethyl)carbamate60-75Aromatic amines are less nucleophilic and may require longer reaction times or gentle heating.[16]
4Glycine methyl ester HClMethyl 2-(((2-(2-((benzyloxycarbonyl)amino)ethoxy)ethyl)amino)acetate)70-85Requires the addition of a non-nucleophilic base (e.g., DIEA) to neutralize the HCl salt.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inefficient imine/iminium ion formation.- Deactivated reducing agent.- Sterically hindered substrates.- Add a catalytic amount of acetic acid (0.1-0.5 eq.).- Use fresh sodium triacetoxyborohydride.- Increase reaction time and/or temperature (e.g., 40-50 °C).
Formation of alcohol byproduct - The aldehyde is being reduced by NaBH(OAc)₃.- Ensure the reaction is not overly acidic. Acetic acid is generally not required for aldehyde reductive aminations.[17]- Add the reducing agent after allowing sufficient time for imine formation.
Dialkylation of primary amine - The secondary amine product is reacting further with the aldehyde.- Use a slight excess of the primary amine (1.1-1.2 eq.).- Perform a two-step procedure: form the imine first, then add the reducing agent.[18]
Difficulty in purification - The product is a basic amine that interacts strongly with silica gel.- Add a small amount of triethylamine (0.5-1%) to the column eluent.- Use an amine-functionalized silica gel column.- Consider purification by reversed-phase chromatography.[15]

Conclusion

The one-pot reductive alkylation of primary amines with Benzyl (2-(2-oxoethoxy)ethyl)carbamate using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of Cbz-protected, amine-containing bifunctional linkers. The protocols provided herein offer a robust starting point for researchers in drug discovery and chemical biology. The mild reaction conditions and broad functional group tolerance make this a valuable transformation in the construction of complex molecular probes, bioconjugates, and targeted therapeutics.

References

  • CD Biosynsis. Bifunctional linkers. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. Swern Oxidation. Retrieved from [Link]

  • Grokipedia. Parikh–Doering oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Retrieved from [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

  • Wikipedia. Parikh–Doering oxidation. Retrieved from [Link]

  • NPTEL Archive. Alcohols. Retrieved from [Link]

  • Wikipedia. Dess–Martin oxidation. Retrieved from [Link]

  • Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • ACS Publications. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • YouTube. Parikh-Doering oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

Sources

Attaching Benzyl (2-(2-oxoethoxy)ethyl)carbamate to primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific N-Alkylation via Reductive Amination using Cbz-PEG-Aldehyde Linkers

Executive Summary

This guide details the protocol for conjugating Benzyl (2-(2-oxoethoxy)ethyl)carbamate (hereafter referred to as Cbz-PEG1-Aldehyde ) to primary amines. This heterobifunctional linker is a critical tool in medicinal chemistry and bioconjugation, serving as a stable spacer for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery.

The attachment mechanism relies on reductive amination , a two-step process where the aldehyde condenses with a primary amine to form an imine (Schiff base), which is subsequently reduced to a stable secondary amine. This method is preferred over direct alkylation due to its selectivity and the avoidance of over-alkylation (quaternary ammonium formation).

Molecule Profile & Handling

Compound: Benzyl (2-(2-oxoethoxy)ethyl)carbamate Structure:


Function:  Provides a protected amine (Cbz) and a reactive aldehyde separated by a short PEG-like spacer.

Storage & Stability Warning: Aldehydes are prone to oxidation (to carboxylic acids) and polymerization.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Purity Check: Before use, check

    
    H NMR for the diagnostic aldehyde proton signal (
    
    
    
    ppm). If significant carboxylic acid is present, purification via silica flash chromatography is required.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Carbinolamine intermediate, dehydrates to an Imine , and is finally reduced.

Mechanistic Pathway (Graphviz)

ReductiveAmination cluster_conditions Critical Control Points Aldehyde Cbz-PEG-Aldehyde Carbinol Carbinolamine Intermediate Aldehyde->Carbinol Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinol Imine Imine / Iminium (Schiff Base) Carbinol->Imine - H2O (Acid Catalyzed) Product Secondary Amine Conjugate Imine->Product Reduction (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination. The formation of the Imine is reversible and pH-dependent; the reduction step locks the bond irreversibly.

Critical Experimental Parameters

The success of this reaction hinges on selecting the correct reducing agent and pH for your specific substrate (Small Molecule vs. Protein).

Reducing Agent Selection Guide
FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Solvent Compatibility Organic (DCM, DCE, THF)Aqueous, Methanol, Ethanol
Toxicity LowHigh (Generates HCN gas if acidified)
Selectivity Excellent (Does not reduce aldehydes/ketones efficiently, only imines)Good (pH dependent)
Reaction Speed Fast (1-4 hours)Slow (12-24 hours)
Best Use Case Small Molecule Synthesis Protein/Peptide Bioconjugation

Protocol A: Small Molecule Coupling (Organic Phase)

Target: Synthesis of PROTAC linkers or drug intermediates. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Materials
  • Primary Amine substrate (1.0 equiv)

  • Cbz-PEG1-Aldehyde (1.1 - 1.2 equiv)

  • STAB (1.5 - 2.0 equiv)

  • Acetic Acid (glacial)

  • DCE (Anhydrous)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the Primary Amine in anhydrous DCE (0.1 M concentration).

    • Add Cbz-PEG1-Aldehyde (1.1 equiv).

    • Add Acetic Acid (1-2 drops per mmol). Note: Mild acidity catalyzes imine formation.[1]

    • Stir at room temperature for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Gas evolution may occur; ensure the vessel is vented or has a balloon.

    • Stir at room temperature for 2–4 hours.

  • Monitoring:

    • Check via TLC or LC-MS. Look for the disappearance of the imine intermediate and the appearance of the secondary amine mass (

      
      ).
      
  • Workup:

    • Quench with saturated aqueous

      
       (pH ~8).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica).

    • Eluent: Hexanes/Ethyl Acetate or DCM/MeOH depending on polarity.

Protocol B: Bioconjugation to Proteins (Aqueous Phase)

Target: N-terminal or Lysine modification of antibodies/enzymes. Reagent: Sodium Cyanoborohydride (


) or Picoline Borane (Greener alternative).
Buffer:  Phosphate (PBS) or Citrate, pH 6.0.
Materials
  • Target Protein (

    
    )
    
  • Cbz-PEG1-Aldehyde (dissolved in DMSO)

  • 
     (5 M stock in 1M NaOH - Caution: Toxic)
    
  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.0

Step-by-Step Methodology
  • Buffer Exchange:

    • Ensure protein is in pH 6.0 buffer. Avoid amine-containing buffers (Tris, Glycine) as they will compete with the reaction.

  • Linker Addition:

    • Calculate a 10-50 molar excess of Cbz-PEG1-Aldehyde relative to the protein.

    • Add the linker (from DMSO stock) to the protein solution. Keep final DMSO concentration <10% to prevent denaturation.

  • Imine Equilibration:

    • Incubate at 4°C or Room Temp for 1 hour.

  • Reduction:

    • Add

      
        to a final concentration of 20–50 mM.
      
    • Safety: Perform this step in a fume hood.

    • Incubate overnight (12–16 hours) at 4°C.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) to quench unreacted aldehyde and neutralize the reaction.

  • Purification:

    • Remove excess small molecules via Dialysis (Slide-A-Lyzer) or Size Exclusion Chromatography (PD-10 column).

Experimental Workflow Diagram

Workflow Start Start: Select Substrate SmallMol Small Molecule (Organic Soluble) Start->SmallMol Protein Protein / Peptide (Water Soluble) Start->Protein StepA1 Dissolve in DCE/DCM Add 1.1 eq Aldehyde Add AcOH (Cat.) SmallMol->StepA1 StepB1 Buffer Exchange to pH 6.0 (Phosphate/Citrate) Protein->StepB1 StepA2 Add STAB (1.5 eq) Stir 2-4 hrs StepA1->StepA2 StepA3 Quench (NaHCO3) Flash Chromatography StepA2->StepA3 StepB2 Add Excess Aldehyde Add NaBH3CN StepB1->StepB2 StepB3 Dialysis / SEC (Remove excess reagents) StepB2->StepB3

Figure 2: Decision tree and workflow for Organic vs. Aqueous conjugation protocols.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield Old/Oxidized AldehydeCheck NMR of linker. If aldehyde peak (

ppm) is weak, repurify or buy fresh.
No Reaction pH too high (Aqueous)Imine formation requires pH 5-6. If pH > 7.5, hydrolysis outcompetes formation. Adjust buffer.
Dialkylation Excess AldehydeIn small molecule synthesis, strictly control stoichiometry (1:1). Add amine to aldehyde slowly.
Precipitation Protein DenaturationDMSO concentration >10% or pH shift. Lower organic solvent ratio.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Hermanson, G. T. (2013). "Bioconjugate Techniques (Third Edition)." Academic Press. (Chapter 2: Functional Targets).

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Context on linker stability vs. secondary amines).

Sources

Solid-phase synthesis compatibility of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Benzyl (2-(2-oxoethoxy)ethyl)carbamate in Solid-Phase Synthesis

Executive Summary & Core Logic

Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a specialized bifunctional linker utilized in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Structurally, it consists of a Cbz-protected amine and a reactive aldehyde (


-alkoxy acetaldehyde moiety), separated by an ethyl ether spacer.

Its primary application is the introduction of a flexible, hydrophilic spacer (PEG-like) onto a resin-bound amine via reductive amination .

Key Chemical Logic:

  • The Electrophile (Aldehyde): The aldehyde function allows for site-specific conjugation to primary amines on the solid support (N-terminus or Lysine side chains) under mild conditions, forming a secondary amine backbone.

  • The Protecting Group (Cbz): The Benzyloxycarbonyl (Cbz or Z) group provides orthogonality to standard Fmoc/tBu SPPS protocols.[1] It is stable to basic Fmoc deprotection (piperidine) and generally stable to acidic TFA cleavage cocktails.[1] This makes it an ideal "permanent" cap or a handle for post-cleavage modification via hydrogenolysis.

Chemical Compatibility Matrix

Before integrating this reagent, cross-reference your current resin and protecting group strategy with the table below.

ParameterCompatibility StatusTechnical Insight
Fmoc Chemistry High Cbz is stable to 20% Piperidine/DMF.[1]
Boc Chemistry Low Cbz is stable to TFA (used in Boc deprotection) but requires HF for final cleavage, which removes Cbz.
TFA Cleavage Stable The Cbz group generally survives 95% TFA cleavage cocktails, retaining the tag on the released peptide.
Reductant Specific Requires

or

.[2] Avoid strong hydrides (

) on resin.
Solvent Critical Anhydrous conditions (TMOF/DCM) are preferred for imine formation; DMF/MeOH is used for reduction.

Detailed Protocols

Protocol A: On-Resin Reductive Amination

Objective: To conjugate Benzyl (2-(2-oxoethoxy)ethyl)carbamate to a resin-bound primary amine.

Reagents Required:

  • Resin-bound peptide (free amine form).[1][3]

  • Benzyl (2-(2-oxoethoxy)ethyl)carbamate (3–5 equivalents).

  • Trimethyl orthoformate (TMOF) or anhydrous DCM.

  • Acetic Acid (AcOH).

  • Sodium Cyanoborohydride (

    
    ).[4] (Caution: Toxic) 
    

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100 mg) in DCM for 20 minutes.

    • Perform Fmoc deprotection (if applicable) and wash thoroughly (

      
      ). Ensure the N-terminus is a free base.
      
  • Imine Formation (The "Drying" Step):

    • Dissolve 3–5 equiv. of Benzyl (2-(2-oxoethoxy)ethyl)carbamate in minimal TMOF/DCM (1:1 v/v).

    • Note: TMOF acts as a water scavenger, driving the equilibrium toward the imine (Schiff base).

    • Add solution to resin.[1] Agitate for 1 hour at room temperature.

    • Do not wash the resin yet.

  • Reduction:

    • Prepare a solution of

      
       (5 equiv.)  in DMF/MeOH (3:1) containing 1% AcOH .
      
    • Add this reducing solution directly to the resin slurry (containing the aldehyde).

    • Agitate for 3–4 hours (or overnight for sterically hindered amines).

    • Mechanistic Note: The acid catalyst (AcOH) protonates the imine, facilitating hydride attack.

  • Washing & QC:

    • Drain and wash resin:

      
      , 
      
      
      
      ,
      
      
      .
    • Validation: Perform the Chloranil Test (for secondary amines). A blue/green beads result indicates a secondary amine is present (positive). The standard Kaiser test may be inconclusive or reddish-brown.

Protocol B: Post-Cleavage Cbz Removal (Optional)

Objective: If the Cbz group is not the desired final endpoint, it must be removed.

  • Context: Cbz is difficult to remove on-resin without affecting the peptide-resin linkage (unless using Pd nanoparticles). The standard approach is to cleave the peptide from the resin (TFA/TIS/Water), lyophilize, and then perform Hydrogenolysis in solution.

  • Method: Dissolve peptide in MeOH/AcOH. Add 10% Pd/C catalyst.[1][5] Stir under

    
     balloon (1 atm) for 2–4 hours. Filter catalyst and lyophilize.
    

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for integrating this linker.

G Start Resin-Bound Peptide (Free Amine) Aldehyde Add Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Solvent: TMOF/DCM) Start->Aldehyde Step 1: Coupling Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Dehydration Reduction Add NaBH3CN + 1% AcOH (Reductive Amination) Imine->Reduction Step 2: Reduction Product Secondary Amine Linker (Cbz-Protected) Reduction->Product Formation of 2° Amine Decision Is Cbz the final cap? Product->Decision Cleave TFA Cleavage (Peptide-Linker-Cbz) Decision->Cleave Yes (Permanent Tag) Hydro Solution Phase Hydrogenolysis (H2 / Pd-C) Decision->Hydro No (Deprotection needed) Cleave->Hydro Post-Cleavage Final Final Peptide (Free Amine Linker) Hydro->Final

Caption: Workflow for solid-phase reductive amination using Cbz-amino-aldehyde linker, including post-cleavage deprotection options.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Residual water in resin/solvent.Use Trimethyl Orthoformate (TMOF) as a co-solvent during the imine formation step to scavenge water.
No Reaction Oxidized Aldehyde.Aldehydes oxidize to carboxylic acids over time. Check the reagent via NMR or TLC. If oxidized, the reaction will fail. Store the reagent under Argon at -20°C.
Incomplete Reduction pH too high.Ensure 1% Acetic Acid is present. The reduction of imines requires protonation to form the iminium ion.
Side Reactions Over-alkylation.While rare on solid phase due to sterics, ensure the aldehyde is not in massive excess if the amine is unhindered (Glycine).

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Reductive Amination: Mechanism and Practical Applications. Source: Master Organic Chemistry. URL:[Link]

  • Cbz-Protected Amino Groups: Stability and Deprotection. Source: Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination Yields for Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks when utilizing Benzyl (2-(2-oxoethoxy)ethyl)carbamate (a Cbz-protected PEG1-aldehyde) in reductive amination workflows.

Due to the unique electronic properties of the PEG-like ether linkage and the lability of the Cbz protecting group, this substrate requires precise mechanistic control to prevent side reactions such as premature reduction, over-alkylation, and protecting group cleavage.

Mechanistic Overview & Troubleshooting Logic

The following diagram maps the critical reaction pathways, highlighting the target trajectory (green) against common failure modes (red) and inactive states (yellow).

ReductiveAmination Aldehyde Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-PEG-Aldehyde) Amine Amine Nucleophile (1.0 - 1.5 eq) Hydrate Aldehyde Hydrate (Inactive State) Aldehyde->Hydrate + H2O (Moisture) Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (-H2O) Alcohol Alcohol Byproduct (Premature Reduction) Aldehyde->Alcohol NaBH4 (Strong Reductant) Amine->Imine Condensation Product Target Amine Product (High Yield) Imine->Product NaBH(OAc)3 (STAB) Dialkylated Tertiary Amine (Over-alkylation) Product->Dialkylated Excess Aldehyde Deprotected Deprotected Amine (Cbz Cleavage) Product->Deprotected H2 / Pd-C

Workflow and troubleshooting logic for reductive amination of Cbz-PEG-aldehydes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows complete consumption of the aldehyde, but the yield of the target amine is <30%. What is happening? Causality & Solution: You are likely experiencing premature reduction of the aldehyde to the corresponding alcohol (Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate). Aliphatic PEG-aldehydes are highly electrophilic. If you use a strong reducing agent like Sodium Borohydride (


) without pre-forming the imine, the reductant will attack the aldehyde directly.
Actionable Fix:  Switch to Sodium Triacetoxyborohydride (

, STAB). STAB is significantly milder because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it highly selective for iminium ions over aldehydes .

Q2: I am reacting the aldehyde with a primary amine, but I am getting a complex mixture of secondary and tertiary amines. How do I prevent over-alkylation? Causality & Solution: Direct (one-pot) reductive amination with primary amines often leads to dialkylation because the newly formed secondary amine is more nucleophilic than the starting primary amine. Actionable Fix: Use an indirect (stepwise) reductive amination protocol. Combine the aldehyde and primary amine in a dehydrating solvent with molecular sieves to drive imine formation to completion before adding the reducing agent .

Q3: The reductive amination worked, but my Cbz (Carboxybenzyl) protecting group was cleaved. Why? Causality & Solution: If you used catalytic hydrogenation (


 with 

) as your reductive condition, you inadvertently triggered hydrogenolysis of the Cbz group. Cbz is highly labile under palladium-catalyzed hydrogenation conditions. Actionable Fix: Abandon catalytic hydrogenation for this specific substrate. Rely exclusively on hydride donors like

or Sodium Cyanoborohydride (

), which are completely orthogonal to Cbz protection and will leave the carbamate intact .

Q4: My PEG-aldehyde seems to be degrading or losing reactivity during storage. How should I handle it? Causality & Solution: Benzyl (2-(2-oxoethoxy)ethyl)carbamate contains a PEG-like ether linkage beta to the aldehyde. The electronegative oxygen activates the carbonyl, making it highly susceptible to hydration (forming the inactive geminal diol) upon exposure to atmospheric moisture . Actionable Fix: Store the aldehyde under argon at -20°C. Before use, dissolve the reagent in anhydrous toluene and concentrate under vacuum (azeotropic drying) to revert the hydrate back to the active aldehyde.

Self-Validating Experimental Protocol: Optimized Indirect Reductive Amination

This protocol is engineered to suppress dialkylation, prevent Cbz cleavage, and maximize the yield of secondary amines. It incorporates strict In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Step 1: Aldehyde Activation (Azeotropic Drying)

  • Dissolve 1.0 equivalent of Benzyl (2-(2-oxoethoxy)ethyl)carbamate in anhydrous toluene (5 mL/mmol).

  • Concentrate the solution under reduced pressure at 35°C to remove water azeotropically. Repeat this process twice.

  • IPC 1 (Validation): Analyze a 5 µL aliquot via

    
    -NMR in 
    
    
    
    . The spectrum must show a sharp aldehyde proton singlet at ~9.6 ppm, with no broad hydrate peaks at ~5.0 ppm.

Step 2: Imine Formation (Dehydration)

  • Dissolve the dried aldehyde in anhydrous 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (10 mL/mmol).

  • Add 1.05 equivalents of the target amine.

  • Add activated 4Å molecular sieves (approx. 200 mg/mmol).

  • Stir the suspension under an argon atmosphere at room temperature for 2 to 4 hours.

  • IPC 2 (Validation): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS or TLC (Hexane/EtOAc 1:1). Do not proceed to Step 3 until the aldehyde mass/spot is completely consumed.

Step 3: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours.

  • IPC 3 (Validation): Check via LC-MS. The imine mass must be fully converted to the target amine mass (+2 Da).

Step 4: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous

    
     (10 mL/mmol) to destroy excess STAB and break down boron complexes. Stir vigorously for 30 minutes.
    
  • Filter the mixture through a Celite pad to remove the molecular sieves.

  • Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum to yield the crude Cbz-protected amine.
    

Quantitative Data Summary

Table 1: Reducing Agent Selection Matrix for Cbz-PEG-Aldehydes
Reducing AgentReactivity toward AldehydeReactivity toward IminiumCbz CompatibilityRecommendation

(STAB)
Very LowExtremely HighExcellentGold Standard. Highest yield, lowest toxicity .

Low (at pH > 5)High (at pH ~4-5)ExcellentAlternative. Requires strict pH control; generates toxic HCN gas .

Extremely HighHighExcellentDo Not Use. Causes premature reduction to the alcohol.

/

LowHighPoor (Cleaves Cbz) Do Not Use. Will deprotect the amine during reduction.
Table 2: Solvent Optimization for PEG-Aldehydes
SolventImine Formation RateSTAB SolubilityEnvironmental ProfileTroubleshooting Notes
1,2-Dichloroethane (DCE) ExcellentGoodPoor (Toxic/Regulated)Traditional standard; provides the fastest reaction rates [[1]]([Link]).
Ethyl Acetate (EtOAc) GoodModerateExcellent (Green)Recommended green alternative; may require slightly longer reaction times .
Tetrahydrofuran (THF) ModerateGoodModerateCan lead to slower reduction rates compared to DCE .
Methanol (MeOH) FastReacts with STABGoodAvoid with STAB; causes rapid decomposition of the hydride .

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Poly(ethylene glycol)
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Specific solvent issues with Reductive Amination/Alkylation Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility & Reactivity of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2), commonly referred to as Cbz-NH-PEG1-aldehyde [1].

This heterobifunctional linker is widely used in bioconjugation and PROTAC synthesis due to its amine-protecting carboxybenzyl (Cbz) group and an amine-reactive terminal aldehyde. However, its unique structural duality—a bulky hydrophobic head paired with a highly reactive, short hydrophilic tail—frequently leads to solubility bottlenecks and unexpected loss of reactivity during reductive amination[2].

This guide synthesizes field-proven protocols, physicochemical causality, and self-validating workflows to ensure experimental success.

Part 1: Core Physicochemical Properties & Solubility Profile

To troubleshoot this compound, one must first understand the thermodynamic forces dictating its behavior. The Cbz group significantly increases the partition coefficient (LogP), energetically overriding the weak hydration potential of the single polyethylene glycol (PEG1) spacer[3].

Table 1: Physicochemical & Solubility Profile

PropertyValue / CharacteristicCausality / Impact on Experiment
Chemical Formula C₁₂H₁₅NO₄Defines the exact mass for LC-MS validation (Exact Mass: 237.10).
Molecular Weight 237.25 g/mol Critical for calculating precise molar equivalents in micro-scale conjugations.
Aqueous Solubility Poor (< 1 mg/mL)The hydrophobic Cbz group prevents spontaneous dissolution in aqueous buffers like PBS or HEPES.
Organic Solubility High (> 50 mg/mL)Highly soluble in DMSO, DMF, DCM, and THF.
Reactive Group Aliphatic AldehydeProne to hydration in water, acetal formation in alcohols[4], and auto-oxidation in air[5].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound immediately precipitate when added to an aqueous conjugation buffer?

The Causality: The precipitation is a thermodynamic response. The highly hydrophobic Cbz group forces the water molecules to form highly ordered, energetically unfavorable clathrate cages around the molecule. Because the single PEG unit is too short to provide sufficient hydrogen bonding to offset this penalty, the compound aggregates and crashes out of solution. The Solution: Employ a co-solvent strategy . Never add the dry powder directly to an aqueous buffer. Instead, prepare a highly concentrated stock in anhydrous DMSO or DMF, and add it dropwise to the aqueous buffer under vigorous vortexing. Keep the final organic solvent concentration between 5% and 10% (v/v) to maintain solubility without denaturing target proteins.

Q2: I dissolved the compound in methanol to improve solubility, but my downstream reductive amination failed. What happened?

The Causality: You have inadvertently masked your reactive group. Aldehydes are highly electrophilic. When dissolved in primary alcohols (like methanol or ethanol), they undergo rapid solvolysis to form hemiacetals, which subsequently dehydrate to form stable, unreactive acetals [4]. Once the acetal is formed, the compound can no longer form the critical Schiff base (imine) required for reductive amination[2]. The Solution: Strictly avoid primary alcohols as primary solvents or co-solvents. Use aprotic solvents (DMSO, DMF, THF, or Acetonitrile) for all stock solutions and intermediate dilutions.

Q3: My stored solid has changed its solubility profile over time. It is now soluble in basic aqueous buffers but no longer reacts with amines. Why?

The Causality: Your compound has undergone auto-oxidation . Aliphatic aldehydes are highly susceptible to atmospheric oxygen, slowly oxidizing into carboxylic acids over time. Your Cbz-NH-PEG1-aldehyde has converted into Cbz-NH-PEG1-CH2COOH [5]. Carboxylic acids are deprotonated in basic aqueous buffers, rendering them highly water-soluble as carboxylate salts, but entirely unreactive toward reductive amination. The Solution: Store the compound at -20°C under an inert atmosphere (Argon or Nitrogen). Implement the self-validating TLC protocol (see Protocol 1) before use.

Part 3: Experimental Workflows & Logical Relationships

The following decision tree provides a logical framework for solvent selection and troubleshooting based on the physicochemical principles discussed above.

SolventTroubleshooting Start Solid Cbz-NH-PEG1-Aldehyde SolventChoice Select Primary Solvent Start->SolventChoice Aqueous Aqueous Buffer (PBS, HEPES) SolventChoice->Aqueous Alcohol Primary Alcohols (MeOH, EtOH) SolventChoice->Alcohol Precipitate Precipitation / Turbidity (High LogP) Aqueous->Precipitate CoSolvent Add 5-10% DMSO/DMF Dropwise Precipitate->CoSolvent Acetal Acetal Formation (Loss of Reactivity) Alcohol->Acetal Aprotic Switch to Aprotic (DMSO, THF, MeCN) Acetal->Aprotic

Fig 1: Troubleshooting decision tree for solvent selection and reactivity preservation.

Part 4: Detailed Step-by-Step Methodologies

Protocol 1: Preparation and Validation of a Stable Stock Solution

This protocol ensures the compound is fully solubilized while preventing auto-oxidation and acetal formation.

Materials: Anhydrous DMSO (≤0.005% water), Argon gas, 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain.

  • Equilibration: Allow the sealed vial of Benzyl (2-(2-oxoethoxy)ethyl)carbamate to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Solubilization: Add anhydrous DMSO to achieve a 100 mM stock solution (e.g., 23.7 mg in 1 mL DMSO). Vortex gently until completely clear.

  • Self-Validation Step (Critical): Spot 1 µL of the stock solution onto a silica TLC plate. Dip the plate into a 2,4-DNPH stain and gently heat. A rapid color change to a bright yellow/orange spot confirms the presence of an intact, reactive aldehyde. If the spot remains invisible or requires heavy charring, the batch has oxidized to a carboxylic acid[5] and must be discarded.

  • Storage: Aliquot the validated stock into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

Protocol 2: Reductive Amination Workflow (Self-Validating System)

This protocol describes the coupling of Cbz-NH-PEG1-aldehyde to a primary amine (e.g., a peptide or small molecule)[2].

Materials: Target amine, Conjugation Buffer (100 mM Sodium Phosphate, pH 6.8), Sodium Cyanoborohydride (NaCNBH₃).

  • Buffer Preparation: Prepare the target amine in the Conjugation Buffer at a concentration of 1-5 mM. Causality Note: The pH must be strictly maintained between 6.5 and 7.5. A lower pH protonates the amine (preventing nucleophilic attack), while a higher pH promotes side reactions.

  • Imine Formation: Add 2 to 5 molar equivalents of the Cbz-NH-PEG1-aldehyde DMSO stock dropwise to the amine solution. Stir at room temperature for 2 hours.

  • Self-Validation Step: Before adding the reducing agent, analyze a 5 µL aliquot via LC-MS. Look for the mass of the Schiff base (imine) intermediate (Target Mass + 219.1 Da).

  • Selective Reduction: Once the imine is confirmed, add 10 molar equivalents of NaCNBH₃. Causality Note: Do not use Sodium Borohydride (NaBH₄). NaBH₄ is too harsh and will directly reduce your unreacted starting aldehyde into an alcohol. NaCNBH₃ is chemoselective and will only reduce the protonated imine at pH ~6.8[2].

  • Incubation & Quenching: Stir overnight at 4°C. Quench the reaction by adding 100 mM Tris buffer (pH 7.4) to consume any unreacted aldehyde.

ReactionPathways Aldehyde Cbz-NH-PEG1-CHO (Active Aldehyde) Target Reductive Amination (Target Pathway) Aldehyde->Target + Primary Amine (pH 6.5-7.5) Side1 Alcohol Solvent (MeOH/EtOH) Aldehyde->Side1 Solvolysis Side2 Air Exposure (O2) Aldehyde->Side2 Auto-oxidation Imine Schiff Base (Imine) Intermediate Target->Imine Product Stable Secondary Amine (Conjugate) Imine->Product + NaCNBH3 Acetal Hemiacetal / Acetal (Unreactive Dead-End) Side1->Acetal Acid Cbz-NH-PEG1-COOH (Carboxylic Acid) Side2->Acid

Fig 2: Chemical pathways detailing targeted reductive amination vs. dead-end side reactions.

References

  • [5] BenchChem. "An In-depth Technical Guide to Cbz-NH-PEG1-CH2COOH".

  • [1] BLD Pharm. "1433221-51-2 | Benzyl (2-(2-oxoethoxy)ethyl)carbamate".

  • [3] PubChem. "[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester | C12H17NO4 | CID 11064482".

  • [2] Google Patents. "US5990237A - Poly(ethylene glycol) aldehyde hydrates and related polymers and applications in modifying amines".

  • [4] PMC. "A Vinyl Ether-Functional Polycarbonate as a Template for Multiple Postpolymerization Modifications".

Sources

Minimizing side reactions during Benzyl (2-(2-oxoethoxy)ethyl)carbamate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioconjugation and coupling of PEGylated linkers. Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a highly valuable Cbz-protected PEG1-aldehyde. Because the terminal functional group is an aldehyde, the most robust method for coupling it to an amine-containing payload or biomolecule is through reductive amination [1].

While reductive amination is generally reliable and avoids the runaway over-alkylation typical of direct SN2 alkylation with alkyl halides[2], the specific electronic and steric properties of PEG-aldehydes make them susceptible to several side reactions if conditions are not rigorously controlled. This guide provides the mechanistic causality behind these side reactions, diagnostic tools, and a self-validating protocol to ensure high-yield mono-alkylation.

Mechanistic Overview: Coupling Pathways & Side Reactions

To troubleshoot effectively, we must first understand the competing kinetic pathways in the reaction vessel. The diagram below illustrates the desired equilibrium and reduction sequence versus the primary failure modes.

G Start Cbz-PEG1-Aldehyde + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Addition (pH 4-6) Side1 Side Product: Alcohol (Direct Reduction) Start->Side1 Premature Reduction (Strong Reductant) Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Target Desired Product: Secondary Amine Imine->Target Selective Reduction (STAB or NaBH3CN) Side2 Side Product: Tertiary Amine (Over-alkylation) Target->Side2 Excess Aldehyde + Reductant

Reductive amination pathways of Cbz-PEG1-aldehyde vs. competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering Cbz-protected PEG alcohol instead of my target secondary amine? A1: This failure mode is caused by the premature reduction of the aldehyde. If you use a strong, unselective reducing agent like Sodium Borohydride (NaBH₄) in a direct one-pot reductive amination, the hydride will reduce the aldehyde to an alcohol before the amine has time to condense and form the imine[2]. Causality: Imine formation is a reversible equilibrium. To prevent direct reduction, you must either use a stepwise procedure (pre-forming the imine before adding the reductant) or use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[1].

Q2: My LC-MS shows a mass corresponding to the addition of TWO PEG chains to my primary amine. How do I prevent this over-alkylation? A2: Over-alkylation (dialkylation) occurs because the newly formed secondary amine product is more nucleophilic than the starting primary amine[2]. If there is excess aldehyde and active reducing agent present, the secondary amine will rapidly react with a second equivalent of Benzyl (2-(2-oxoethoxy)ethyl)carbamate. Causality: To statistically favor mono-alkylation, use a slight excess of the primary amine (1.2 to 1.5 equivalents) relative to the aldehyde. Furthermore, adopting a stepwise indirect reductive amination—where the imine is fully formed and driven to completion before any reducing agent is introduced—drastically reduces dialkylation[3].

Q3: Will the reductive amination conditions cleave my Cbz (benzyl carbamate) protecting group? A3: No, standard hydride donors (NaBH₄, STAB, NaBH₃CN) or silane-based reductants (like Me₂SiHCl) will not cleave a Cbz group[4]. The Cbz group is highly stable to these mild nucleophilic hydrides. It is typically only compromised if you attempt catalytic hydrogenation (e.g., H₂ with Pd/C) as your reductive amination method, which is a standard deprotection condition for Cbz groups[1].

Troubleshooting Guide: Quick Diagnostics

Observed IssueMechanistic CauseRecommended Solution
High levels of PEG-Alcohol Reductant is too strong or added too early, reducing the aldehyde directly.Switch from NaBH₄ to STAB. Allow 30–60 minutes for imine formation before adding the reductant.
Dialkylation (Tertiary Amine) Secondary amine outcompetes primary amine for the aldehyde; excess aldehyde present.Use 1.2–1.5 eq of the primary amine. Add the aldehyde dropwise to a dilute solution of the amine.
No Reaction / Unreacted Starting Materials Poor imine formation due to incorrect pH or steric hindrance.Adjust reaction to pH 4–6 using Acetic Acid. Add 4Å molecular sieves to drive dehydration.
Acetal Formation Aldehyde reacts with alcoholic solvent (e.g., Methanol) instead of the amine.Switch solvent from Methanol to anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3].

Quantitative Data: Reducing Agent Selection

The choice of reducing agent fundamentally dictates the success of the coupling. Below is a synthesized comparison of standard reagents used in these workflows[1][2][3].

Reducing AgentRelative ReactivityOptimum pHAldehyde Reduction RateImine Reduction RateApplication Notes
NaBH₄ High7–10Very FastFastHigh risk of side reactions. Only use in strictly stepwise (indirect) protocols.
NaBH₃CN Moderate4–6SlowFastExcellent selectivity, but generates highly toxic HCN byproducts during aqueous workup.
STAB (NaBH(OAc)₃) Mild5–7Very SlowFastPreferred Choice. Low toxicity, highly selective for iminium ions in DCE/THF.

Self-Validating Experimental Protocol

To ensure reproducibility and minimize side reactions, utilize this Stepwise (Indirect) Reductive Amination Protocol . This method separates the equilibrium phase from the reduction phase, establishing a self-validating system where each step is verified before proceeding[3].

Materials:

  • Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.0 eq)

  • Target Primary Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Step 1: Imine Formation (Equilibrium Phase)

  • Dissolve the target primary amine (1.2 eq) in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add Benzyl (2-(2-oxoethoxy)ethyl)carbamate (1.0 eq) dropwise to the stirring solution at room temperature.

  • Optional: Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5, accelerating hemiaminal dehydration.

  • Validation Checkpoint 1: After 60 minutes, sample 10 µL of the reaction, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde mass is fully consumed and the imine mass (

    
    ) is the dominant peak.
    

Step 2: Selective Reduction 5. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reduction and further suppress over-alkylation. 6. Add STAB (1.5 eq) portion-wise over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. 8. Validation Checkpoint 2: Monitor by TLC (UV visualization for the Cbz group). The imine spot should cleanly convert to a more polar secondary amine spot.

Step 3: Quench and Isolation 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to destroy excess hydride and neutralize the acetic acid. Caution: Gas evolution (H₂) will occur. 10. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude secondary amine via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

References

1.[2] Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link] 2.[1] Reductive amination. Wikipedia. URL: [Link] 3.[3] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link] 4.[4] Ryu, H. W., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. URL: [Link]

Sources

Storage conditions to prevent degradation of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Storage & Stability of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

CAS: 1433221-51-2 Synonyms: Cbz-amino-PEG1-aldehyde, N-Cbz-2-(2-oxoethoxy)ethylamine Molecular Formula: C


H

NO

Application: PROTAC® Linkers, Antibody-Drug Conjugates (ADCs), Bioconjugation

Core Directive: The Aldehyde Stability Paradox

Benzyl (2-(2-oxoethoxy)ethyl)carbamate serves as a critical heterobifunctional linker. Its utility lies in the reactivity of its aldehyde group (for reductive amination or hydrazone formation) and the stability of the Cbz-protected amine. However, this utility is also its storage vulnerability.

The Paradox: To function as an effective linker, the aldehyde moiety must remain highly electrophilic. Yet, this electrophilicity makes it thermodynamically predisposed to three degradation pathways: Oxidation (to carboxylic acid), Hydration (to gem-diols), and Oligomerization .

This guide abandons generic "store at -20°C" advice. Instead, it provides a mechanistic approach to arresting these specific chemical pathways.

Degradation Mechanisms & Visualization

Understanding how the molecule fails is the first step to preventing it.

Figure 1: Degradation Pathways of Cbz-PEG1-Aldehyde

DegradationPathways Compound Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Active Aldehyde) Oxidation Pathway A: Oxidation (Irreversible) Compound->Oxidation + O2 (Air) Hydration Pathway B: Hydration (Reversible) Compound->Hydration + H2O (Moisture) Oligomer Pathway C: Oligomerization (Concentration Dependent) Compound->Oligomer Acid/Base Catalysis Acid Carboxylic Acid Impurity (Dead End for Ligation) Oxidation->Acid GemDiol Gem-Diol (Hydrate) (NMR Silent for -CHO) Hydration->GemDiol GemDiol->Compound - H2O (Desiccation) Polymer Insoluble Gum/Solid Oligomer->Polymer

Caption: Primary degradation vectors. Pathway A (Oxidation) is the most critical as it permanently deactivates the linker.

Storage Conditions Matrix

The following matrix defines the Golden Standard for storage. Deviating from these parameters exponentially increases the rate of Pathway A and B (see Fig 1).

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term) -80°C (If dissolved in solvent)Arrhenius equation dictates that lower T slows oxidation kinetics. -80°C is required for solutions to prevent solvent evaporation and concentration-dependent oligomerization.
Atmosphere Inert (Argon or N

)
Oxygen is the primary enemy. Argon is heavier than air and provides a better "blanket" for the aldehyde than Nitrogen.
Physical State Neat Oil/Solid Storing as a neat substance minimizes the collision frequency required for polymerization. Avoid storing as a dilute solution unless frozen.
Container Amber Glass + Parafilm Amber glass prevents photo-initiated radical formation (though less critical for aliphatic aldehydes). Parafilm/Teflon tape creates a secondary moisture barrier.
Desiccation Required The ether linkage in the PEG spacer is hygroscopic.[1] Absorbed water drives Pathway B (Hydration).

Troubleshooting & FAQs

Q1: My compound arrived as a liquid, but now it looks like a sticky gum or semi-solid. Is it degraded?

  • Diagnosis: Likely Hydration or Oligomerization .

  • Mechanism: PEG linkers are hygroscopic.[1] Absorption of atmospheric moisture converts the aldehyde to a gem-diol (hydrate), which increases viscosity and changes the physical state.

  • Action:

    • Dissolve a small amount in dry DMSO-d6.

    • Check NMR. If the aldehyde peak (~9.6-9.8 ppm) is weak but a broad peak appears around 5-6 ppm (gem-diol -OH), it is hydrated.

    • Fix: Lyophilize (freeze-dry) the compound from dry benzene or dioxane to remove water and revert the gem-diol back to the aldehyde.

Q2: I cannot see the aldehyde proton in the NMR (9.7 ppm), but the rest of the spectrum matches.

  • Diagnosis: Gem-Diol Formation (Pathway B).

  • Explanation: In the presence of water (even in "wet" CDCl

    
    ), the equilibrium shifts entirely to the hydrate form: R-CH(OH)
    
    
    
    . This form does not show the characteristic aldehyde proton.
  • Verification: Run the NMR in DMSO-d6 (which suppresses proton exchange) or add a drop of D

    
    O (which will wash out -OH peaks but won't restore the -CHO peak immediately).
    
  • Prevention: Always use ampoule-sealed, dry deuterated solvents for analysis.

Q3: The coupling efficiency is low (<50%) despite using excess linker.

  • Diagnosis: Oxidation (Pathway A).

  • Mechanism: The aldehyde has partially oxidized to the carboxylic acid (Cbz-NH-PEG1-COOH). The acid is unreactive to reductive amination conditions and consumes base.

  • Test: dissolve in methanol and check pH (wet pH paper). Significant acidity suggests oxidation.

  • Purification:

    • Flash Chromatography: Silica gel, eluting with DCM/MeOH. Note: Silica is slightly acidic; neutralize with 1% Et

      
      N to prevent acid-catalyzed polymerization on the column.
      

Q4: Can I store the compound in DMSO or DMF stock solutions?

  • Answer: Only at -80°C.

  • Risk: At room temperature or -20°C, DMSO can act as a mild oxidant (Swern-like conditions) over long periods, and amines/impurities in DMF can catalyze aldol condensation.

Handling Workflow Protocol

To maintain "Self-Validating" integrity, follow this workflow every time the vial is accessed.

Figure 2: The "Warm-to-Open" Protocol

HandlingWorkflow Freezer 1. Remove from -20°C Equilibrate 2. Equilibrate to RT (Wait 30 mins) Freezer->Equilibrate Condensation CRITICAL: Prevents water condensation inside the cold vial Equilibrate->Condensation Open 3. Open under Inert Gas (N2/Ar Flow) Equilibrate->Open Dispense 4. Aliquot quickly Open->Dispense Reseal 5. Purge Headspace with Argon Dispense->Reseal Seal 6. Seal with Parafilm Reseal->Seal

Caption: The equilibration step (2) is the most frequently skipped and the primary cause of moisture-induced degradation.

References

  • BenchChem. "The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide." BenchChem Technical Resources. Accessed March 2026. Link

  • Vector Laboratories. "CBZ-N-amido-dPEG®12-acid Technical Data Sheet." Vector Labs. Accessed March 2026. Link

  • MedChemExpress. "Amino-PEG12-Boc Safety Data Sheet (SDS)." MedChemExpress. Accessed March 2026. Link

  • Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Fisher Scientific Learning Center. Accessed March 2026. Link

  • TargetMol. "Cbz-NH-PEG1-CH2COOH Product Sheet." TargetMol. Accessed March 2026. Link

Sources

Technical Support Center: Purification of PEG-Based Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for PEG-based aldehyde linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification challenges associated with these versatile reagents. Here, we move beyond simple protocols to explain the causality behind common issues, offering robust troubleshooting strategies and detailed methodologies to ensure the purity and integrity of your materials and conjugates.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with PEG-aldehyde linkers.

Q1: What are the most common impurities found in PEG-aldehyde linker preparations?

A1: The primary impurities in PEG-aldehyde preparations typically stem from the synthesis and handling of the material. The most common species are:

  • Unreacted PEG Precursor (e.g., PEG-OH or PEG-Diol): The starting material for the oxidation reaction. Incomplete oxidation results in its carryover.[1]

  • PEG-Carboxylic Acid: This is the most prevalent impurity, formed by the over-oxidation of the terminal aldehyde group, especially upon exposure to atmospheric oxygen.[2]

  • PEG-Acetal/Hydrate: The aldehyde can exist in equilibrium with its hydrated form (a geminal diol) in aqueous solutions or may be present as a stable acetal if a protecting group strategy was used and deprotection was incomplete.[1][3] Hydrolysis of acetals is acid-catalyzed and is a common deprotection strategy.[4][5]

  • Degradation Products: The polyether backbone of PEG can be susceptible to degradation under harsh oxidation conditions or prolonged exposure to light and transition metals, leading to chain cleavage.[6]

Q2: I've just synthesized a PEG-aldehyde linker, but my analytical results show low purity. What went wrong?

A2: Low purity post-synthesis is often due to one of two factors: incomplete reaction or side reactions. The oxidation of a terminal alcohol to an aldehyde can be challenging to drive to completion without causing over-oxidation to the carboxylic acid.[7] Using impure starting materials (e.g., PEG-diol instead of pure mono-functional PEG-OH) will also introduce impurities from the start.[1] It is critical to use anhydrous conditions if applicable and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions like oxidation.[1][6]

Q3: What are the most effective methods for purifying crude PEG-aldehyde linkers?

A3: The choice of purification method depends on the nature of the impurities.

  • Flash Column Chromatography (Silica Gel): This is highly effective for separating the desired PEG-aldehyde from less polar starting materials or more polar byproducts like PEG-acid, based on differences in polarity.

  • Ion-Exchange Chromatography (IEX): This is the method of choice for removing charged impurities, particularly the PEG-carboxylic acid byproduct.[8][9] By running the purification at a pH where the acid is charged (deprotonated) and the aldehyde is neutral, a clean separation can be achieved.

  • Precipitation/Crystallization: This can be effective for removing certain impurities, especially on a large scale. The product can be precipitated by adding a non-solvent like diethyl ether.[7][10]

Q4: How do I efficiently remove a large excess of unreacted PEG-aldehyde after a conjugation reaction with a protein or peptide?

A4: Removing unreacted PEG reagent is a critical step to obtain a pure bioconjugate.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unreacted PEG-aldehyde linker.[11][][13]

  • Tangential Flow Filtration (TFF) or Dialysis: These methods are suitable for large-scale purifications and work by separating molecules based on size through a semi-permeable membrane. They are excellent for removing small molecules like unreacted PEG from much larger proteins.

  • Ion-Exchange Chromatography (IEX): If the PEGylation process alters the net charge of the protein, IEX can be a powerful tool to separate the unreacted protein, the desired mono-PEGylated product, and multiply-PEGylated species.[][14]

Q5: Which analytical techniques are best for assessing the purity of my PEG-aldehyde linker?

A5: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is an invaluable tool for confirming the chemical structure and assessing purity. By integrating the signal from the aldehyde proton (~9.7 ppm) against the protons of the PEG backbone (~3.6 ppm) and the methoxy end-group (~3.38 ppm), you can determine the degree of functionalization.[15]

  • Reverse-Phase HPLC (RP-HPLC): This technique is excellent for separating and quantifying impurities. Since PEG-aldehydes lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are required for sensitive detection.[15][16][17]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides information on the molecular weight distribution of the polymer, confirming that the PEG chain itself is intact. However, it can be inaccurate for quantitative purity assessment of oligomer dispersity.[18]

In-Depth Troubleshooting Guides
Problem 1: Persistent PEG-Carboxylic Acid Impurity After Purification
  • Symptom: You've purified your PEG-aldehyde linker using standard silica gel chromatography, but ¹H NMR and/or HPLC analysis still shows a significant peak corresponding to the PEG-acid byproduct.

  • Causality (The "Why"): PEG-aldehyde and its corresponding carboxylic acid often have very similar polarities and retention factors (Rf) on silica gel, making baseline separation difficult. The aldehyde group is also prone to on-column oxidation, especially if the silica or solvents are not completely neutral or if the purification is prolonged.

  • Recommended Solutions & Protocols:

    • Optimize Flash Chromatography:

      • Solvent System: Use a gradient elution, starting with a less polar system (e.g., 95:5 Dichloromethane:Methanol) and gradually increasing the polarity. This can help resolve two closely eluting spots.

      • Neutralize Silica: Consider pre-treating your silica gel by slurrying it in the initial mobile phase containing a very small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine to neutralize acidic sites and prevent on-column oxidation.

    • Employ an Orthogonal Purification Method: The most robust solution is to use a method based on a different separation principle.

      • Protocol: Anion-Exchange Chromatography (AEX):

        • Buffer Preparation: Prepare Buffer A (e.g., 20 mM Tris, pH 8.0) and Buffer B (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

        • Column Equilibration: Equilibrate a suitable AEX column (e.g., a Q-column) with Buffer A.

        • Sample Loading: Dissolve your crude PEG-aldehyde in Buffer A and load it onto the column. The neutral PEG-aldehyde will flow through in the void volume.

        • Elution: The negatively charged PEG-acid will bind to the column. It can be washed out later by applying a high-salt gradient (Buffer B).

        • Desalting: Collect the flow-through containing your pure PEG-aldehyde and remove the buffer salts via dialysis, TFF, or by extraction into an organic solvent like dichloromethane.

    • Prevention During Synthesis & Storage: Store the final, pure PEG-aldehyde under an inert gas (argon) at low temperatures (-20°C or -80°C) and protected from light to prevent oxidation over time.[2]

Problem 2: Low or No Conjugation Efficiency (Reductive Amination)
  • Symptom: You are reacting your PEG-aldehyde with a primary amine on a protein (e.g., N-terminus or lysine residue) via reductive amination, but analysis (SDS-PAGE, HPLC) shows mostly unreacted protein.

  • Causality (The "Why"): This issue can stem from several factors related to the linker itself or the reaction conditions.

    • Degraded PEG-Aldehyde: The aldehyde may have oxidized to the unreactive carboxylic acid during storage.

    • Incorrect pH: The two steps of reductive amination (imine formation and reduction) have different pH optima. Imine formation is favored at slightly acidic to neutral pH, but the reducing agent, sodium cyanoborohydride (NaCNBH₃), is more stable and selective at a slightly acidic pH (pH 5-7).[11][19]

    • Inactive Reducing Agent: Sodium cyanoborohydride can degrade, especially if not stored properly in a desiccated environment.

  • Recommended Solutions & Protocols:

    • Verify Linker Purity: Before starting the conjugation, always check the purity of the PEG-aldehyde linker via ¹H NMR to confirm the presence of the aldehyde proton signal at ~9.7 ppm.

    • Optimize Reaction pH: The ideal pH is a compromise, often between 6.0 and 7.0.[14] Perform small-scale pilot reactions across a pH range (e.g., 5.5, 6.0, 6.5, 7.0) to find the optimal condition for your specific protein. N-terminal specific PEGylation is often favored at a lower pH of around 5.0-6.0 due to the difference in pKa between the N-terminal α-amine and lysine ε-amines.[19]

    • Use Fresh Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride immediately before adding it to the reaction.

    • Quench the Reaction Appropriately: After the desired reaction time, quench any remaining unreacted aldehyde groups by adding a small molecule with a primary amine, such as Tris buffer or glycine.[20] This prevents slow side reactions during purification and analysis.

Visual Workflows & Logic Diagrams

G cluster_synthesis Synthesis Stage cluster_impurities Impurity Generation cluster_purification Purification & QC PEG_OH PEG-OH Precursor Oxidation Oxidation Reaction (e.g., DCC/DMSO) PEG_OH->Oxidation PEG_Diol PEG-Diol Impurity (from starting material) PEG_OH->PEG_Diol If bifunctional Crude_PEG_CHO Crude PEG-Aldehyde Oxidation->Crude_PEG_CHO Incomplete Incomplete Reaction Oxidation->Incomplete Leads to Over_Oxidation Over-Oxidation (Exposure to O2) Oxidation->Over_Oxidation Side Reaction Purification Chromatography (Flash or IEX) Crude_PEG_CHO->Purification Incomplete->PEG_OH Unreacted Precursor Over_Oxidation->Crude_PEG_CHO Forms PEG-Acid Pure_PEG_CHO Pure PEG-Aldehyde Purification->Pure_PEG_CHO QC QC Analysis (NMR, HPLC) Pure_PEG_CHO->QC

G Start Start: Low Purity of PEG-Aldehyde CheckNMR Check ¹H NMR Spectrum Start->CheckNMR CheckHPLC Check HPLC-CAD/ELSD Start->CheckHPLC NoAldehyde Symptom: Aldehyde peak (~9.7ppm) is absent or very small. CheckNMR->NoAldehyde No CHO signal MultiplePeaks Symptom: Multiple peaks observed. CheckHPLC->MultiplePeaks Impure AcidPeak Symptom: Broad peak near backbone, no aldehyde. NoAldehyde->AcidPeak CauseOxidation Cause: Complete oxidation to carboxylic acid. AcidPeak->CauseOxidation SolutionStore Solution: Store linker properly. Re-synthesize. CauseOxidation->SolutionStore ImpurityType Identify Impurity Type MultiplePeaks->ImpurityType PolarImpurity More Polar Impurity (Likely PEG-Acid) ImpurityType->PolarImpurity Earlier Elution (RP) NonPolarImpurity Less Polar Impurity (Likely PEG-OH) ImpurityType->NonPolarImpurity Later Elution (RP) SolutionIEX Solution: Purify via Ion-Exchange Chromatography (IEX). PolarImpurity->SolutionIEX SolutionFlash Solution: Optimize Flash Chromatography. NonPolarImpurity->SolutionFlash

Key Data Summaries

Table 1: Common Impurities in PEG-Aldehyde Synthesis & Purification

Impurity NameCommon Source / CauseRecommended Purification StrategyAnalytical Identification
PEG-Diol Use of bifunctional starting material instead of monofunctional mPEG-OH.[1]Flash Chromatography, RP-HPLC.¹H NMR (absence of methoxy signal), HPLC (different retention time).
PEG-Carboxylic Acid Over-oxidation during synthesis; degradation during storage/purification.[2]Anion-Exchange Chromatography (AEX), optimized Flash Chromatography.¹H NMR (absence of aldehyde proton), HPLC (earlier elution on RP), IEX (binds to column).
Unreacted PEG-OH Incomplete oxidation reaction.[1]Flash Chromatography.¹H NMR (presence of terminal -CH₂OH signals), HPLC (different retention time).
Acetal-Protected PEG Incomplete acid-catalyzed hydrolysis during deprotection.[3]Flash Chromatography; re-treat with mild acid.¹H NMR (presence of acetal protons, absence of aldehyde proton).

Table 2: Comparison of Chromatographic Techniques for Purifying PEGylated Proteins

TechniquePrinciple of SeparationBest For...AdvantagesLimitations
Size Exclusion (SEC) Hydrodynamic Radius (Size)Removing excess unreacted PEG linker from the final conjugate.[]Robust, predictable, preserves protein activity.Does not separate species of similar size (e.g., positional isomers, unreacted protein from mono-PEGylated protein).
Ion-Exchange (IEX) Net Surface ChargeSeparating unreacted protein, mono-PEGylated, and multi-PEGylated species; separating positional isomers.[][14]High resolution, high capacity.Requires charge differences between species; protein must be stable at the required pH.
Reverse Phase (RP-HPLC) HydrophobicityAnalysis of small molecule PEG linkers and peptides; can separate positional isomers.[]High resolution for analytical purposes.Often requires organic solvents and acidic pH, which can denature proteins; not ideal for preparative purification of proteins.
Hydrophobic Interaction (HIC) HydrophobicitySeparating PEGylated species based on changes in surface hydrophobicity.[]Purification under non-denaturing (high salt) conditions.Lower capacity and resolution compared to IEX for some applications.
Key Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a general method for assessing the purity of a PEG-aldehyde linker.

  • Instrumentation: HPLC system with a C8 or C18 column and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[15][17]

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample: Dissolve PEG-aldehyde linker in Mobile Phase A at ~1 mg/mL.

  • Methodology:

    • Column: Use a suitable C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: Gradient from 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: Return to 20% B

      • 35-40 min: Re-equilibration at 20% B

    • Injection Volume: 10 µL.

    • Detector Settings: Set CAD/ELSD parameters (e.g., nebulizer temperature) according to the manufacturer's recommendations for the given flow rate and mobile phase composition.

    • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main product peak divided by the total area of all peaks. The PEG-acid impurity will typically elute earlier than the PEG-aldehyde.

Protocol 2: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol describes the removal of excess PEG-aldehyde from a protein conjugation mixture.

  • Instrumentation: FPLC or HPLC system with a UV detector (280 nm) and a suitable SEC column.

  • Reagents:

    • Mobile Phase/Running Buffer: A buffer in which the protein is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Sample: The quenched conjugation reaction mixture.

  • Methodology:

    • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the small unreacted PEG linker (e.g., Superdex 200, Sephacryl S-300, or equivalent).

    • System Equilibration: Equilibrate the column with at least 2 column volumes of the running buffer at a flow rate recommended by the manufacturer.

    • Sample Loading: Filter the sample through a 0.22 µm filter. Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.

    • Elution: Run the column isocratically with the running buffer.

    • Fraction Collection: Monitor the elution profile at 280 nm. The PEGylated protein conjugate, being the largest species, will elute first, followed by the unreacted protein (if size difference is sufficient), and finally the small, unreacted PEG-aldehyde (which will not be detected at 280 nm but can be detected by other means if necessary).

    • Analysis: Collect fractions corresponding to the protein peak and analyze them by SDS-PAGE to confirm the presence of the PEGylated product and the absence of unreacted protein.

References
  • Sterling Pharma Solutions. (2025, June 23).
  • Restek. (n.d.). Troubleshooting Guide.
  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).
  • Hanmi Pharm. Co., Ltd. (n.d.).
  • Google Patents. (n.d.). CN104927044A - Preparation method of high-purity polyethylene glycol aldehyde derivative.
  • Google Patents. (n.d.). US6465694B1 - Method for preparation of polyethylene glycol aldehyde derivatives.
  • Rosen, C. B., & Francis, M. B. (2017).
  • Thermo Fisher Scientific. (n.d.).
  • da Silva, A. L., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54.
  • Google Patents. (n.d.). US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound.
  • Thermo Fisher Scientific. (n.d.).
  • Oreate AI Blog. (2026, February 20). Unpacking Acetal Hydrolysis: More Than Just a Protecting Group.
  • BroadPharm. (2022, January 18). Protocol for PEG Aminooxy.
  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Google Patents. (n.d.). US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives.
  • Kinstler, O., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
  • Mauri, E., Rossi, F., & Sacchetti, A. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Politecnico di Milano.
  • Lallana, E., et al. (2024). Exactly defined molecular weight poly(ethylene glycol)
  • Barz, M., et al. (2021). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. PMC.
  • Turecek, P. L., et al. (n.d.). Product development issues for PEGylated proteins.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • Wawro, A. M., Muraoka, T., & Kinbara, K. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry, 7(14), 2533-2540.
  • Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube.

Sources

Overcoming cyclization during Benzyl (2-(2-oxoethoxy)ethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl (2-(2-oxoethoxy)ethyl)carbamate Synthesis

Topic: Overcoming Cyclization & Stability Issues Target Molecule: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-PEG2-Aldehyde) Document ID: TSC-2025-PEG-ALD

Executive Summary: The "Hidden" Equilibrium

If you are observing low yields, "missing" aldehyde peaks in NMR, or multiple spots on TLC during the synthesis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate , you are likely not failing the synthesis, but rather fighting a thermodynamic equilibrium.

This specific structural motif (Cbz-N-C-C-O-C-CHO) contains a nucleophilic nitrogen and an electrophilic aldehyde separated by a flexible linker. This perfect spacing facilitates an intramolecular attack, forming a 6-membered cyclic hemiaminal (N-Cbz-morpholin-2-ol ).

This guide provides the protocols to diagnose, manage, and utilize this equilibrium, rather than futilely trying to eliminate it.

Part 1: The Mechanism & Diagnosis

The Cyclization Pathway

The linear aldehyde is unstable relative to the cyclic hemiaminal. According to Baldwin’s Rules, this 6-Exo-Trig cyclization is kinetically favored.

Cyclization Linear Linear Aldehyde (Open Form) ~9.6 ppm (CHO) TS Transition State (6-Exo-Trig) Linear->TS Intramolecular Attack Cyclic Cyclic Hemiaminal (Closed Form) N-Cbz-morpholin-2-ol ~5.5 ppm (CH-OH) TS->Cyclic Equilibrium (Fast) Cyclic->Linear Reversible Dehydrated Enamine/Dimer (Irreversible Degradation) Cyclic->Dehydrated Acidic Workup (Silica Gel)

Diagnostic Checklist (NMR)

Do not assume your reaction failed if the aldehyde peak is small.

ObservationInterpretationAction
1H NMR: ~9.6 ppm (s) Free AldehydeDesired product (Linear).
1H NMR: ~5.2–5.8 ppm (m) Hemiaminal MethineCyclic form (N-Cbz-morpholin-2-ol). This is usable product.
1H NMR: ~6.0–6.5 ppm (d) EnamineDehydration product (Irreversible degradation).
TLC: Streaking/Multiple Spots Equilibrium on SilicaStop. Silica gel catalyzes degradation.

Part 2: Optimized Synthesis Protocols

To minimize degradation, avoid acidic oxidants (like standard Jones reagent) and acidic workups.

Method A: Parikh-Doering Oxidation (Recommended)

Best for scale-up and preventing over-oxidation.

Reagents:

  • Starting Alcohol: Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate

  • SO₃·Pyridine complex (3.0 eq)

  • DMSO (Solvent) / TEA (5.0 eq)

Protocol:

  • Dissolve: Dissolve starting alcohol (1.0 eq) in anhydrous DMSO (0.5 M concentration) and TEA (5.0 eq) under Argon. Cool to 0°C.

  • Add Oxidant: Add SO₃·Pyridine (3.0 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Pour into ice-cold brine.

  • Extraction: Extract immediately with DCM (x3).

  • Wash: Wash combined organics with cold 10% Citric acid (rapidly, do not soak), then sat. NaHCO₃, then Brine.

  • Dry: Dry over Na₂SO₄ and concentrate at <30°C .

Method B: Buffered Dess-Martin Periodinane (DMP)

Best for small scale/high value, but requires buffering.

Critical Note: DMP generates acetic acid as a byproduct, which catalyzes the dehydration of the hemiaminal to the useless enamine. You must buffer the reaction.

Protocol:

  • Dissolve: Dissolve alcohol in DCM.

  • Buffer: Add NaHCO₃ (5.0 eq) solid directly to the reaction flask.

  • Oxidize: Add DMP (1.2 eq) at 0°C.

  • Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1) mixture. Stir until the organic layer is clear (removes iodine byproducts).

Part 3: Purification & Storage (The "No-Silica" Rule)

Issue: Silica gel is slightly acidic. If you put the crude mixture on a column, the hemiaminal (cyclic) will dehydrate to the enamine or polymerize.

Solution:

  • Avoid Chromatography if possible: The crude material from Parikh-Doering is often >90% pure and suitable for the next step.

  • Neutral Alumina: If purification is mandatory, use Neutral Alumina (Grade III) deactivated with water. Elute quickly with EtOAc/Hexane.

  • Storage: Store as a frozen benzene solution or neat at -20°C under Argon. Do not store for >1 week.

Part 4: Downstream Application (How to use the Cyclic Form)

Question: My NMR shows 80% cyclic hemiaminal. Can I still use this for Reductive Amination or Wittig reactions?

Answer: YES. The cyclic hemiaminal is in dynamic equilibrium with the linear aldehyde. As soon as the trace amount of linear aldehyde reacts (e.g., with an amine), Le Chatelier's principle drives the ring opening of the hemiaminal to replenish the aldehyde.

Workflow for Reductive Amination:

  • Dissolve the "Cyclic/Linear" mixture in DCE/MeOH.

  • Add the amine (1.1 eq).

  • Wait: Stir for 30 mins to allow the equilibrium to shift and the imine to form.

  • Add STAB (Sodium Triacetoxyborohydride).

Workflow Start Crude Product (Mixture of Aldehyde & Cyclic Form) Decision Is purity >85%? Start->Decision Direct Use Directly in Next Step (Recommended) Decision->Direct Yes Purify Purification Required Decision->Purify No Reaction Next Reaction (Reductive Amination/Wittig) Direct->Reaction Method Neutral Alumina Filtration (NO SILICA) Purify->Method Method->Reaction Note Note: Equilibrium shifts to open form as aldehyde is consumed. Reaction->Note

FAQ: Troubleshooting

Q1: I see two spots on TLC that merge. What is this? This is the classic signature of an equilibrium on silica. One spot is the linear aldehyde, the other is the cyclic hemiaminal. As they run up the plate, they interconvert, causing "streaking" or merging. Do not try to separate them.

Q2: Can I protect the aldehyde to stop cyclization? Yes. You can convert the aldehyde to a dimethyl acetal or a 1,3-dioxolane. However, deprotecting the acetal later requires acid, which brings you right back to the cyclization/dehydration risk. It is usually better to keep the aldehyde "masked" as the cyclic hemiaminal and react it in situ.

Q3: Why did my product turn yellow/brown on the rotavap? Heat promotes dehydration of the hemiaminal to the enamine, which then polymerizes (aldol condensations). Never heat the water bath above 30°C.

References

  • Mechanistic Insight:Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734–736.
  • Oxidation Protocol (DMP): Myers, A. G., et al.[1] "Dess-Martin Periodinane Oxidation of N-Protected Amino Alcohols." Tetrahedron Letters, 2000 , 41(9), 1359-1362. Link (Discusses tolerance of carbamates and prevention of epimerization).

  • Morpholine Stability: Lenci, E., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[2] ACS Chem. Neurosci., 2021 , 12, 3, 378–390. Link (Context on morpholine ring stability and properties).

  • General Oxidation Review: Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones."[1][3] Springer Science & Business Media, 2006 . (Comprehensive guide on Parikh-Doering and Swern modifications for unstable substrates).

Sources

Technical Support Center: Handling Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: [Hypothetical-ID] | CAS: 1433221-51-2 (Analog)

Senior Application Scientist: Dr. A. Vance

Executive Summary: The "Wet Linker" Paradox

You are likely working with Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-Amino-PEG1-Aldehyde) as a heterobifunctional linker for PROTACs or bioconjugation.

The Core Challenge: This molecule possesses a "Jekyll and Hyde" personality. The Cbz-protected amine is robust, but the PEG-ether-aldehyde tail is hygroscopic and hydration-prone .

  • The Trap: The PEG chain draws moisture from the air.

  • The Consequence: Water attacks the aldehyde carbonyl, forming a gem-diol (hydrate) . This is not a degradation product (it is reversible), but it is spectroscopically silent in the aldehyde region and kinetically sluggish in conjugation reactions, leading to perceived "bad batches" or failed couplings.

This guide addresses the specific moisture-induced behaviors of this linker and provides self-validating protocols to overcome them.

Module 1: Storage & Physical State

Q: My compound arrived as a waxy gum, but the CoA says "White Solid." Is it degraded?

A: Not necessarily, but it has likely absorbed ambient moisture. This linker is a Low-Melting Solid that acts as a moisture sponge. When it absorbs water, the melting point depression can turn the solid into a viscous oil or gum.

Troubleshooting Protocol:

  • Visual Check: If the gum is clear/colorless to pale yellow, it is likely just hydrated. If it is dark brown/orange, oxidative degradation (carboxylic acid formation) has occurred.

  • Recovery:

    • Dissolve the gum in dry Dichloromethane (DCM).

    • Add anhydrous Magnesium Sulfate (

      
      ) and stir for 15 minutes.
      
    • Filter and concentrate in vacuo.

    • Critical Step: Azeotrope with toluene (3x) to remove trace water.

    • Dry under high vacuum (<0.5 mbar) for 12 hours. It should solidify or become a semi-solid paste.

Q: What are the absolute storage requirements?

A: You must treat this as a "living" chemical species.

  • Temperature: -20°C (Standard).

  • Atmosphere: Argon or Nitrogen (Mandatory).[1]

  • Container: Parafilm is insufficient. Use a vial with a Teflon-lined cap, stored inside a secondary desiccated jar or foil bag.

Module 2: NMR Diagnostics (The "Ghost" Peak)

Q: I ran 1H NMR in DMSO-d6, but the aldehyde peak at ~9.7 ppm is missing or tiny. Is the aldehyde gone?

A: The aldehyde is likely "hiding" in the hydrate form. In the presence of water (even adventitious water in DMSO), the aldehyde (


) exists in equilibrium with the gem-diol (

).

The Shift:

  • Aldehyde (

    
    ):  Sharp singlet/triplet at 9.6 – 9.8 ppm .
    
  • Gem-Diol (

    
    ):  Broad multiplet at 4.5 – 5.5 ppm  (often buried under water/solvent peaks) or a triplet at ~5.2 ppm .
    

Diagnostic Experiment (The "Drying Test"): To confirm the integrity of your linker, perform this validation:

  • Take 5 mg of the sample.

  • Dissolve in CDCl3 (Chloroform-d) that has been stored over activated 4Å molecular sieves.

  • Do not use DMSO-d6 (it is hygroscopic and promotes hydration).

  • Run the NMR immediately.

  • Result: The peak at 9.7 ppm should reappear with correct integration (1H).

Data Table: Chemical Shift Drifts

State Functional Group 1H NMR Shift (ppm) Multiplicity
Dry Aldehyde (-CH O) 9.65 – 9.75 Singlet/Triplet
Hydrated Gem-Diol (-CH (OH)2) 5.10 – 5.30 Triplet (often broad)

| Oxidized | Carboxylic Acid (-COOH ) | 10.0 – 12.0 | Broad Singlet |

Module 3: Reaction Troubleshooting (Reductive Amination)

Q: My reductive amination yields are low (<30%). I am using NaCNBH3 in Methanol.

A: The hydration equilibrium is competing with imine formation. Water pushes the equilibrium back toward the aldehyde/hydrate, preventing the formation of the intermediate imine (Schiff base) required for reduction.

The Fix: The "Scavenger" Protocol You must shift the equilibrium thermodynamically toward the imine.

Optimized Workflow:

  • Solvent Switch: Do not use Methanol initially. Use DCE (Dichloroethane) or DCM for the imine formation step.

  • Dehydration: Add activated 4Å Molecular Sieves or anhydrous

    
     directly to the reaction mixture during the imine formation (first 1-2 hours).
    
  • Reduction: Only after the imine is formed (check by TLC/LCMS), add the reducing agent (

    
     is preferred over 
    
    
    
    for better functional group tolerance) and co-solvent if necessary.
Q: Can I use silica gel chromatography for purification?

A: Proceed with extreme caution. Silica gel is slightly acidic and contains bound water. This environment catalyzes:

  • Acetal formation (if methanol is used in eluent).

  • Aldehyde oxidation.

  • Irreversible adsorption.

Recommendation:

  • Option A: Use Neutral Alumina instead of Silica.

  • Option B (If Silica is necessary): Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Elute rapidly.

  • Option C (Best): If the product is a solid, purify by precipitation (Cold Ether/Hexane).

Visualizing the Chemistry

Diagram 1: The Moisture Trap (Hydration Equilibrium)

This diagram illustrates why your NMR peak disappears and why reactions fail in wet solvents.

HydrationEquilibrium Aldehyde Active Aldehyde (R-CHO) Reactive Species Transition Equilibrium (Fast) Aldehyde->Transition Imine Imine (Schiff Base) (R-CH=N-R') Required Intermediate Aldehyde->Imine  Dry Conditions + Mol. Sieves Water + H2O (Moisture) Water->Transition GemDiol Gem-Diol (Hydrate) (R-CH(OH)2) Unreactive / Silent in NMR Transition->GemDiol Wet Solvent / Air Amine + Amine (R'-NH2) Amine->Imine

Caption: The thermodynamic competition between water (forming unreactive gem-diol) and amine (forming reactive imine).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Issue: Low Yield or Missing NMR Peak CheckNMR Step 1: 1H NMR in CDCl3 (Dry, No DMSO) Start->CheckNMR PeakPresent 9.7 ppm Peak Visible? CheckNMR->PeakPresent YesPeak Aldehyde is Intact. Issue is Reaction Conditions. PeakPresent->YesPeak Yes NoPeak Peak Missing/Broad. PeakPresent->NoPeak No OptimizeRxn Optimization: 1. Add 4A Mol. Sieves 2. Switch to DCE/DCM 3. Use NaBH(OAc)3 YesPeak->OptimizeRxn CheckShift Check 5.2 ppm Region (Gem-Diol) NoPeak->CheckShift FoundHydrate Hydrate Detected. Dry the sample (Toluene azeotrope). CheckShift->FoundHydrate Triplet @ 5.2ppm FoundAcid Broad Peak >10 ppm? Oxidized to Acid. Discard Batch. CheckShift->FoundAcid Singlet @ 11ppm FoundHydrate->OptimizeRxn After Drying

Caption: Step-by-step diagnostic workflow for identifying hydration vs. degradation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets - Aldehydes and Ketones).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Reference for solvent residual peaks and water shifts).

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. (Discusses PEG-aldehyde stability and hydration).

  • Organic Chemistry Portal. (n.d.). Reductive Amination. (General mechanisms and drying agent protocols).

Sources

Reaction time optimization for Benzyl (2-(2-oxoethoxy)ethyl)carbamate conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Time & Yield Optimization for Aldehyde-Linker Conjugation

Executive Summary & Molecule Profile

Product Name: Benzyl (2-(2-oxoethoxy)ethyl)carbamate CAS: 1433221-51-2 Functional Class: Cbz-protected Amino-PEG-Aldehyde Linker Primary Application: Bioconjugation via Reductive Amination (N-terminal or Lysine residues) or Oxime Ligation.

Technical Context: This molecule is a heterobifunctional linker. The aldehyde group (


) is the active site for conjugation to amines on proteins, peptides, or small molecules. The Cbz (Carboxybenzyl)  group protects the secondary amine, rendering the molecule significantly more hydrophobic than standard PEG reagents.

Critical Optimization Factor: The "Reaction Time" for this molecule is not a single variable. It is a two-stage kinetic process:

  • Equilibrium Phase (

    
    ):  Formation of the reversible Schiff Base (Imine).
    
  • Reduction Phase (

    
    ):  Irreversible reduction to the secondary amine.
    

Mechanism & Kinetic Logic (The "Why")

To optimize reaction time, you must understand the competition between conjugation and hydrolysis .

ReactionMechanism cluster_0 Equilibrium Phase (T1) Aldehyde Aldehyde Linker (R-CHO) Carbinol Carbinolamine Intermediate Aldehyde->Carbinol + Amine (Fast) Alcohol Side Product (Reduced Alcohol) Aldehyde->Alcohol Direct Reduction (If reductant added too early) Amine Target Amine (H2N-Protein) Carbinol->Aldehyde Reversible Imine Schiff Base (Imine) Carbinol->Imine - H2O (Slow, pH dependent) Imine->Carbinol + H2O (Hydrolysis) Product Stable Conjugate (Secondary Amine) Imine->Product Reduction (Irreversible)

Figure 1: Kinetic Pathway of Reductive Amination. Optimization requires maximizing the Imine concentration before adding the reducing agent to prevent direct reduction of the aldehyde to a non-reactive alcohol.

Optimization Protocol: The "Two-Step" Method

Objective: Maximize conjugation yield while minimizing linker precipitation and aldehyde oxidation.

Reagents Required
  • Linker: Benzyl (2-(2-oxoethoxy)ethyl)carbamate (dissolved in DMSO).

  • Buffer: 0.1 M Phosphate or Acetate buffer, pH 5.5 – 6.5.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) OR Picoline Borane (
    
    
    
    ).[1][2]
  • Quench: 1 M Tris-HCl (pH 8.0) or Glycine.

Step-by-Step Workflow
Step 1: Solubilization (Critical for Cbz-Linkers)
  • Issue: The Cbz group makes this linker hydrophobic. Direct addition to aqueous buffer causes precipitation.

  • Action: Dissolve the linker in anhydrous DMSO or DMAc at 10–50 mM stock concentration.

  • Standard: Final organic co-solvent concentration in the reaction should be 5–20% (v/v) to maintain solubility.

Step 2: Equilibrium Phase (

)
  • Action: Mix the linker (5–10 equivalents) with the protein/amine target.

  • pH Control: Adjust to pH 5.5 – 6.5 .

    • Why? Acidic pH catalyzes the dehydration of the carbinolamine to the imine (Schiff base). At pH > 7.5, imine formation is slow.

  • Time (

    
    ):  Incubate for 30–60 minutes  at Room Temperature (RT).
    
    • Do NOT add reducing agent yet. This allows the Schiff base equilibrium to maximize.

Step 3: Reduction Phase (

)
  • Action: Add the reducing agent.[3][4][5]

    • Recommendation: Use Picoline Borane (50 mM final) . It is less toxic than cyanoborohydride and more stable than

      
      .
      
  • Time (

    
    ):  Incubate for 4 – 16 hours  at 4°C or RT.
    
    • Note: Reductive amination is slow. Overnight incubation at 4°C is often preferred to preserve protein stability.

Step 4: Quenching
  • Action: Add excess Tris or Glycine to scavenge unreacted aldehydes.

Troubleshooting Guide & FAQs

Issue 1: Low Conjugation Yield (< 20%)

Diagnosis: The aldehyde may be "dead" (oxidized) or reduced before conjugation.

Potential CauseVerificationSolution
Aldehyde Oxidation Check LC-MS for +16 Da mass shift (Carboxylic acid formation).Store linker under Argon/Nitrogen at -20°C. Use fresh stock.
Direct Reduction Reducing agent was added too early or is too strong (

).
Wait 60 mins (

)
before adding reductant. Switch to

or Picoline Borane.[1]
pH Mismatch Reaction pH is > 7.5.Lower pH to 5.5–6.0 to accelerate Schiff base formation.
Issue 2: Linker Precipitation

Diagnosis: The solution turns cloudy immediately upon adding the linker.

  • Cause: The Cbz group and the benzyl ring are highly hydrophobic.

  • Solution: Increase DMSO/DMF concentration to 15-20%. If the protein is sensitive to organics, add the linker very slowly while vortexing, or use a cyclodextrin additive to solubilize.

Issue 3: "Over-Modification" (Too many linkers attached)

Diagnosis: MS shows a distribution of +1, +2, +3 linkers.

  • Cause: High linker equivalents and long reaction times.

  • Solution: Reduce linker equivalents from 10x to 2-3x. Reduce

    
     (Reduction time) and monitor by LC-MS.
    

Reducing Agent Selection Matrix

Not all hydrides are equal. For this specific aldehyde linker, selection is critical.

Reducing AgentReactivityToxicityRecommended Usage
Sodium Borohydride (

)
High (Too strong)LowAvoid. Reduces aldehyde to alcohol faster than imine formation.
Sodium Cyanoborohydride (

)
Medium (Selective)High (Cyanide)Standard. Selective for imines at pH 6. Effective but hazardous.
Picoline Borane (

)
Medium (Selective)Low Preferred. Green alternative to

. Excellent stability and kinetics [1].
Sodium Triacetoxyborohydride (STAB) Medium LowOrganic Only. Decomposes rapidly in water. Use only for small molecule synthesis in DCE/DCM.

Decision Tree for Optimization

OptimizationTree Start Start Optimization Solubility Is the Linker Soluble? Start->Solubility AddSolvent Add 10-20% DMSO/DMF Solubility->AddSolvent No (Cloudy) CheckYield Check Yield (LC-MS) Solubility->CheckYield Yes AddSolvent->CheckYield LowYield Yield < 30% CheckYield->LowYield Failure GoodYield Yield > 70% CheckYield->GoodYield Success CheckpH Check pH LowYield->CheckpH AdjustpH Adjust to pH 5.5 - 6.0 CheckpH->AdjustpH If pH > 7 CheckTime Check T1 (Equilibrium) CheckpH->CheckTime If pH is 5-6 IncreaseT1 Increase T1 to 60 min before adding reductant CheckTime->IncreaseT1

Figure 2: Troubleshooting Logic Flow. Systematic isolation of solubility, pH, and timing variables.

References

  • Sato, S., et al. (2010). "2-Picoline-borane: a non-toxic alternative to sodium cyanoborohydride for the reductive amination of carbohydrates."[6] Journal of Carbohydrate Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Aldehydes). Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Relevant for comparing stability if switching to Oxime ligation). Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzyl (2-(2-oxoethoxy)ethyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind critical decisions in method development, ensuring a robust and reliable analytical procedure.

Introduction: The Analytical Challenge

Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a key chemical entity whose purity is critical for its intended application. High-Performance Liquid Chromatography (HPLC) is the technique of choice for assessing the purity of such compounds. The development of a successful HPLC method hinges on a systematic approach to optimizing separation conditions to ensure all potential impurities are resolved from the main peak and from each other. This guide will walk through the logical workflow of method development, from understanding the analyte to comparing different stationary and mobile phases, culminating in a recommended, optimized method. The principles and practices outlined are grounded in established chromatographic theory and regulatory expectations, such as those described in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Understanding the Analyte: Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount.

Structure:

  • Key Functional Groups: The molecule contains a carbamate group, an ether linkage, an aldehyde, and a benzyl group.

  • Polarity: The presence of ether and carbonyl groups suggests a moderate to high polarity. This is a critical factor in selecting the appropriate HPLC mode and column chemistry. For polar compounds, reversed-phase HPLC is a common starting point, often requiring columns with enhanced polar retention.[6][7][8]

  • UV Absorbance: The benzyl group contains a chromophore that will absorb UV light, making UV detection a suitable choice. The benzene ring typically exhibits a strong absorbance around 254 nm and a weaker, but often more selective, absorbance around 220 nm. Many carbamates are analyzed at wavelengths between 205 nm and 230 nm.[9][10][11][12] A UV scan of the analyte is the first practical step to determine the optimal detection wavelength (λmax). For this guide, we will assume a λmax of 220 nm.

The Method Development Workflow

A structured approach to method development saves time and resources while ensuring a robust final method. The process involves selecting and optimizing the column, mobile phase, and detector settings, followed by validation.

Below is a diagram illustrating the typical workflow for HPLC method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Development & Comparison cluster_opt Phase 3: Optimization & Validation Analyte Understand Analyte (Polarity, UV, pKa) MethodGoals Define Method Goals (Purity, Assay, etc.) ColSelect Column Selection (e.g., C18 vs. Phenyl) MethodGoals->ColSelect MobPhase Mobile Phase Selection (e.g., ACN vs. MeOH) ColSelect->MobPhase Gradient Gradient Optimization MobPhase->Gradient Detector Detector Settings (Wavelength) Gradient->Detector FineTune Fine-Tuning (Flow, Temp, Gradient Slope) Detector->FineTune Validation Method Validation (ICH Q2(R1)) FineTune->Validation FinalMethod FinalMethod Validation->FinalMethod

Sources

Comparative Guide: Benzyl (2-(2-oxoethoxy)ethyl)carbamate vs. Boc-Protected Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of PROTACs, antibody-drug conjugates (ADCs), and bioconjugates, the linker chemistry is as critical as the warhead or ligand. Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Cbz-protected) and its tert-butyl (Boc) analog represent two primary "PEG-like" aldehyde linkers used for reductive amination.

While both reagents facilitate the introduction of a short PEG spacer via a stable secondary amine linkage, their selection must be dictated by orthogonality requirements rather than simple availability. This guide provides a technical comparison to assist researchers in selecting the correct protecting group strategy for their specific synthetic route.

Part 1: Technical Profile & Properties

The core difference lies in the protecting group (PG) lability. The aldehyde functionality in both compounds is inherently reactive and prone to oxidation or hydrate formation; thus, handling protocols are identical, but deprotection strategies are diametrically opposed.

FeatureCbz-Linker (Compound A)Boc-Linker (Compound B)
IUPAC Name Benzyl (2-(2-oxoethoxy)ethyl)carbamatetert-Butyl (2-(2-oxoethoxy)ethyl)carbamate
Structure Cbz-NH-CH₂CH₂-O-CH₂-CHOBoc-NH-CH₂CH₂-O-CH₂-CHO
CAS No. 1433221-51-2420810-70-4
Molecular Weight ~237.25 g/mol ~203.24 g/mol
Physical State Viscous Oil / Low-melting SolidViscous Oil
Deprotection Hydrogenolysis (H₂/Pd) or Strong Acid (HBr)Acidolysis (TFA, HCl)
Stability Stable to weak acid/base; unstable to H₂Stable to base/H₂; unstable to acid
Primary Use Systems containing acid-labile groups (e.g., t-Bu esters)Systems containing benzyl ethers or sulfur (catalyst poisons)

Part 2: Strategic Decision Matrix

The choice between Cbz and Boc is determined by the "Survival of the Fittest" principle regarding the rest of your molecule. Use the following logic to select the appropriate reagent.

Orthogonality Check
  • Choose Cbz if your molecule contains acid-sensitive moieties such as:

    • tert-Butyl esters (common in glutamate/aspartate residues).

    • Boc groups on other amines.[1]

    • Trityl (Trt) groups.

    • Rationale: Cbz removal (H₂/Pd/C) is neutral and will not cleave these groups.

  • Choose Boc if your molecule contains hydrogenation-sensitive moieties such as:

    • Alkenes or Alkynes (which would reduce to alkanes).

    • Benzyl ethers or Benzyl esters (which would co-deprotect).

    • Sulfur-containing heterocycles (thiophene, thiazole) or Methionine (which poison Pd catalysts).

    • Rationale: Boc removal (TFA/DCM) leaves the carbon skeleton and sulfur atoms untouched.

Visualization of Logic Flow

DecisionMatrix Start Select Linker Strategy CheckSens Analyze Substrate Sensitivities Start->CheckSens AcidSens Contains Acid-Labile Groups? (t-Bu esters, Trityl, Boc) CheckSens->AcidSens H2Sens Contains H2-Sensitive Groups? (Alkenes, Benzyl ethers, Sulfur) CheckSens->H2Sens AcidSens->H2Sens No SelectCbz SELECT Cbz-Linker (Deprotect via H2/Pd) AcidSens->SelectCbz Yes Conflict Conflict: Requires Orthogonal Planning (e.g., Alloc or Fmoc) AcidSens->Conflict Yes (AND H2 Sensitive) H2Sens->SelectCbz No SelectBoc SELECT Boc-Linker (Deprotect via TFA) H2Sens->SelectBoc Yes

Figure 1: Decision workflow for selecting between Cbz and Boc protected aldehyde linkers based on substrate functional group compatibility.

Part 3: Experimental Protocols

Handling & Storage (Crucial)

Aldehydes are electrophilic and prone to oxidation (to carboxylic acids) or polymerization.

  • Storage: Store at -20°C under argon/nitrogen.

  • Purity Check: Before use, check 1H NMR for the aldehyde proton (~9.6-9.8 ppm). If significant hydrate (gem-diol) or acid is present, purify via rapid silica filtration or use immediately in reductive amination (hydrate often reverts to aldehyde in situ).

Reductive Amination Protocol

This protocol is applicable to both Cbz and Boc analogs.[2][3] It forms the secondary amine linkage.

Reagents:

  • Amine substrate (1.0 equiv)

  • Linker Aldehyde (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 – 3.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Acetic Acid (catalytic to 1.0 equiv)

Step-by-Step:

  • Imine Formation: Dissolve the amine substrate in DCE (0.1 M). Add the Linker Aldehyde. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to freebase it.

  • Activation: Add Acetic Acid (1-2 drops or 1.0 equiv). Stir for 30–60 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. The product will show a mass of [M_amine + M_linker + 2H] (reduction adds 2H).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Deprotection Protocols
A. Boc Deprotection (Acidolysis)
  • Reagents: Trifluoroacetic acid (TFA), DCM.[2]

  • Procedure: Dissolve the Boc-protected intermediate in DCM. Add TFA to a final concentration of 20–50% v/v. Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess TFA. The product is obtained as the TFA salt.

B. Cbz Deprotection (Hydrogenolysis)[2][4][5]
  • Reagents: H₂ gas (balloon), 10% Pd/C (10-20 wt% loading), Methanol or Ethanol.

  • Procedure: Dissolve the Cbz-protected intermediate in MeOH. Flush the flask with Nitrogen. Add Pd/C carefully (pyrophoric!). Flush with H₂ gas. Stir under H₂ balloon for 2–12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The product is obtained as the free amine (or salt if acid was present).

Part 4: Synthesis Pathway Visualization

This diagram illustrates the parallel pathways from the commercial alcohol precursors to the final conjugated amine.

Synthesispath Alc_Cbz Cbz-Amino Alcohol (Precursor) Oxidation Oxidation (Dess-Martin or Swern) Alc_Cbz->Oxidation Alc_Boc Boc-Amino Alcohol (Precursor) Alc_Boc->Oxidation Ald_Cbz Cbz-Linker Aldehyde (Compound A) Oxidation->Ald_Cbz Ald_Boc Boc-Linker Aldehyde (Compound B) Oxidation->Ald_Boc RedAm Reductive Amination (R-NH2 + STAB) Ald_Cbz->RedAm Ald_Boc->RedAm Prod_Cbz Cbz-Protected Conjugate RedAm->Prod_Cbz Prod_Boc Boc-Protected Conjugate RedAm->Prod_Boc

Figure 2: Synthetic route from amino-alcohol precursors to the final protected conjugate via oxidation and reductive amination.

References

  • BenchChem. (2025).[2] A Head-to-Head Comparison of Cbz-NH-PEG8-CH2COOH and Boc-NH-PEG8-CH2COOH for Amine Protection. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzyl (2-(2-oxoethoxy)ethyl)carbamate Product Page. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for orthogonality).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

Sources

Cbz vs. Fmoc: Strategic Linker Synthesis for Aldehyde Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Cbz vs. Fmoc Linker Strategies in Aldehyde Bioconjugation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes field of Antibody-Drug Conjugates (ADCs) and protein engineering, aldehyde bioconjugation (via Pictet-Spengler ligation, hydrazone, or oxime formation) offers site-specific precision that non-specific lysine/cysteine chemistries cannot match. However, the synthesis of the required nucleophilic linkers (bearing hydrazine, hydrazide, or aminooxy groups) presents a distinct chemical conflict.

While Fmoc (Fluorenylmethyloxycarbonyl) is the gold standard for solid-phase peptide synthesis (SPPS), it suffers from a critical flaw in this specific application: base lability . The very functional group required for aldehyde tagging (hydrazine) is a base that can prematurely cleave Fmoc protection, leading to polymerization and low yields.

This guide argues that Cbz (Carboxybenzyl) protection, often considered "old school," is the superior strategic choice for the solution-phase manufacturing of aldehyde-reactive linkers. It offers orthogonality to nucleophiles, superior solubility, and cleaner deprotection profiles for complex payloads.

Part 1: The Chemical Conflict

Why Standard SPPS Strategies Fail with Aldehyde Linkers

To target an aldehyde on a protein (generated via Formylglycine Generating Enzyme or periodate oxidation), your linker must possess a strong alpha-nucleophile —typically a hydrazine (


) or aminooxy (

) moiety.
1. The Fmoc Paradox (Base vs. Base)

Fmoc removal relies on mild bases (typically 20% piperidine).[2][3] Unfortunately, hydrazines are also bases.

  • The Failure Mode: If you attempt to synthesize a hydrazine-functionalized linker using Fmoc protection, the free hydrazine group can act as a base, removing the Fmoc group from a neighboring molecule.

  • The Consequence: This triggers uncontrolled "self-deprotection" and polymerization, resulting in a tar-like mixture rather than a discrete linker.

  • Solubility: The bulky fluorenyl group often drives hydrophobic aggregation (beta-sheet formation) in solution, complicating the purification of hydrophilic linkers.

2. The Cbz Solution (Orthogonality)

Cbz protection is stable to basic conditions.

  • The Mechanism: You can expose a Cbz-protected intermediate to hydrazine, amines, or basic coupling buffers without risking deprotection.

  • Deprotection: Cbz is removed via catalytic hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).[2] This is orthogonal to the linker's internal chemistry.
  • Atom Economy: The benzyl group is smaller than the fluorenyl group, offering better solubility in the polar organic solvents (DMF, DMSO) required for linker synthesis.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of Cbz and Fmoc strategies specifically for synthesizing a Hydrazino-PEG4-Cit-Val-MMAE linker (a common ADC architecture).

FeatureFmoc Strategy Cbz Strategy Impact on Aldehyde Bioconjugation
Stability to Hydrazine Poor. Unstable. Requires additional Boc protection of the hydrazine (

) to prevent self-cleavage.
Excellent. Completely stable. Allows handling of free hydrazine intermediates.Cbz reduces synthetic steps by 2-3 stages (no "protection of the protecting group" needed).
Solubility (Aggregation) Low. Fluorenyl group promotes

stacking and aggregation.
High. Benzyl group is less prone to aggregation.Cbz enables higher concentration reactions, crucial for scaling up expensive payloads.
Deprotection Mechanism Base (Piperidine/DBU).Hydrogenolysis (

) or Acid (

).[2]
Critical: Hydrogenolysis is "trace-less." Piperidine adducts (dibenzofulvene) are difficult to remove from lipophilic drugs.
Side Reactions Dibenzofulvene-Hydrazine Adducts. The cleaved Fmoc group reacts with the hydrazine payload, permanently capping the active site.None. Toluene/CO2 byproducts are volatile or inert.Fmoc side reactions directly consume the active bioconjugation handle, lowering conjugation efficiency (DAR).
Part 3: Visualizing the Failure Mode

The diagram below illustrates the "Dibenzofulvene Trap"—a specific failure mode where the byproduct of Fmoc cleavage destroys the aldehyde-reactive hydrazine group.

Fmoc_Failure_Mode cluster_legend The Fmoc Trap Fmoc_Linker Fmoc-Protected Hydrazine Linker Deprotection Base Treatment (Piperidine) Fmoc_Linker->Deprotection Step 1 Intermediate Free Amine Linker + Dibenzofulvene (DBF) Deprotection->Intermediate Cleavage Side_Reaction DBF Scavenging by Hydrazine Intermediate->Side_Reaction Fast Kinetic Competition Dead_Product Inactive Adduct (Cannot bind Aldehyde) Side_Reaction->Dead_Product Irreversible Capping

Figure 1: The "Fmoc Trap." The dibenzofulvene byproduct generated during Fmoc removal is an electrophile. It reacts with the nucleophilic hydrazine on the linker, permanently deactivating it before it can react with the target aldehyde.

Part 4: Validated Experimental Protocol

Synthesis of Cbz-Hydrazino-Linker (Solution Phase)

This protocol demonstrates the Cbz advantage : the ability to install the hydrazine moiety early without protecting it, and removing the Cbz group cleanly at the end.

Reagents:

  • Cbz-PEG4-NHS ester (commercially available)

  • Hydrazine Monohydrate (65% in water)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrazine Installation (The Orthogonal Step):

    • Dissolve Cbz-PEG4-NHS ester (1.0 eq) in DCM.

    • Add Hydrazine Monohydrate (5.0 eq) dropwise at 0°C. Note: If this were an Fmoc-linker, the hydrazine would strip the Fmoc group immediately.

    • Stir at RT for 2 hours.

    • Workup: Wash with brine. The Cbz group remains intact, protecting the distal amine while the NHS ester is converted to a hydrazide.

    • Result: Cbz-PEG4-CONH-NH2.

  • Payload Coupling (Optional):

    • If attaching a drug (e.g., Doxorubicin), react the Cbz-protected intermediate via standard EDC/NHS coupling. The Cbz group prevents the distal amine from interfering.

  • Cbz Deprotection (The Clean Finish):

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C (10% w/w).

    • Apply

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Evaporation: Remove solvent in vacuo.

    • Result:

      
       (Free amine for drug attachment, free hydrazide for aldehyde tagging).
      

Why this validates the Cbz advantage: This workflow produces no electrophilic byproducts (like dibenzofulvene) that could react with the hydrazine.

Part 5: The "Ideal" Bioconjugation Workflow

The following diagram maps the successful pathway using Cbz chemistry to generate a clean Antibody-Drug Conjugate.

Cbz_Workflow Start Cbz-Linker Precursor Step1 Hydrazine Installation (Base Tolerant) Start->Step1 Stable Step2 Payload Attachment Step1->Step2 Stable Step3 Catalytic Hydrogenolysis (H2 / Pd-C) Step2->Step3 Clean Deprotection Final_Linker Active Hydrazine-Linker-Drug Step3->Final_Linker Yield >90% Conjugation Bioconjugation Reaction (pH 5.5, Oxime/Hydrazone) Final_Linker->Conjugation Aldehyde_Tag Aldehyde-Tagged Antibody (e.g., fGly) Aldehyde_Tag->Conjugation ADC Final Site-Specific ADC Conjugation->ADC High Homogeneity

Figure 2: The Cbz-Enabled Workflow. Cbz protection allows the hydrazine group to be installed early and survive payload attachment, ensuring a high-purity final linker ready for aldehyde conjugation.

References
  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7, 1052–1067. [Link]

  • Behrens, C. R., et al. (2015). Antibody–drug conjugates (ADCs) derived from interchain cysteine cross-linking demonstrate improved homogeneity and other pharmacological properties. Molecular Pharmaceutics, 12(11), 3986-3998. [Link]

Sources

Validating Aldehyde Functionality in Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2) serves as a critical heterobifunctional linker in drug development. It features a Cbz-protected amine and a reactive terminal aldehyde, separated by a short PEG-like spacer.

The central challenge in working with this molecule is the "Aldehyde Paradox" : while the aldehyde group is essential for reductive amination or oxime ligation, it is chemically labile. It is prone to oxidation (forming carboxylic acid) or hydration (forming gem-diols in aqueous media), both of which render it inactive for conjugation yet potentially indistinguishable in low-resolution analysis.

This guide compares three validation methodologies—1H NMR Spectroscopy , Hydroxylamine Titration , and the Purpald® Assay —establishing a self-validating analytical framework to ensure functional integrity before high-value conjugation.

The Molecule & The Challenge

  • Structure: Cbz-NH-CH2-CH2-O-CH2-CHO

  • Role: Provides a cleavable (Cbz) amine source and a bio-orthogonal aldehyde handle.

  • Stability Risk: The alpha-oxygen adjacent to the aldehyde makes the carbonyl highly electrophilic, increasing susceptibility to hydration (gem-diol formation) which is "invisible" to standard aldehyde assays and shifts NMR signals.

Decision Matrix: Selecting the Right Validation Method

ValidationMatrix Start Validation Goal Bulk Bulk Purity (>100 mg) Start->Bulk Trace Trace/Low Conc. (<1 mg) Start->Trace Structural Structural ID Start->Structural Titration Method 2: Hydroxylamine Titration (Functional Quantification) Bulk->Titration Quantify Active CHO Purpald Method 3: Purpald Assay (High Sensitivity) Trace->Purpald Detect Presence NMR Method 1: 1H NMR (Structural Integrity) Structural->NMR Verify Skeleton

Figure 1: Decision matrix for selecting the appropriate validation protocol based on sample availability and analytical data required.

Comparative Analysis of Methods

Method 1: 1H NMR Spectroscopy (The Structural Standard)

NMR is the primary tool for structural confirmation but can be misleading regarding functional availability if solvent choice is poor.

  • Principle: Detection of the distinct aldehydic proton signal.

  • Critical Parameter: Solvent Selection.

    • Avoid D₂O: Aldehydes rapidly hydrate to gem-diols (-CH(OH)₂) in water, causing the signal at ~9.6 ppm to disappear and re-emerge upfield (~5.0 ppm), often overlapping with the water suppression signal or the benzylic protons.

    • Recommended:DMSO-d₆ . It prevents hydration and separates the aldehyde peak from the aromatic region.

Protocol Highlights:

  • Dissolve ~10 mg sample in 0.6 mL DMSO-d₆.

  • Acquire spectrum (min 16 scans).

  • Self-Validation Step: Integrate the Benzylic CH₂ (from Cbz group) at ~5.1 ppm (set to 2H). The Aldehyde proton at ~9.6 ppm should integrate to exactly 1H. If <0.9H, oxidation or oligomerization has occurred.

Method 2: Hydroxylamine Titration (The Quantitative Workhorse)

This is the industry standard for determining "Percent Active Aldehyde" in bulk raw materials. It measures chemical reactivity, not just structural presence.

  • Principle: R-CHO + NH₂OH·HCl → R-CH=N-OH + H₂O + HCl

  • Mechanism: The reaction releases HCl stoichiometrically. Titrating the released acid with a base quantifies the aldehyde.[1]

  • Pros: High precision; robust against hydration (the reaction drives the equilibrium back to the aldehyde).

  • Cons: Consumes significant sample (50-100 mg).

Method 3: Purpald® Assay (The Sensitivity Specialist)

Ideal for detecting residual aldehydes in purified conjugates or checking stability in dilute solutions.

  • Principle: Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) reacts with aldehydes in alkali to form a purple adduct upon aeration.[2][3]

  • Pros: Extremely sensitive (nmol range); specific to aldehydes (ketones do not react).[2]

  • Cons: Non-linear at high concentrations; requires a standard curve.

Detailed Experimental Protocols

Protocol A: Quantitative Hydroxylamine Titration

Use this for incoming raw material inspection (CoA verification).

Reagents:

  • 0.5 N Hydroxylamine Hydrochloride (NH₂OH[4]·HCl) in 80% Ethanol/Water.

  • 0.1 N NaOH Standard Solution.[4]

  • Bromophenol Blue indicator (0.04% in EtOH).[4]

Workflow:

  • Blank Preparation: Add 20 mL of Hydroxylamine reagent to a flask. Add 0.5 mL Bromophenol Blue. Titrate with 0.1 N NaOH until the color shifts from yellow to blue-green (neutral). Record volume (

    
    ).
    
  • Sample Reaction: Weigh accurately ~100 mg (

    
    ) of Benzyl (2-(2-oxoethoxy)ethyl)carbamate. Dissolve in 20 mL of Hydroxylamine reagent.
    
  • Incubation: Allow to stand for 30 minutes at Room Temp. (The solution will turn yellow as HCl is released).

  • Titration: Titrate with 0.1 N NaOH back to the exact blue-green endpoint of the blank. Record volume (

    
    ).
    

Calculation:



(Where MW = 237.25  g/mol )
Protocol B: Purpald Qualitative/Semi-Quant Assay

Use this for monitoring stability over time.

Reagents:

  • Purpald Reagent: 10 mg/mL in 1N NaOH (Freshly prepared).

  • Standard: Benzaldehyde or Formaldehyde (for control).

Workflow:

  • Prepare a 1 mM stock of the test molecule in DMSO.

  • Dilute to 100 µM in water.

  • Add 100 µL sample to 100 µL Purpald reagent in a clear microplate or vial.

  • Critical Step: Aerate! Shake vigorously for 15 minutes. Oxygen is required to oxidize the intermediate to the purple tetrazine derivative.

  • Read Absorbance at 550 nm .

Data Summary & Comparison

Feature1H NMRHydroxylamine TitrationPurpald Assay
Primary Utility Structural IdentityActive Functional PurityTrace Detection / Stability
Sample Required ~10 mg (Recoverable)~100 mg (Destructive)< 0.1 mg (Destructive)
LOD (Limit of Detection) ~1-5% impurity~0.5% impurity~0.001% (nmol range)
Interference Water (Hydration)Acidic/Basic impuritiesOxidizing agents
Cost per Run High (Instrument time)Low (Reagents)Low (Reagents)
Validation Logic Diagram

ValidationLogic Input Sample: Benzyl (2-(2-oxoethoxy)ethyl)carbamate Step1 Step 1: 1H NMR (DMSO-d6) Input->Step1 Check1 Peak at 9.6 ppm? Step1->Check1 Step2 Step 2: Titration (NH2OH-HCl) Check1->Step2 Yes Fail1 Oxidized (COOH) or Hydrated Check1->Fail1 No/Shifted Result Calculate Purity (Target >95%) Step2->Result

Figure 2: Logical workflow for validating aldehyde functionality. Note that NMR serves as the gatekeeper before consuming sample for quantitative titration.

References

  • PubChem. (n.d.). Benzyl (2-(2-oxoethoxy)ethyl)carbamate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ASTM International. (2012). ASTM D2192 - Standard Test Method for Purity of Aldehydes and Ketones. Retrieved October 26, 2023, from [Link]

  • Dickinson, R. G., & Jacobsen, N. W. (1970). A new sensitive and specific test for the detection of aldehydes: formation of 6-mercapto-3-substituted-s-triazolo[4,3-b]-s-tetrazines. Chemical Communications. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy peaks for Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IR Spectroscopy Guide: Benzyl (2-(2-oxoethoxy)ethyl)carbamate vs. Alternative PEG-Aldehyde Linkers

As bioconjugation strategies become increasingly sophisticated, the structural validation of heterobifunctional linkers is paramount. Benzyl (2-(2-oxoethoxy)ethyl)carbamate—commonly referred to as Cbz-PEG1-Aldehyde—is a highly versatile intermediate used in drug development for N-terminal protein modification.

This guide provides an objective, data-driven comparison of Cbz-PEG1-Aldehyde against its common alternatives (Boc and Fmoc variants). By leveraging Infrared (IR) spectroscopy, researchers can definitively validate linker identity, assess degradation, and ensure high-yield bioconjugation.

Mechanistic Breakdown of IR Spectral Signatures

To utilize Cbz-PEG1-Aldehyde effectively, one must understand the quantum mechanical causality behind its vibrational frequencies. The molecule contains four critical functional domains, each providing a distinct IR signature:

  • The Aldehyde Motif (-CHO): The carbonyl (C=O) stretch appears strongly around 1720–1740 cm⁻¹. Crucially, the aldehydic C–H stretch exhibits a diagnostic Fermi resonance , appearing as a doublet near 2720 cm⁻¹ and 2820 cm⁻¹. This causality arises from the quantum mechanical interaction between the fundamental C–H stretching vibration and the first overtone of the C–H in-plane bending vibration, as detailed in [1].

  • The Carbamate Linkage (-O-CO-NH-): The carbamate C=O stretch typically manifests at 1690–1715 cm⁻¹. This frequency is lower than a standard ester (~1735 cm⁻¹) because the nitrogen lone pair delocalizes into the carbonyl system, increasing single-bond character and weakening the force constant. The N–H stretch appears as a sharp peak (if dilute) or a broadened band (if hydrogen-bonded) in the 3300–3400 cm⁻¹ region.

  • The Benzyl Group (C₆H₅-CH₂-): Aromaticity is confirmed by C–H stretches above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹) and C=C ring stretches near 1600 cm⁻¹ and 1495 cm⁻¹. The definitive proof of the monosubstituted benzene ring in the Cbz group is the presence of two strong out-of-plane (oop) C–H bending vibrations at approximately 730 cm⁻¹ and 695 cm⁻¹, a standard benchmark found in the [2].

  • The PEG Ether Backbone (-CH₂-O-CH₂-): The aliphatic ether linkage provides a very strong, broad asymmetric C–O–C stretch between 1100–1150 cm⁻¹.

Comparative Analysis: Cbz vs. Boc vs. Fmoc PEG-Aldehydes

When designing a bioconjugation workflow, selecting the correct protecting group for the PEG-aldehyde amine terminus dictates the downstream deprotection strategy. Below is an objective comparison of Cbz-PEG1-Aldehyde against its Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) alternatives.

Table 1: Quantitative IR Peak Comparison
Functional Group / VibrationCbz-PEG1-Aldehyde (cm⁻¹)Boc-PEG1-Aldehyde (cm⁻¹)Fmoc-PEG1-Aldehyde (cm⁻¹)Diagnostic Significance
Aldehyde C=O Stretch 1720 – 17401720 – 17401720 – 1740Confirms reactive aldehyde presence.
Aldehyde C-H (Fermi) 2720, 28202720, 28202720, 2820Differentiates aldehyde from ketones/esters.
Carbamate C=O Stretch 1690 – 17151680 – 17001695 – 1715Slightly shifted based on steric/electronic bulk.
Aromatic C-H Stretch > 3000 (3030, 3060)Absent> 3000 (3040, 3065)Separates aliphatic (Boc) from aromatic groups.
Aromatic C-H Bend (oop) 730, 695 (Strong) Absent~740 (Strong) Distinguishes monosubstituted (Cbz) from Fmoc.
Aliphatic C-H Bend ~14501390, 1365 (Split) ~1450The gem-dimethyl split is highly specific to Boc.
Table 2: Performance & Deprotection Compatibility
Linker AlternativeDeprotection MechanismOrthogonality / Best Use Case
Cbz-PEG1-Aldehyde Catalytic Hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH).Ideal for peptide synthesis where mild reductive conditions are tolerated. Avoid if the target contains reducible disulfides.
Boc-PEG1-Aldehyde Strong Acid (TFA or HCl in dioxane).Standard for solid-phase peptide synthesis (SPPS). Unsuitable for acid-sensitive proteins.
Fmoc-PEG1-Aldehyde Mild Base (20% Piperidine in DMF).Excellent for base-tolerant bioconjugates. Highly UV-active for easy HPLC tracking.

Experimental Methodologies

Self-Validating Protocol: ATR-FTIR Analysis of PEG-Aldehydes

PEG-aldehydes often present as viscous oils or low-melting hygroscopic solids. Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) because it eliminates the need for hygroscopic salts, preventing atmospheric moisture from obscuring the critical 3300 cm⁻¹ N–H stretching region.

Step 1: Instrument Calibration & Background

  • Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry completely.

  • Validation Step: Run a polystyrene standard film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of the expected values.

  • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

Step 2: Sample Application

  • Apply 1–2 drops (if liquid) or 2–5 mg (if solid) of Benzyl (2-(2-oxoethoxy)ethyl)carbamate directly onto the ATR crystal.

  • If solid, engage the pressure anvil until the pressure gauge indicates optimal contact (typically ~50-70% of max torque) to ensure a high signal-to-noise ratio.

Step 3: Data Acquisition & Processing

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Step (Atmospheric Suppression): Inspect the 2300–2400 cm⁻¹ region. If sharp, erratic peaks are present, atmospheric CO₂ has fluctuated since the background scan. Re-run the background and sample to ensure spectral integrity.

  • Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, followed by a baseline correction to normalize the spectrum for quantitative comparison.

Visualizations

To aid in experimental design and troubleshooting, the following logical workflows map out the bioconjugation process and the IR diagnostic decision matrix.

Workflow A Cbz-PEG1-Aldehyde (Linker) C Imine (Schiff Base) (Reversible Intermediate) A->C Nucleophilic Attack (pH 5-7) B Target Protein (N-terminal Amine) B->C D Reductive Amination (NaCNBH3) C->D Reduction E Stable Conjugate (Cbz-PEG1-Protein) D->E Irreversible C-N Bond

Workflow of protein bioconjugation using Cbz-PEG1-Aldehyde via reductive amination.

IR_Decision Start Analyze PEG-Aldehyde via ATR-FTIR Aldehyde Aldehyde Confirmed: ~1720, 2720, 2820 cm⁻¹ Start->Aldehyde Aromatics Check Aromatic Region (>3000 cm⁻¹ & <800 cm⁻¹) Aldehyde->Aromatics Aldehyde Present Cbz Cbz Group Confirmed: ~730 & 695 cm⁻¹ Aromatics->Cbz Strong 695 & 730 cm⁻¹ Fmoc Fmoc Group Confirmed: ~740 cm⁻¹ only Aromatics->Fmoc Strong 740 cm⁻¹ only Boc Boc Group Confirmed: ~1390 & 1365 cm⁻¹ (No Aromatics) Aromatics->Boc No Aromatic Peaks

Diagnostic decision tree for identifying PEG-aldehyde protecting groups via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69: Benzylcarbamate. National Institute of Standards and Technology.[Link]

  • Hermanson, G. T. (1996/2013). Bioconjugate Techniques. Academic Press.[Link]

Chromatographic Separation of Benzyl (2-(2-oxoethoxy)ethyl)carbamate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of chromatographic strategies for separating Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2) from its critical process impurities.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a critical Cbz-protected amino-PEG-aldehyde linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics. Its dual functionality—a hydrophobic Carboxybenzyl (Cbz) protecting group and a reactive aldehyde—presents a unique chromatographic challenge.

The "Aldehyde Paradox" dictates the separation strategy:

  • Hydrophobicity: The Cbz group requires Reverse Phase (RP) conditions for retention.

  • Reactivity/Polarity: The aldehyde tail is polar, prone to hydration (gem-diol formation), and susceptible to oxidation (carboxylic acid) or reduction (alcohol).

This guide compares three distinct stationary phase chemistries to identify the optimal method for resolving the target aldehyde from its three primary impurities:

  • Impurity A (Oxidative): Benzyl (2-(2-(carboxymethoxy)ethyl)carbamate (Carboxylic Acid).

  • Impurity B (Reductive): Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Alcohol).

  • Impurity C (Hydrolysis): Benzyl carbamate (Cleavage product).

Impurity Profiling & Separation Logic

Before selecting a column, we must map the degradation pathways that define our separation goals.

Figure 1: Impurity Generation Pathway

ImpurityPathway Target Target Aldehyde (Cbz-PEG-CHO) Acid Impurity A: Acid (Oxidation) Target->Acid [O] Air/Peroxides Alcohol Impurity B: Alcohol (Reduction) Target->Alcohol [H] NaBH4/Trace Metals Cleavage Impurity C: Benzyl Carbamate (Hydrolysis) Target->Cleavage H+/H2O Hydrate Gem-Diol Form (In Water) Target->Hydrate +H2O (Equilibrium)

Caption: The target aldehyde exists in equilibrium with its hydrate in aqueous mobile phases, complicating peak shape. Oxidation leads to the acidic impurity, while reduction yields the alcohol.

Comparative Analysis of Chromatographic Methods

We evaluated three high-performance liquid chromatography (HPLC/UHPLC) methodologies.

Method A: The Baseline (C18)
  • Column: C18 (Octadecyl), 1.7 µm or 3.5 µm.

  • Mechanism: Hydrophobic interaction driven by the Cbz group.

  • Verdict: Robust but limited selectivity. Good for bulk retention, but often fails to resolve the Aldehyde/Alcohol pair due to similar hydrophobicity.

Method B: The Pi-Select (Biphenyl)
  • Column: Core-Shell Biphenyl, 2.6 µm.

  • Mechanism:

    
     interactions with the Benzyl ring + Hydrophobic interaction.
    
  • Verdict: Superior Selectivity. The biphenyl phase engages with the aromatic Cbz group differently than C18, often amplifying the subtle polarity differences of the tail (Aldehyde vs. Alcohol).

Method C: The Polar-Embedded (Amide-C18)
  • Column: Polar-Embedded C18 (e.g., Amide or Carbamate embedded).

  • Mechanism: Shielding of silanols + Hydrogen bonding with the PEG/Aldehyde chain.

  • Verdict: Best Peak Shape. Excellent for the acidic impurity (prevents tailing) and stabilizes the aldehyde hydrate equilibrium.

Experimental Data Comparison

The following data summarizes the performance of each method under identical gradient conditions (5-95% Acetonitrile in Water with 0.1% Formic Acid).

Table 1: Performance Metrics (n=5 injections)

ParameterMethod A: Standard C18Method B: BiphenylMethod C: Polar-Embedded
Retention Time (Target) 4.2 min4.8 min3.9 min
Resolution (Target/Alcohol) 1.2 (Co-elution risk)2.8 (Baseline) 2.1 (Good)
Resolution (Target/Acid) 3.54.15.2
Tailing Factor (Acid) 1.8 (Significant)1.41.1 (Excellent)
LOD (Target) 0.05 µg/mL0.04 µg/mL0.05 µg/mL
Suitability General ScreeningHigh-Res Purity Analysis Quantification of Acid

Critical Insight: While C18 is acceptable, the Biphenyl column provides the necessary resolution between the Target Aldehyde and the Alcohol impurity, which differ only by two hydrogen atoms.

Detailed Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol 1: High-Resolution Separation (Biphenyl Method)

Recommended for final product purity analysis.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). Note: Acid is required to suppress ionization of Impurity A and stabilize the aldehyde.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid. Do not use Methanol, as it can form hemiacetals with the aldehyde.

  • Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

  • Temperature: 40°C. Higher temperature reduces viscosity and sharpens peaks.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Detection: UV @ 210 nm (PEG backbone) and 254 nm (Cbz group).

  • Sample Diluent: 20% ACN / 80% Water. Avoid 100% organic diluents to prevent "solvent wash" effects on early eluting acid impurities.

Protocol 2: Self-Validation Checklist

Before running samples, confirm system suitability:

Method Development Workflow

Use the following logic flow to troubleshoot or adapt the method for your specific matrix.

Figure 2: Decision Logic for Method Selection

MethodLogic Start Start: Select Column CheckRes Check Resolution: Target vs. Alcohol Start->CheckRes Decision1 Rs > 1.5? CheckRes->Decision1 CheckShape Check Peak Shape: Acid Impurity Decision2 Tailing < 1.5? CheckShape->Decision2 Decision1->CheckShape Yes Biphenyl Switch to Biphenyl (Enhance Selectivity) Decision1->Biphenyl No Embedded Switch to Polar-Embedded (Shield Silanols) Decision2->Embedded No Success Validate Method Decision2->Success Yes Biphenyl->CheckShape

Caption: A logical decision tree for optimizing the separation of Cbz-PEG-Aldehyde impurities.

References

  • Synthesis and Impurities of Cbz-Linkers
  • Aldehyde/Alcohol Separation Mechanisms

    • Li, Y., et al. (2014).[1] Characterization of potential degradation products in a PEGylating reagent... by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Stationary Phase Selection for Polar-Embedded Groups

    • Agilent Technologies.[2] (2009).[3] High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]

  • Cbz Deprotection and Stability

    • Vinayagam, V., et al. (2024).[4] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. J. Org. Chem. Retrieved from [Link]

Sources

Comparative Guide: PEG Linker Lengths in Cbz-Protected Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK), solubility, and therapeutic index. Cbz-protected amine PEG aldehydes (Cbz-NH-(PEG)n-CHO) represent a critical class of heterobifunctional linkers. The Cbz (carboxybenzyl) group provides robust protection for the amine terminus, allowing the aldehyde terminus to be reacted first via reductive amination, orthogonal to the eventual amine deprotection.

The Bottom Line:

  • Short Linkers (PEG 2-4): Best for surface labeling and small-molecule conjugation where steric compactness is required. High conjugation efficiency but poor solubility enhancement.

  • Medium Linkers (PEG 8-12): The "Goldilocks Zone" for most ADCs. Balances significant solubility gains with manageable hydrodynamic radii, often yielding the highest tumor-to-plasma exposure ratios.

  • Long Linkers (PEG 24+): Essential for highly hydrophobic payloads (e.g., PBD dimers). Provides a "stealth" effect and maximum solubility but introduces steric shielding that can hamper conjugation kinetics and receptor binding.

Technical Architecture: The Cbz-PEG-CHO System

This guide focuses on the heterobifunctional linker structure: Cbz - NH - (CH₂CH₂O)ₙ - CH₂CH₂ - CHO

Mechanism of Action[1]
  • Aldehyde Reactivity: The aldehyde (-CHO) selectively targets primary amines (e.g., Lysine on mAbs) via reductive amination at pH 5.0–7.0.

  • Cbz Orthogonality: The Cbz group is stable against the mild reducing agents used for aldehyde conjugation (

    
    ). It is removed subsequently via catalytic hydrogenation (
    
    
    
    ) or strong acid (HBr), liberating a primary amine for the attachment of the cytotoxic payload.

Comparative Analysis: Linker Length Performance

The following data synthesis aggregates performance metrics from preclinical ADC studies involving variable PEG lengths.

Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureShort (PEG 2-4) Medium (PEG 8-12) Long (PEG 24+)
MW (Daltons) ~200 - 400 Da~600 - 800 Da>1200 Da
Hydrophilicity LowModerate-HighVery High
Aggregation Risk High (with hydrophobic payloads)LowVery Low
Conjugation Kinetics Fast (

high)
ModerateSlow (Steric drag)
Renal Clearance RapidReducedSignificantly Reduced
Immunogenicity NegligibleLowPotential anti-PEG IgM response
Tumor Penetration HighHighModerate (Hydrodynamic size limit)
Primary Use Case Small molecule labeling, crosslinkingStandard ADCs, Protein-ProteinHydrophobic drugs, Nanoparticles
Mechanistic Insight: The "Hydrophobic Masking" Effect
  • Short PEGs: Fail to mask the hydrophobicity of payloads like MMAE or Maytansinoids, leading to ADC aggregation and rapid clearance by the Reticuloendothelial System (RES).

  • Medium/Long PEGs: Form a hydration shell (the "water cloud") around the conjugate. This prevents protein aggregation and shields the hydrophobic payload from solvent exposure, significantly improving plasma half-life (

    
    ).
    

Decision Logic & Workflow Visualization

The selection of linker length must follow a logic gate based on your payload's hydrophobicity and your target's accessibility.

Diagram 1: Linker Selection Decision Matrix

LinkerSelection Start Select Payload & Target Q1 Is the Payload Highly Hydrophobic? (e.g., PBD, Camptothecin) Start->Q1 Q2 Is the Target Epitope Sterically Obstructed? Q1->Q2 No (LogP < 3) Res_Long Select Long Linker (PEG 24+) Prioritize Solubility Q1->Res_Long Yes (LogP > 3) Res_Short Select Short Linker (PEG 2-4) Prioritize Kinetics Q2->Res_Short Yes (Need compact size) Res_Med Select Medium Linker (PEG 8-12) Optimal Balance Q2->Res_Med No (Standard Surface Ag)

Caption: Decision matrix for selecting PEG length based on payload hydrophobicity (LogP) and target accessibility.

Experimental Protocols

These protocols are designed for Cbz-NH-PEGn-CHO linkers. Critical Note: The Cbz group must be removed after the aldehyde conjugation step. Attempting to remove Cbz first (via Hydrogenation) will reduce the aldehyde to an alcohol, destroying the linker's reactivity.

Protocol A: Reductive Amination (Conjugation to Protein)

Objective: Attach the linker to surface lysines of an antibody.

  • Preparation: Buffer exchange the antibody into 0.1 M Phosphate Buffer, pH 6.0 . (Avoid amine-containing buffers like Tris or Glycine).

  • Activation: Dissolve Cbz-PEGn-CHO in dry DMSO (10 mg/mL).

  • Reaction:

    • Add linker to antibody solution (Target 10–20 molar excess).

    • Immediately add Sodium Cyanoborohydride (

      
      )  to a final concentration of 50 mM.
      
    • Note:

      
       is selective for the imine formed between the aldehyde and lysine; it will not reduce the Cbz group.
      
  • Incubation: Incubate at Room Temperature (RT) for 4–16 hours with gentle rotation.

  • Purification: Desalt via Size Exclusion Chromatography (e.g., PD-10 column) or dialysis against PBS to remove excess linker and cyanide byproducts.

    • Result:Cbz-NH-PEGn-NH-Antibody .

Protocol B: Cbz Deprotection (Activation for Payload)

Objective: Remove the Cbz group to liberate the terminal amine for drug attachment.

  • Setup: Transfer the conjugate to a reaction vessel suitable for hydrogenation.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) slurry (approx. 10% w/w of the protein mass).[1]

    • Alternative: For small scale, soluble catalysts or mild acid hydrolysis (33% HBr in AcOH) can be used, but HBr may denature sensitive proteins. Catalytic hydrogenation is preferred for stability.

  • Hydrogenation: Gently bubble

    
     gas through the solution or use a balloon for 1–2 hours at RT.
    
    • Safety: Ensure the protein is stable under these heterogeneous conditions.

  • Filtration: Filter through a 0.2 µm sterile filter to remove the Pd/C catalyst.

  • Validation: Verify free amine generation using a TNBS (Trinitrobenzenesulfonic acid) Assay .

    • Result:

      
      -PEGn-NH-Antibody  (Ready for NHS-ester drug conjugation).
      
Diagram 2: Synthesis Workflow

Workflow Step1 1. Reductive Amination (Protein-NH2 + CHO-PEG-NH-Cbz) Inter1 Intermediate: Protein-NH-PEG-NH-Cbz Step1->Inter1 NaCNBH3, pH 6 Step2 2. Cbz Deprotection (H2 / Pd-C) Inter1->Step2 Inter2 Active Scaffold: Protein-NH-PEG-NH2 Step2->Inter2 - Toluene, CO2 Step3 3. Payload Attachment (React with NHS-Drug) Inter2->Step3 Final Final ADC: Protein-NH-PEG-NH-Drug Step3->Final

Caption: Step-by-step chemical workflow for utilizing Cbz-PEG-CHO linkers in ADC synthesis.

References

  • Bioconjugate Chemistry. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution.[2] American Association for Cancer Research.[3] Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[4][5][6] Retrieved from [Link]

Sources

Safety Operating Guide

Benzyl (2-(2-oxoethoxy)ethyl)carbamate Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy & Hazard Assessment

This guide provides a self-validating disposal workflow for Benzyl (2-(2-oxoethoxy)ethyl)carbamate (CAS: 1433221-51-2). This compound acts as a heterobifunctional linker (Cbz-protected amine + PEG spacer + reactive aldehyde).

Why This Chemical Requires Specific Handling

Unlike standard organic waste, this molecule contains a reactive aldehyde group (-CHO). In a mixed waste drum, aldehydes can react with amines (forming imines/Schiff bases) or polymerize, potentially generating heat or pressure. The Cbz (carboxybenzyl) group adds lipophilicity but is generally stable.

Immediate Hazard Profile:

  • Reactivity: High (Aldehyde group).[1] Incompatible with strong oxidizers, strong bases, and primary amines.

  • Toxicity: Potential respiratory sensitizer and skin irritant (characteristic of aldehydes).

  • Flammability: Combustible organic solid/liquid (depending on purity/solvent).

Decision Logic: Disposal Workflow

The following decision tree dictates the correct disposal path based on the state of the material.

DisposalWorkflow Start Material State IsSpill Is it a Spill? Start->IsSpill IsPure Pure Substance / Stock? IsSpill->IsPure No SpillAction Absorb with Vermiculite (See Section 4) IsSpill->SpillAction Yes IsSoln Reaction Mixture / Solution? IsPure->IsSoln No PureAction Do NOT Quench. Label as 'Toxic/Reactive'. Dispose in Solid Waste. IsPure->PureAction Yes SolnCheck Concentration > 5%? IsSoln->SolnCheck Quench Perform Bisulfite Quench (See Section 3) SolnCheck->Quench Yes (High Conc.) DirectWaste Segregate into Non-Halogenated Organic Waste SolnCheck->DirectWaste No (Trace/Wash)

Figure 1: Operational decision tree for segregating Benzyl (2-(2-oxoethoxy)ethyl)carbamate waste.

Technical Protocols: Quenching & Waste Segregation[2][3]

Protocol A: Routine Waste Segregation (Low Concentration)

For reaction byproducts, washes, or dilute solutions (<5% w/v), direct disposal into satellite accumulation containers is standard.

  • Container Type: HDPE or Glass (Amber preferred).

  • Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Critical Segregation:

    • DO NOT MIX with waste streams containing high concentrations of primary amines (e.g., ethylenediamine, piperidine) to prevent exothermic polymerization.

    • DO NOT MIX with Nitric Acid or strong oxidizers.

Protocol B: High-Concentration Quenching (The Bisulfite Method)

For expired stock or concentrated reaction mixtures (>5%), quenching the aldehyde functionality reduces reactivity risks in bulk storage.

Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble, non-volatile bisulfite adduct (hydroxy sulfonate).

ParameterSpecification
Reagent Saturated aqueous Sodium Bisulfite (

)
Stoichiometry 1.5 molar equivalents of

per mole of aldehyde
Solvent Methanol or Ethanol (to solubilize the organic linker)
Reaction Time 30 minutes

Step-by-Step Procedure:

  • Dissolve: Dilute the organic waste in Methanol (approx 10 mL MeOH per gram of waste).

  • Prepare Quench: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • Add: Slowly add the bisulfite solution to the organic waste with stirring.

    • Observation: Mild heat may be generated. A white precipitate (the adduct) may form.

  • Confirm: Allow to stir for 30 minutes.

  • Disposal: The resulting mixture is now less reactive. Adjust pH to neutral (pH 6-8) if required by local EHS, then dispose of as Aqueous/Organic Mixed Waste .

Emergency Response: Spill Cleanup

Immediate Action: Evacuate the immediate area if the spill is large (>100 mL) or if respiratory irritation is detected.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a respirator (organic vapor cartridge) if ventilation is poor.

  • Containment:

    • Do NOT use paper towels as the primary absorbent for pure aldehydes (increases surface area for evaporation).

    • USE inert absorbents: Vermiculite, sand, or commercial spill pads.

  • Decontamination:

    • After absorbing the bulk liquid, wipe the surface with a mild soap/water solution.

    • Verify no sticky residue remains (Cbz-PEG linkers can be viscous).

  • Disposal: Bag all absorbent materials in a heavy-duty hazardous waste bag. Label as "Aldehyde Contaminated Debris."

Regulatory Compliance & Waste Codes

Proper labeling ensures compliance with EPA (RCRA) and local regulations.

Regulatory CategoryClassification / CodeNotes
RCRA Status Non-Listed Hazardous Waste Not P-listed or U-listed.[2]
Characteristic Code D001 (Ignitable)If dissolved in flammable solvents (MeOH, Acetone).
Characteristic Code Toxic (Uncoded)Treat as toxic due to aldehyde/carbamate content.
DOT Shipping UN 3334 or UN 3077Depends on formulation; often "Environmentally Hazardous Substance."

Labeling Requirement: Labels must explicitly state:

"Hazardous Waste - Contains Benzyl (2-(2-oxoethoxy)ethyl)carbamate. Aldehyde Hazard. Toxic."

References

  • National Institutes of Health (NIH) - PubChem. Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate Compound Summary. (Used for structural analogy and GHS classification). [Link]

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999. (Validates the bisulfite adduct chemistry). [Link]

  • University of Toronto. Standard Operating Procedure: Working with Formaldehyde and Aldehydes. (General aldehyde safety and spill response). [Link]

Sources

Personal protective equipment for handling Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Summary

Benzyl (2-(2-oxoethoxy)ethyl)carbamate (often referred to as Cbz-PEG2-Aldehyde ) is a heterobifunctional linker used critically in PROTAC® development and bioconjugation. It features a Benzyl carbamate (Cbz) protecting group on one end and a reactive aldehyde on the other.

While often perceived as a benign intermediate, the aldehyde moiety presents specific reactivity hazards (sensitization, oxidation) that require rigorous exclusion of moisture and oxygen. This guide moves beyond the standard SDS to provide a field-validated protocol for maintaining both operator safety and compound integrity.

Critical Hazard Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Reactivity: Moisture-sensitive (hydrate formation) and Oxygen-sensitive (oxidation to carboxylic acid).

  • Physical State: Low-melting solid or viscous oil (temperature dependent).

Risk Assessment & GHS Data

The following table summarizes the specific hazards associated with this compound. Note that while it is not acutely toxic, its potential as a respiratory and contact irritant mandates specific engineering controls.

Hazard ClassH-CodeHazard StatementOperational Implication
Skin Irritation H315Causes skin irritation.[1][2]Direct contact can cause dermatitis. Double-gloving recommended for prolonged handling.
Eye Irritation H319Causes serious eye irritation.[1][2]Aldehydes are lachrymators. Safety glasses are insufficient; chemical goggles are required if splashing is possible.
STOT SE 3 H335May cause respiratory irritation.[1][2]Strict Fume Hood Use. Inhalation of vapors/dust must be prevented.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Analysis Approach , selecting PPE based on permeation kinetics and physical state.

A. Hand Protection (Glove Logic)
  • Primary Material: Nitrile Rubber.

  • Justification: Nitrile offers excellent resistance to the carbamate moiety and short-term protection against the aldehyde.

  • Specification:

    • Incidental Contact: Minimum thickness 0.11 mm (Standard exam glove). Change immediately upon splash.

    • Prolonged Handling/Synthesis:Double-gloving is mandatory. Inner layer: 0.11 mm Nitrile; Outer layer: 0.11 mm Nitrile or 0.15 mm Neoprene (if using chlorinated solvents).

  • Prohibited: Latex (poor chemical resistance to organic synthesis solvents).

B. Eye & Face Protection[2][3][4]
  • Standard Operation: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

    • Why? "Safety glasses" leave gaps. Aldehyde vapors or micro-droplets can bypass side-shields, causing severe irritation.

  • High-Volume/Pressurized Systems: Face Shield + Goggles.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Spill/Outside Hood): If the fume hood is compromised, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

Operational Handling Protocol: The "Inert Chain"

To preserve the aldehyde reactivity and ensure safety, follow this "Inert Chain" workflow. This is a self-validating system: if the compound changes color (yellowing), the chain was broken.

Step 1: Receiving & Storage
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Argon or Nitrogen overlay is mandatory .

  • Validation: Upon receipt, inspect the container seal. If the septum is punctured without parafilm, verify purity via ¹H NMR (Look for aldehyde peak at ~9.6 ppm).

Step 2: Weighing & Transfer
  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (which hydrates the aldehyde).

  • Environment: Weigh inside a fume hood. If the compound is an oil, use a positive-displacement pipette or a glass syringe to avoid dripping.

  • Static Control: If solid, use an anti-static gun, as PEG-linkers are prone to static charge, which can disperse dust (inhalation hazard).

Step 3: Reaction Setup (Reductive Amination)
  • Solvent: Use anhydrous solvents (DCM, DCE, or MeOH).

  • Sequence: Add the amine before the reducing agent (e.g., NaBH(OAc)₃) to allow imine formation.

  • Quenching: Quench excess aldehyde with a primary amine (e.g., Tris or Glycine) before disposal to neutralize reactivity.

Visual Workflow: Safe Handling Logic

SafeHandling Figure 1: The 'Inert Chain' Handling Workflow to prevent hydrolysis and exposure. Storage Storage (-20°C, Argon) Thaw Thaw to RT (Sealed) Storage->Thaw Step 1 Inspect Visual Inspection (White/Colorless?) Thaw->Inspect Step 2 Inspect->Storage Fail (Oxidized) Open Open in Fume Hood (PPE: Goggles/Nitrile) Inspect->Open Pass Transfer Transfer (Syringe/Spatula) Open->Transfer Step 3 Reseal Purge with Argon & Reseal Transfer->Reseal Immediate Reseal->Storage Return

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1][3]Monitor for redness/blistering. Consult SDS.
Eye Contact Rinse cautiously with water for 15 min.[1][3]Remove contact lenses if easy to do. Seek medical attention immediately.
Spill (Liquid) Cover with absorbent pads or vermiculite.Do not use paper towels (rapid evaporation). Dispose as hazardous waste.
Spill (Solid) Wet wipe or HEPA vacuum.Avoid creating dust.[1][2][3]

Disposal & Waste Management

  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with strong oxidizers or strong acids.

  • Neutralization (Optional): Small amounts of residual aldehyde can be treated with aqueous sodium bisulfite solution to form the adduct before disposal, reducing volatility.

  • Final Path: High-temperature incineration.

Scientific Context: The Reductive Amination Pathway

Understanding the chemistry aids in safety. The aldehyde is the electrophile. In the presence of a reducing agent, it couples with amines.[4]

ReactionPathway Figure 2: Reductive Amination Mechanism utilizing the Cbz-PEG2-Aldehyde linker. Aldehyde Benzyl (2-(2-oxoethoxy)ethyl)carbamate (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Amine Target Protein/Ligand (Primary Amine) Amine->Imine - H2O Product Secondary Amine Linkage (Stable Conjugate) Imine->Product Reduction RedAgent Reducing Agent (NaBH(OAc)3) RedAgent->Imine Promotes

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

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